molecular formula C7H6F3NO B180405 (4-(Trifluoromethyl)pyridin-3-yl)methanol CAS No. 198401-76-2

(4-(Trifluoromethyl)pyridin-3-yl)methanol

Cat. No.: B180405
CAS No.: 198401-76-2
M. Wt: 177.12 g/mol
InChI Key: WQRWBLLHQHAGBM-UHFFFAOYSA-N
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Description

(4-(Trifluoromethyl)pyridin-3-yl)methanol, also known as this compound, is a useful research compound. Its molecular formula is C7H6F3NO and its molecular weight is 177.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(trifluoromethyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)6-1-2-11-3-5(6)4-12/h1-3,12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRWBLLHQHAGBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596430
Record name [4-(Trifluoromethyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198401-76-2
Record name [4-(Trifluoromethyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (4-(Trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (4-(Trifluoromethyl)pyridin-3-yl)methanol, a key building block in modern medicinal chemistry. The strategic incorporation of the trifluoromethyl group onto the pyridine scaffold imparts unique physicochemical properties that are highly advantageous in drug design. This document details the compound's identification, synthesis, structural characterization, reactivity, and applications, with a focus on its role in the development of novel therapeutic agents. Safety and handling protocols are also provided to ensure its proper use in a laboratory setting.

Introduction and Significance

This compound, identified by the CAS Number 198401-76-2 , is a specialty chemical of significant interest to the pharmaceutical and agrochemical industries.[1] Its structure, featuring a pyridine ring substituted with a trifluoromethyl group at the 4-position and a hydroxymethyl group at the 3-position, makes it a versatile synthetic intermediate.

The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, known for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3][4] The electron-withdrawing nature of the -CF3 group can also influence the acidity of nearby protons and the overall electronic properties of the aromatic system. The hydroxymethyl (-CH2OH) group provides a reactive handle for further molecular elaboration, allowing for the construction of more complex and diverse chemical entities.

Table 1: Compound Identification

PropertyValue
Chemical Name This compound
CAS Number 198401-76-2
Molecular Formula C₇H₆F₃NO
Molecular Weight 177.12 g/mol
Synonyms [4-(Trifluoromethyl)pyridin-3-yl]methanol, 3-Pyridinemethanol, 4-(trifluoromethyl)-

Synthesis and Purification

A plausible synthetic route, adapted from the synthesis of the isomeric (6-(trifluoromethyl)pyridin-3-yl)methanol, is the reduction of 4-(trifluoromethyl)nicotinaldehyde.[5]

Experimental Protocol: Reduction of 4-(Trifluoromethyl)nicotinaldehyde (Hypothetical)

This protocol is a representative example and may require optimization.

  • Reaction Setup: To a solution of 4-(trifluoromethyl)nicotinaldehyde (1.0 eq) in methanol (MeOH) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium borohydride (NaBH₄) (2.0 eq) portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired this compound.

Synthesis_Workflow start 4-(Trifluoromethyl)nicotinaldehyde reaction Reduction start->reaction reagents NaBH4, MeOH, 0 °C reagents->reaction workup Quench with H2O Concentrate reaction->workup extraction Extract with Ethyl Acetate workup->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Hypothetical synthesis workflow for this compound.

Physicochemical Properties and Reactivity

The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic nature of the pyridine ring, making it more electron-deficient. This can affect its reactivity in various chemical transformations.

  • Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring can make it more susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the trifluoromethyl group, should a suitable leaving group be present.

  • Oxidation: The primary alcohol functionality can be readily oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents (e.g., PCC, PDC, or Swern oxidation for the aldehyde; Jones reagent or KMnO₄ for the carboxylic acid).

  • Esterification/Etherification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives, or etherification with alkyl halides under basic conditions.

  • Halogenation: The hydroxyl group can be converted to a leaving group, such as a halide, using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - A singlet for the two protons of the -CH₂OH group. - A singlet or multiplet for the hydroxyl proton (-OH), which may be broad and exchangeable with D₂O. - Signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts will be influenced by the positions of the substituents.
¹³C NMR - A signal for the carbon of the -CH₂OH group. - A quartet for the carbon of the -CF₃ group due to coupling with the three fluorine atoms. - Signals in the aromatic region for the carbons of the pyridine ring. The carbon attached to the -CF₃ group will show a characteristic quartet.
Mass Spec. - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (177.12 g/mol ). - Fragmentation patterns characteristic of the loss of functional groups, such as the hydroxymethyl group or the trifluoromethyl group.
¹⁹F NMR - A singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group.

Applications in Research and Development

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the field of drug discovery.[2][3] The trifluoromethylpyridine moiety is a common scaffold in many biologically active compounds, including pharmaceuticals and agrochemicals.

  • Pharmaceutical Intermediates: This compound serves as a precursor for the synthesis of a variety of drug candidates. The ability to modify the hydroxymethyl group allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR).

  • Agrochemicals: Trifluoromethylpyridine derivatives are utilized in the development of modern pesticides and herbicides.[2]

  • Materials Science: The unique electronic properties imparted by the trifluoromethyl group make this and related compounds of interest in the design of novel organic materials with specific electronic or optical properties.

Applications compound This compound pharma Pharmaceuticals compound->pharma agro Agrochemicals compound->agro materials Materials Science compound->materials drug_discovery Drug Discovery (e.g., Kinase Inhibitors) pharma->drug_discovery pesticides Pesticides agro->pesticides herbicides Herbicides agro->herbicides oled Organic Electronics (e.g., OLEDs) materials->oled

Caption: Key application areas of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is a summary of general safety recommendations and should be supplemented with a thorough review of the material safety data sheet (MSDS) provided by the supplier.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors or dust.

  • In case of Contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

    • Skin: Wash off with soap and plenty of water. Remove contaminated clothing.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique combination of a reactive hydroxymethyl group and a bioactivity-enhancing trifluoromethyl group on a pyridine core makes it a compound of high interest for researchers and drug development professionals. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.

References

(4-(Trifluoromethyl)pyridin-3-yl)methanol chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Trifluoromethyl)pyridin-3-yl)methanol is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group, a key pharmacophore, can substantially influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and analytical data for this compound, serving as a vital resource for its application in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValue
CAS Number 198401-76-2
Molecular Formula C₇H₆F₃NO
Molecular Weight 177.12 g/mol
Boiling Point 236 °C at 760 mmHg
Density 1.362 g/cm³
Flash Point 96.6 °C

Synthesis

The primary synthetic route to this compound involves the reduction of a suitable precursor, such as 4-(trifluoromethyl)nicotinic acid or 4-(trifluoromethyl)nicotinaldehyde.

Conceptual Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound from a commercially available starting material.

G cluster_0 Starting Materials cluster_1 Reaction Step cluster_2 Product 4_TF_Nicotinic_Acid 4-(Trifluoromethyl)nicotinic Acid Reduction Reduction 4_TF_Nicotinic_Acid->Reduction 4_TF_Nicotinaldehyde 4-(Trifluoromethyl)nicotinaldehyde 4_TF_Nicotinaldehyde->Reduction Target_Molecule This compound Reduction->Target_Molecule

Caption: Synthetic pathways to this compound.

Experimental Protocol: Reduction of 4-(Trifluoromethyl)nicotinaldehyde

Materials:

  • 4-(Trifluoromethyl)nicotinaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of 4-(trifluoromethyl)nicotinaldehyde (1 mmol) and NaBH₄ (2 mmol) in MeOH (3 mL) is stirred at 0 °C for 3 hours.

  • The reaction mixture is concentrated in a vacuum.

  • The residue is extracted with ethyl acetate (60 mL) and washed with water (40 mL).

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude product.

Note: This is a generalized procedure and may require optimization for the specific substrate.

Analytical Data

Detailed experimental analytical data for this compound is not widely published. However, based on the structure, the following spectral characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include a singlet for the benzylic CH₂ protons, and distinct aromatic protons on the pyridine ring. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing trifluoromethyl group.

  • ¹³C NMR: The spectrum would show characteristic peaks for the trifluoromethyl carbon (as a quartet due to C-F coupling), the hydroxymethyl carbon, and the aromatic carbons of the pyridine ring.

  • ¹⁹F NMR: A singlet corresponding to the CF₃ group is expected.

Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol functional group. Characteristic C-F stretching vibrations are expected in the 1000-1400 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (177.12 g/mol ). Fragmentation patterns would likely involve the loss of the hydroxyl group and cleavage of the bond between the methylene group and the pyridine ring.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including gloves, safety glasses, and a lab coat.

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Biological Activity and Applications

As of the latest literature search, there is no specific published information on the biological activity, mechanism of action, or involvement in signaling pathways for this compound itself. However, the trifluoromethylpyridine moiety is a key structural motif in numerous active agrochemical and pharmaceutical ingredients. The unique physicochemical properties conferred by the trifluoromethyl group often lead to enhanced biological activity and improved pharmacokinetic profiles. Therefore, this compound represents a valuable building block for the synthesis of novel bioactive molecules.

Conclusion

This compound is a chemical intermediate with significant potential for the development of new pharmaceuticals and agrochemicals. This guide provides the currently available information on its chemical properties and a plausible synthetic approach. Further research is needed to fully characterize this compound, including detailed analytical data and an exploration of its biological activities. The information compiled herein serves as a foundational resource for researchers embarking on studies involving this promising molecule.

(4-(Trifluoromethyl)pyridin-3-yl)methanol molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (4-(Trifluoromethyl)pyridin-3-yl)methanol for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a critical heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's fundamental properties, synthesis, quality control, and applications, grounding technical protocols in established scientific principles.

Introduction: The Strategic Importance of this compound

The landscape of contemporary drug discovery is significantly influenced by the strategic incorporation of fluorinated moieties into molecular scaffolds.[1][2] The trifluoromethyl (-CF3) group, in particular, is a powerful tool for medicinal chemists, often conferring enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins.[1][3][4] When appended to a pyridine ring—a ubiquitous pharmacophore in numerous bioactive molecules—the resulting trifluoromethylpyridine (TFMP) scaffold becomes an invaluable asset for developing novel therapeutics.[2][3]

This compound (CAS: 198401-76-2) is a key exemplar of this class. It serves as a versatile intermediate, providing a reactive hydroxymethyl handle for synthetic elaboration while carrying the advantageous trifluoromethyl group. This unique combination allows for its use in the synthesis of complex molecules targeting a wide array of diseases, including cancer and infectious agents.[1][5] This guide offers a comprehensive examination of its chemical and physical attributes, synthetic pathways, analytical validation, and safe handling protocols.

Physicochemical Properties and Structural Elucidation

The precise characterization of a chemical intermediate is the foundation of reproducible research. The key properties of this compound are summarized below.

Core Data Summary

A compilation of essential data for this compound is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₇H₆F₃NO[6][7]
Molecular Weight 177.12 g/mol [6][8]
CAS Number 198401-76-2[6][7]
MDL Number MFCD10568162[7]
SMILES OCC1=C(C(F)(F)F)C=CN=C1[7]
Chemical Structure

The molecular structure features a pyridine ring substituted at the 3-position with a hydroxymethyl group (-CH₂OH) and at the 4-position with a trifluoromethyl group (-CF₃). This specific arrangement dictates its reactivity and utility in synthetic chemistry.

Caption: Chemical structure of this compound.

Synthesis and Manufacturing Workflow

The preparation of this compound can be approached through multi-step synthesis starting from commercially available precursors. While proprietary industrial methods vary, a representative laboratory-scale synthesis provides insight into the core chemical transformations required. A plausible route involves the synthesis of a substituted pyridine ring followed by functional group manipulation.[9]

Conceptual Synthetic Workflow

The overall process can be visualized as a sequence of key stages: ring formation, functionalization, and final modification.

Caption: Conceptual workflow for the synthesis of this compound.

Representative Laboratory Protocol

This protocol is illustrative and should be performed by trained personnel under appropriate safety conditions.

Objective: To synthesize this compound from a suitable precursor like 4-(trifluoromethyl)nicotinic acid.

Pillar of Trustworthiness: This protocol integrates in-process controls (e.g., TLC, crude NMR) to validate the completion of each step before proceeding, minimizing resource waste and ensuring the final product's integrity.

Step 1: Reduction of 4-(Trifluoromethyl)nicotinic Acid to the Alcohol

  • System Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: Suspend 4-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, ~10 mL per gram of acid).

  • Reduction: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of borane-THF complex (BH₃·THF, ~1.5 eq) via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

    • Expertise & Experience: Borane is chosen as the reducing agent because it selectively reduces carboxylic acids to alcohols without affecting the pyridine ring or the trifluoromethyl group under these conditions. The slow, cooled addition is critical to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

  • Workup: Remove the solvent under reduced pressure. Add 1 M HCl and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Analytical Quality Control for Self-Validating Protocols

To ensure the identity, purity, and consistency of each batch, a robust analytical workflow is non-negotiable. This serves as a self-validating system, confirming that the material meets the stringent requirements for downstream applications in drug discovery.

Analytical MethodPurposeExpected Result
¹H and ¹⁹F NMR Structural Confirmation & Identity¹H NMR should show characteristic peaks for the aromatic protons, the CH₂OH group. ¹⁹F NMR should show a singlet corresponding to the -CF₃ group.
HPLC/UPLC Purity Assessment & QuantificationA single major peak, with purity typically >97% (area normalization).
Mass Spectrometry (MS) Molecular Weight VerificationDetection of the molecular ion [M+H]⁺ at m/z corresponding to the calculated exact mass.
FT-IR Spectroscopy Functional Group IdentificationPresence of characteristic absorption bands for O-H (alcohol) and C-F (trifluoromethyl) stretches.

Applications in Research and Drug Development

This compound is not an end product but a high-value intermediate. Its utility stems from the versatile reactivity of the hydroxymethyl group and the beneficial properties imparted by the trifluoromethyl group.[5]

  • Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group (e.g., bromomethyl) for coupling reactions to build more complex molecules that target ATP-binding sites.[1][5]

  • Enhancing Pharmacokinetic Properties: The electron-withdrawing nature and lipophilicity of the -CF₃ group can significantly improve a drug candidate's metabolic stability (by blocking potential sites of metabolism) and cell membrane permeability.[1][3][4]

  • Bioisosteric Replacement: The -CF₃ group can serve as a bioisostere for other chemical groups, allowing chemists to fine-tune the steric and electronic properties of a lead compound to optimize its binding affinity and selectivity for a biological target.[3]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The following guidelines are based on available safety data sheets.

  • Hazard Identification: The compound is generally classified as harmful if swallowed, and causes skin and serious eye irritation.[10] It may also cause respiratory irritation.[10]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood.[11] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Handling: Avoid contact with skin, eyes, and clothing.[11] Do not ingest or inhale mist, vapors, or spray.[11] Use non-sparking tools and take precautionary measures against static discharge.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[11][12]

  • First Aid:

    • If Swallowed: Immediately call a POISON CENTER or doctor.[11]

    • If on Skin: Wash off immediately with plenty of water for at least 15 minutes.[12]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[11]

    • If in Eyes: Rinse cautiously with water for several minutes.[12]

Conclusion

This compound stands as a testament to the power of rational molecular design in modern chemistry. Its structure is optimized for utility, combining a reactive functional handle with a property-enhancing trifluoromethyl group on a biologically relevant pyridine scaffold. For researchers in pharmaceutical and agrochemical development, a thorough understanding of its properties, synthesis, and handling is paramount to leveraging its full potential in creating next-generation chemical entities.

References

An In-depth Technical Guide to (4-(Trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(Trifluoromethyl)pyridin-3-yl)methanol is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group onto the pyridine scaffold imparts unique physicochemical properties that can enhance metabolic stability, binding affinity, and cell permeability of molecules. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a pyridine ring substituted with a trifluoromethyl group at the 4-position and a hydroxymethyl group at the 3-position.

IdentifierValue
IUPAC Name This compound
CAS Number 198401-76-2[1]
Molecular Formula C₇H₆F₃NO
Molecular Weight 177.12 g/mol
SMILES OCC1=C(C=CN=C1)C(F)(F)F

Physicochemical Properties

While specific experimentally determined physicochemical data for this compound is limited in publicly available literature, the properties of analogous compounds and in silico predictions provide valuable insights.

PropertyPredicted/Analogous Value
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO.
pKa The pyridine nitrogen is expected to be weakly basic.

The trifluoromethyl group significantly influences the electronic properties of the pyridine ring, making it more electron-deficient. This can impact its interaction with biological targets and its metabolic profile. The hydroxyl group provides a site for hydrogen bonding and further chemical modification.

Synthesis

A common and direct synthetic route to this compound involves the reduction of the corresponding aldehyde, 4-(trifluoromethyl)nicotinaldehyde. This transformation can be efficiently achieved using standard reducing agents.

G cluster_synthesis Synthetic Pathway start 4-(Trifluoromethyl)nicotinaldehyde product This compound start->product Reduction reagent Reducing Agent (e.g., NaBH₄) reagent->product

A general synthetic pathway for this compound.
Experimental Protocol: Reduction of 4-(Trifluoromethyl)nicotinaldehyde

The following is a representative experimental protocol for the synthesis of a structurally related compound, (6-(trifluoromethyl)pyridin-3-yl)methanol, which can be adapted for the synthesis of this compound.

Materials:

  • 4-(Trifluoromethyl)nicotinaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water

Procedure:

  • Dissolve 4-(trifluoromethyl)nicotinaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride to the stirred solution. The amount of NaBH₄ should be in molar excess (e.g., 2 equivalents) to ensure complete reduction.

  • Stir the reaction mixture at 0 °C for a designated period (e.g., 3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure (in vacuo).

  • To the resulting residue, add ethyl acetate and water for extraction.

  • Separate the organic layer, wash it with water, and then dry it over anhydrous sodium sulfate.

  • Filter the mixture to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to yield the crude product, this compound.

  • The crude product can be used directly in subsequent steps or purified further by column chromatography if necessary.

Role in Drug Discovery and Development

The trifluoromethylpyridine scaffold is a privileged structure in modern drug discovery due to the advantageous properties conferred by the trifluoromethyl group. These include:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, which can increase the half-life of a drug.[2]

  • Increased Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[2]

  • Modulation of pKa: The electron-withdrawing nature of the CF₃ group can lower the pKa of the pyridine nitrogen, affecting its ionization state at physiological pH.

  • Improved Binding Affinity: The trifluoromethyl group can engage in favorable interactions with biological targets, such as hydrophobic pockets or through dipole-dipole interactions, potentially increasing binding affinity and potency.[2]

Derivatives of trifluoromethylpyridine have shown promise in various therapeutic areas, including as kinase inhibitors for cancer therapy and as antibacterial agents.[3]

Potential as a Kinase Inhibitor Intermediate

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of kinase inhibitors is a major focus of modern drug discovery. Trifluoromethylpyridine derivatives have been explored as scaffolds for potent and selective kinase inhibitors.[3] this compound serves as a valuable building block for the synthesis of more complex molecules designed to target the ATP-binding site of kinases.

G cluster_moa Potential Mechanism of Action in Kinase Inhibition compound This compound Derivative kinase Kinase compound->kinase Binds to ATP-binding site p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylates atp ATP atp->kinase Competes with substrate Substrate substrate->kinase signaling Downstream Signaling p_substrate->signaling cellular_response Cellular Response (e.g., Proliferation, Survival) signaling->cellular_response

A diagram illustrating the potential role of a derivative in kinase inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

To evaluate the potential of derivatives of this compound as kinase inhibitors, a standard in vitro kinase assay can be employed. The following is a general protocol.

Materials:

  • Recombinant target kinase

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Test compound (derivative of this compound)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well or 384-well plates

  • Plate reader capable of measuring luminescence or fluorescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer.

  • Reaction Setup: In the wells of the assay plate, add the test compound at various concentrations.

  • Add the target kinase and its specific substrate to the wells.

  • Initiate the kinase reaction by adding ATP. The final concentration of ATP should be close to its Km value for the specific kinase.

  • Incubate the plate at a controlled temperature (e.g., room temperature or 30 °C) for a predetermined time.

  • Detection: Stop the kinase reaction and measure the amount of product formed (phosphorylated substrate) or the amount of ATP consumed. For example, with the ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis: Plot the kinase activity against the concentration of the test compound to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique structural features, imparted by the trifluoromethyl group, make it an attractive starting material for the development of kinase inhibitors and other targeted therapies. The synthetic and screening protocols outlined in this guide provide a foundation for researchers to explore the potential of this and related compounds in their drug discovery programs. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of (4-(Trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of (4-(Trifluoromethyl)pyridin-3-yl)methanol, a key building block in the development of novel pharmaceutical and agrochemical agents. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This document details the necessary experimental protocols, presents quantitative data in a clear format, and visualizes the synthesis pathway.

I. Overview of the Synthetic Strategy

The most direct and well-documented approach to synthesizing this compound involves a two-step process. The first step establishes the core trifluoromethylated pyridine structure through the synthesis of 4-(trifluoromethyl)nicotinic acid. The second step involves the reduction of the carboxylic acid functionality to the desired primary alcohol.

This pathway is advantageous due to the availability of starting materials and the generally high yields reported for analogous transformations.

II. Pathway Visualization

The logical flow of the synthesis is depicted in the following diagram:

Synthesis_Pathway cluster_0 Step 1: Synthesis of 4-(Trifluoromethyl)nicotinonitrile cluster_1 Step 2: Hydrolysis to 4-(Trifluoromethyl)nicotinic Acid cluster_2 Step 3: Reduction to this compound Vinyl_Ethyl_Ether Vinyl Ethyl Ether Acylation Acylation Vinyl_Ethyl_Ether->Acylation Trifluoroacetyl_Chloride Trifluoroacetyl Chloride Trifluoroacetyl_Chloride->Acylation Intermediate_1 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one Acylation->Intermediate_1 Cyclization Cyclization Intermediate_1->Cyclization 3-Aminoacrylonitrile 3-Aminoacrylonitrile 3-Aminoacrylonitrile->Cyclization Nicotinonitrile 4-(Trifluoromethyl)nicotinonitrile Cyclization->Nicotinonitrile Nicotinonitrile_2 4-(Trifluoromethyl)nicotinonitrile Hydrolysis Hydrolysis Nicotinonitrile_2->Hydrolysis Nicotinic_Acid 4-(Trifluoromethyl)nicotinic Acid Hydrolysis->Nicotinic_Acid Nicotinic_Acid_2 4-(Trifluoromethyl)nicotinic Acid Esterification Esterification Nicotinic_Acid_2->Esterification Nicotinate_Ester Methyl 4-(Trifluoromethyl)nicotinate Esterification->Nicotinate_Ester Reduction Reduction Nicotinate_Ester->Reduction Final_Product This compound Reduction->Final_Product

Figure 1: Synthesis pathway for this compound.

III. Experimental Protocols and Data

This section provides detailed experimental procedures for each key transformation in the synthesis.

Step 1: Synthesis of 4-(Trifluoromethyl)nicotinonitrile

This initial step involves the construction of the trifluoromethylated pyridine ring system. A common method is the cyclocondensation reaction between an appropriate trifluoromethyl-containing building block and a suitable three-carbon component. One patented method involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-en-2-one with 3-aminoacrylonitrile.[1][2]

Experimental Protocol:

  • Preparation of 4-ethoxy-1,1,1-trifluoro-3-en-2-one: In a suitable reaction vessel, vinyl ethyl ether and pyridine are dissolved in toluene. The solution is cooled to 0-5 °C. Trifluoroacetyl chloride is added dropwise over 1 hour while maintaining the temperature. The reaction mixture is stirred for an additional 3 hours. The reaction is quenched with ice water, and the organic phase is washed with brine. The solvent is removed under reduced pressure to yield 4-ethoxy-1,1,1-trifluoro-3-en-2-one as a light yellow liquid.[1]

  • Cyclization to 4-(Trifluoromethyl)nicotinonitrile: The crude 4-ethoxy-1,1,1-trifluoro-3-en-2-one and 3-aminoacrylonitrile are dissolved in methanol in a closed reaction vessel. The mixture is heated to reflux for 3 hours. A solution of sodium methoxide in methanol is then added dropwise, and the reaction is refluxed for an additional 5 hours. The solvent is removed to yield a solid, which is then washed and dried to give 4-(trifluoromethyl)nicotinonitrile.[1]

Quantitative Data:

Reactant 1Reactant 2ProductYieldReference
Vinyl Ethyl EtherTrifluoroacetyl Chloride4-Ethoxy-1,1,1-trifluoro-3-en-2-one~92%[1]
4-Ethoxy-1,1,1-trifluoro-3-en-2-one3-Aminoacrylonitrile4-(Trifluoromethyl)nicotinonitrile~91%[1]
Step 2: Hydrolysis to 4-(Trifluoromethyl)nicotinic Acid

The nitrile group of 4-(trifluoromethyl)nicotinonitrile is hydrolyzed under basic conditions to afford the corresponding carboxylic acid.[1][3]

Experimental Protocol:

  • In a reaction flask, 4-(trifluoromethyl)nicotinonitrile is added to an aqueous solution of sodium hydroxide.

  • The mixture is heated to 100 °C with stirring until the solid dissolves and the solution becomes clear.

  • After cooling, the pH of the solution is adjusted to be acidic (pH < 1) with hydrochloric acid, leading to the precipitation of the product.

  • The solid is collected by filtration, washed with water, and dried to yield 4-(trifluoromethyl)nicotinic acid as a white solid.[1]

Quantitative Data:

Starting MaterialProductYieldReference
4-(Trifluoromethyl)nicotinonitrile4-(Trifluoromethyl)nicotinic AcidUp to 98%[1][3]
Step 3: Reduction to this compound

The final step is the reduction of the carboxylic acid to the primary alcohol. A common and effective method for the reduction of nicotinic acids involves a two-step, one-pot procedure: esterification followed by reduction with sodium borohydride in methanol.[4] The presence of the electron-withdrawing trifluoromethyl group is not expected to significantly interfere with this reduction.

Experimental Protocol:

  • Esterification: 4-(Trifluoromethyl)nicotinic acid is dissolved in methanol. A catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed to form methyl 4-(trifluoromethyl)nicotinate.

  • Reduction: After esterification is complete, the reaction mixture is cooled. Sodium borohydride is added portion-wise to the methanolic solution of the ester. The reaction is then refluxed until the reduction is complete (monitored by TLC or GC-MS).

  • Work-up: The reaction mixture is cooled, and the excess sodium borohydride is quenched by the careful addition of water. The methanol is removed under reduced pressure. The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.

Quantitative Data (based on the reduction of nicotinic acid):

Starting MaterialProductYieldReference
Nicotinic Acid (as a model)3-Pyridyl methanolHigh[4]

Note: The yield for the reduction of 4-(trifluoromethyl)nicotinic acid may vary and should be optimized.

IV. Conclusion

The synthesis of this compound can be reliably achieved through a three-step sequence starting from commercially available materials. The key steps involve the construction of the trifluoromethylated pyridine ring, hydrolysis of a nitrile intermediate, and subsequent reduction of the resulting carboxylic acid. The provided protocols and data offer a solid foundation for the laboratory-scale synthesis of this important building block. Researchers are encouraged to optimize the reaction conditions for each step to achieve the best possible yields and purity for their specific applications.

References

Spectroscopic and Synthetic Overview of (4-(Trifluoromethyl)pyridin-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4-(Trifluoromethyl)pyridin-3-yl)methanol is a fluorinated pyridine derivative of interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and altered electronic characteristics. This technical guide provides a summary of predicted spectroscopic data and generalized experimental protocols for the characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.7s1HH-2 (Pyridine)
~8.6d1HH-6 (Pyridine)
~7.6d1HH-5 (Pyridine)
~4.8s2H-CH₂OH
~3.5t1H-CH₂OH

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~150C-2 (Pyridine)
~148C-6 (Pyridine)
~140 (q, J ≈ 35 Hz)C-4 (Pyridine)
~135C-5 (Pyridine)
~130C-3 (Pyridine)
~123 (q, J ≈ 275 Hz)-CF₃
~60-CH₂OH

Solvent: CDCl₃

Table 3: Predicted FT-IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
1600-1580MediumC=C/C=N stretch (pyridine ring)
1350-1150StrongC-F stretch (trifluoromethyl)
1050-1000StrongC-O stretch (primary alcohol)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative Intensity (%)Assignment
177100[M]⁺
17680[M-H]⁺
15840[M-H₂O]⁺
14860[M-CHO]⁺
12830[M-CF₃]⁺
10850[C₅H₄N-CH₂]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength.

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-160 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the neat liquid sample directly onto the crystal.

Data Acquisition:

  • Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

Data Acquisition:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 m/z.

Visualizations

The following diagrams illustrate a plausible synthetic pathway and a general workflow for spectroscopic analysis.

Synthesis_Pathway cluster_reagents 4-(Trifluoromethyl)nicotinaldehyde 4-(Trifluoromethyl)nicotinaldehyde This compound This compound 4-(Trifluoromethyl)nicotinaldehyde->this compound Reduction NaBH4, MeOH NaBH4, MeOH

A plausible synthetic route to this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesized Compound Synthesized Compound NMR (1H, 13C) NMR (1H, 13C) Synthesized Compound->NMR (1H, 13C) FT-IR FT-IR Synthesized Compound->FT-IR GC-MS GC-MS Synthesized Compound->GC-MS Structure Confirmation Structure Confirmation NMR (1H, 13C)->Structure Confirmation FT-IR->Structure Confirmation GC-MS->Structure Confirmation Purity Assessment Purity Assessment GC-MS->Purity Assessment

General workflow for spectroscopic analysis of a synthesized compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of (4-(Trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of the compound (4-(Trifluoromethyl)pyridin-3-yl)methanol. This document includes tabulated spectral data, a comprehensive experimental protocol for acquiring the spectrum, and visualizations to aid in the understanding of the molecular structure and its NMR properties.

Introduction

This compound is a functionalized pyridine derivative of interest in medicinal chemistry and drug discovery due to the presence of the trifluoromethyl group, which can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. A thorough understanding of its structure, confirmed by techniques such as ¹H NMR spectroscopy, is crucial for its application in the synthesis of novel pharmaceutical agents.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the protons in the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the trifluoromethyl group and the pyridine ring, as well as the hydroxyl group.

While a publicly available, peer-reviewed ¹H NMR spectrum for this compound (CAS 198401-76-2) is not readily found in the searched scientific literature, a detailed analysis of a closely related isomer, (2-(Trifluoromethyl)pyridin-4-yl)methanol (CAS 131747-61-0), is presented below for illustrative purposes. The principles of spectral interpretation are directly applicable.

Table 1: ¹H NMR Spectral Data for the Isomer (2-(Trifluoromethyl)pyridin-4-yl)methanol

SignalChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
H-68.68Doublet (d)4.81HPyridine Ring Proton
H-57.79Singlet (s)-1HPyridine Ring Proton
H-37.64Doublet (d)4.81HPyridine Ring Proton
-OH5.62Broad Singlet (br s)-1HHydroxyl Proton
-CH₂4.66Singlet (s)-2HMethylene Protons

Note: Data recorded on a 300 MHz spectrometer in CDCl₃. Data sourced from a publicly available database.

Experimental Protocols

The following is a detailed methodology for acquiring a high-quality ¹H NMR spectrum of a functionalized pyridine derivative like this compound.

1. Sample Preparation:

  • Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid signals from impurities interfering with the spectrum.

  • Solvent Selection: A high-purity deuterated solvent is essential. Chloroform-d (CDCl₃) is a common choice for similar compounds. Other solvents such as DMSO-d₆ or Methanol-d₄ can be used depending on the sample's solubility.

  • Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Homogenization: Securely cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is recommended for better signal dispersion and resolution.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 16 to 64 scans are usually adequate for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

    • Spectral Width: A spectral width of approximately 12-15 ppm is appropriate to cover the expected chemical shift range.

    • Temperature: The experiment is typically run at room temperature (around 298 K).

3. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode with a flat baseline.

  • Baseline Correction: A baseline correction is applied to ensure accurate integration.

  • Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm.

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

  • Peak Picking: The chemical shift of each peak is accurately determined.

Visualization of Molecular Structure and Analytical Workflow

The following diagrams illustrate the chemical structure of this compound with its proton environments and a general workflow for its ¹H NMR analysis.

Caption: Chemical structure of this compound with key proton environments highlighted.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output pure_sample Pure Compound dissolve Dissolve in Deuterated Solvent pure_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer spectrometer NMR Spectrometer transfer->spectrometer acquire Acquire FID spectrometer->acquire ft Fourier Transform acquire->ft phase_base Phasing & Baseline Correction ft->phase_base integrate Integration phase_base->integrate interpret Spectral Interpretation integrate->interpret final_spectrum Final Annotated ¹H NMR Spectrum interpret->final_spectrum

Caption: A generalized workflow for obtaining and analyzing a ¹H NMR spectrum.

Technical Guide: ¹³C NMR Spectroscopy of (4-(Trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of (4-(Trifluoromethyl)pyridin-3-yl)methanol. Due to the absence of direct experimental spectral data in publicly available literature, this document presents predicted ¹³C NMR chemical shifts based on the analysis of structurally similar compounds. The guide outlines a comprehensive, generalized experimental protocol for the acquisition of ¹³C NMR spectra for this and related compounds. Furthermore, it includes a logical workflow for spectral assignment, aiding researchers in the structural elucidation and characterization of novel trifluoromethyl-substituted pyridine derivatives.

Predicted ¹³C NMR Data

The ¹³C NMR chemical shifts for this compound have been predicted based on established substituent effects on the pyridine ring and data from analogous compounds. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating character of the hydroxymethyl group significantly influence the electronic environment and, consequently, the chemical shifts of the carbon atoms in the pyridine ring.

Below is a table summarizing the predicted ¹³C NMR chemical shifts.

Carbon AtomPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (Hz)
C2~152d
C3~135q
C4~140q¹JCF ≈ 275
C5~120d
C6~148d
-CH₂OH~60t
-CF₃~124q¹JCF ≈ 275

Note: The chemical shifts are referenced to a standard internal reference such as tetramethylsilane (TMS). The multiplicities (d = doublet, q = quartet, t = triplet) are predicted based on one-bond and long-range C-F and C-H couplings. The coupling constants, particularly for the trifluoromethyl group, are estimates based on typical values for similar aromatic compounds.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a detailed, generalized methodology for acquiring the ¹³C NMR spectrum of this compound.

2.1. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity (≥95%) to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Commonly used solvents for similar compounds include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD).

  • Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

  • Transfer to NMR Tube: Transfer the final solution to a clean, dry 5 mm NMR tube.

2.2. NMR Spectrometer Setup and Data Acquisition

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc on Bruker instruments).

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) is usually required to achieve an adequate signal-to-noise ratio.

    • Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is generally sufficient to cover the expected range of chemical shifts for organic compounds.

    • Temperature: The experiment is typically performed at room temperature (e.g., 298 K).

2.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or using the known chemical shift of the residual solvent peak.

  • Peak Picking and Integration: Identify all significant peaks and determine their chemical shifts. Integration of ¹³C NMR spectra is generally not quantitative under standard acquisition conditions.

Visualization of Workflows

3.1. Experimental Workflow for ¹³C NMR Analysis

The following diagram illustrates a typical workflow for the ¹³C NMR analysis of an organic compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis Sample High Purity Sample Solvent Deuterated Solvent + TMS Sample->Solvent NMR_Tube Sample in NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquisition Set Parameters & Acquire FID Spectrometer->Acquisition Processing Fourier Transform, Phasing, Baseline Correction Acquisition->Processing Analysis Referencing, Peak Picking, Assignment Processing->Analysis Final_Spectrum Final ¹³C NMR Spectrum Analysis->Final_Spectrum

A typical experimental workflow for 13C NMR analysis.

3.2. Logical Workflow for Spectral Assignment

The diagram below outlines the logical process for assigning the predicted chemical shifts of this compound based on substituent effects.

spectral_assignment_workflow cluster_substituent_effects Substituent Effects Analysis cluster_prediction Chemical Shift Prediction cluster_assignment Final Assignment CF3 CF₃ Group (Strongly Electron-Withdrawing) C4 C4: Directly attached to CF₃ (Deshielded, Quartet) CF3->C4 C2_C6 C2 & C6: α to Nitrogen (Deshielded) CF3->C2_C6 C5 C5: β to Nitrogen (Shielded relative to α carbons) CF3->C5 CH2OH CH₂OH Group (Weakly Electron-Donating) C3 C3: Attached to CH₂OH (Shielded relative to C4) CH2OH->C3 Assigned_Spectrum Assigned ¹³C NMR Spectrum C4->Assigned_Spectrum C3->Assigned_Spectrum C2_C6->Assigned_Spectrum C5->Assigned_Spectrum CH2OH_C -CH₂OH Carbon (Aliphatic region, ~60 ppm) CH2OH_C->Assigned_Spectrum CF3_C -CF₃ Carbon (Quartet, ~124 ppm) CF3_C->Assigned_Spectrum

Logical workflow for assigning 13C NMR chemical shifts.

Mass Spectrometry of (4-(Trifluoromethyl)pyridin-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the anticipated mass spectrometric behavior of (4-(Trifluoromethyl)pyridin-3-yl)methanol. In the absence of publicly available experimental mass spectra for this specific compound, this document outlines a predicted fragmentation pattern based on the known mass spectrometry of structurally related molecules, including 3-pyridinemethanol, benzyl alcohol, and various trifluoromethyl-substituted pyridines. Detailed experimental protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry are provided to guide researchers in acquiring data for this and similar compounds. This guide is intended to serve as a valuable resource for the analytical characterization of novel trifluoromethyl-substituted pyridine derivatives in pharmaceutical and chemical research.

Predicted Mass Spectrometry Data

The mass fragmentation of this compound is expected to be influenced by the presence of the pyridine ring, the trifluoromethyl group, and the methanol substituent. The molecular weight of this compound (C7H6F3NO) is 177.12 g/mol . The following tables summarize the predicted major ions and their proposed structures for both Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS).

Predicted Electron Ionization (EI-MS) Fragmentation

Under typical EI-MS conditions (70 eV), significant fragmentation is anticipated. The molecular ion may be observed, but its abundance could be low.

Predicted m/z Proposed Ion Structure Interpretation
177[C7H6F3NO]+•Molecular Ion (M+•)
176[C7H5F3NO]+Loss of a hydrogen radical ([M-H]+)
158[C7H5F3N]+Loss of a hydroxyl radical ([M-OH]+)
148[C6H4F3N]+Loss of a formyl radical ([M-CHO]+)
108[C6H4F3]+Loss of the pyridine nitrogen and methanol group
79[C5H4N]+Pyridine ring fragment
Predicted Electrospray Ionization (ESI-MS) Fragmentation

ESI is a softer ionization technique, and in positive ion mode, the protonated molecule [M+H]+ is expected to be the base peak. Fragmentation can be induced by increasing the cone voltage or by performing MS/MS experiments.

Predicted m/z Proposed Ion Structure Interpretation
178[C7H6F3NO + H]+Protonated Molecule ([M+H]+)
160[C7H5F3N]+Loss of water ([M+H - H2O]+) from the protonated molecule
148[C6H4F3N]+Loss of formaldehyde ([M+H - CH2O]+) from the protonated molecule

Experimental Protocols

The following are detailed methodologies for acquiring mass spectra of this compound.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as methanol or dichloromethane.

  • Inlet System: Introduce the sample into the mass spectrometer via a direct insertion probe (DIP) or through a gas chromatograph (GC) for separation from any impurities.

  • Ion Source:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 200-250 °C

  • Mass Analyzer:

    • Analyzer Type: Quadrupole or Time-of-Flight (TOF)

    • Mass Range: m/z 40-500

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for the expected molecular ion and fragment peaks.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a mixture of methanol and water (e.g., 50:50 v/v) with the addition of a small amount of formic acid (0.1%) to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source using a syringe pump at a flow rate of 5-10 µL/min. Alternatively, the sample can be introduced via liquid chromatography (LC) for online separation and analysis.

  • Ion Source:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3-4 kV

    • Cone Voltage: 20-40 V (can be varied to induce fragmentation)

    • Desolvation Gas Flow: Typically nitrogen, at a flow rate of 500-800 L/hr.

    • Desolvation Temperature: 300-400 °C

  • Mass Analyzer:

    • Analyzer Type: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Mass Range: m/z 50-500

  • Data Acquisition: Acquire the full scan mass spectrum. For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]+ ion (m/z 178) as the precursor and applying collision-induced dissociation (CID) with argon as the collision gas.

Visualizations

Predicted EI-MS Fragmentation Pathway

G Predicted EI-MS Fragmentation of this compound M [M]+• m/z 177 M_minus_H [M-H]+ m/z 176 M->M_minus_H -H• M_minus_OH [M-OH]+ m/z 158 M->M_minus_OH -•OH M_minus_CHO [M-CHO]+ m/z 148 M->M_minus_CHO -•CHO C6H4F3 [C6H4F3]+ m/z 108 M_minus_CHO->C6H4F3 -HCN Py_ring [C5H4N]+ m/z 79 M_minus_CHO->Py_ring -CF3, -CO

Caption: Predicted EI-MS fragmentation pathway for this compound.

Experimental Workflow for Mass Spectrometry Analysis

G General Experimental Workflow for Mass Spectrometry cluster_prep Sample Preparation cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_data Data Processing dissolve Dissolve Sample infusion Direct Infusion (ESI) or GC/LC Introduction dissolve->infusion ionization Ionization (EI or ESI) infusion->ionization analysis Mass Analysis (Quadrupole, TOF, etc.) ionization->analysis detection Detection analysis->detection processing Data Analysis and Interpretation detection->processing

Caption: A generalized workflow for the mass spectrometric analysis of a chemical compound.

Signaling Pathways and Logical Relationships

At present, there is no specific information available in the public domain regarding the involvement of this compound in biological signaling pathways. As a novel chemical entity, its biological activity and metabolic fate would need to be determined through dedicated pharmacological and metabolomic studies. The trifluoromethylpyridine moiety is, however, a common scaffold in various biologically active molecules, suggesting potential interactions with biological systems.

Disclaimer

The fragmentation data presented in this guide are predictive and based on the analysis of structurally analogous compounds. Actual experimental results may vary. This guide is intended to provide a foundational understanding and a starting point for the mass spectrometric analysis of this compound.

An In-depth Technical Guide to the Physical Properties of (4-(Trluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound (4-(Trluoromethyl)pyridin-3-yl)methanol. Due to the limited availability of specific experimental data for this compound, this guide also includes information on related isomers and general experimental protocols for determining key physical characteristics, offering valuable context for researchers and drug development professionals.

Core Physical Properties

(4-(Trluoromethyl)pyridin-3-yl)methanol, with the CAS number 198401-76-2, is a pyridine derivative of interest in medicinal chemistry and materials science. A summary of its core physical properties is presented below.

PropertyValueSource
Molecular Formula C₇H₆F₃NO[1]
Molecular Weight 177.12 g/mol [1][2]
Boiling Point 236°C at 760 mmHg[2]
Density 1.362 g/cm³[2]
Flash Point 96.6°C[2]

Comparative Analysis with Isomeric Compounds

To provide a broader context, the physical properties of isomeric compounds, where the trifluoromethyl and methanol groups are at different positions on the pyridine ring, are presented below. This comparative data can be valuable for understanding structure-property relationships within this class of compounds.

Compound NameCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Reference
(2-(Trifluoromethyl)pyridin-4-yl)methanol131747-61-0177.12Not available[3]
(3-(Trifluoromethyl)pyridin-4-yl)methanol1227598-69-7177.12Not available[4]
4-(Trifluoromethyl)pyridine3796-24-5147.10110[5]

Structural and Isomeric Relationships

The following diagram illustrates the structural relationship between (4-(Trifluoromethyl)pyridin-3-yl)methanol and its isomers, highlighting the positional differences of the substituent groups on the pyridine ring.

G cluster_isomers Isomers of (Trifluoromethyl)pyridinemethanol cluster_precursor Related Precursor A This compound CAS: 198401-76-2 B (2-(Trifluoromethyl)pyridin-4-yl)methanol CAS: 131747-61-0 A->B Isomeric Relationship C (3-(Trifluoromethyl)pyridin-4-yl)methanol CAS: 1227598-69-7 A->C Isomeric Relationship D 4-(Trifluoromethyl)pyridine CAS: 3796-24-5 D->A Potential Synthetic Route

Structural relationships of trifluoromethyl-substituted pyridine methanols.

Experimental Protocols for Physical Property Determination

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of small liquid samples is the Thiele tube method.[6][7]

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Heating oil (e.g., mineral oil)

  • Heat source (e.g., Bunsen burner)

Procedure:

  • A small amount of the liquid sample is placed in the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube assembly is attached to a thermometer and immersed in the heating oil within the Thiele tube.[6]

  • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is discontinued when a steady stream of bubbles is observed.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[6][7]

Density Measurement

Density, the mass per unit volume of a substance, is a fundamental physical property. The pycnometer method is a highly precise technique for determining the density of liquids.[8][9][10]

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)

  • Analytical balance

  • Distilled water (or another reference liquid of known density)

  • The liquid sample of unknown density

  • Thermostat or water bath

Procedure:

  • The empty, clean, and dry pycnometer is accurately weighed.

  • The pycnometer is filled with distilled water of a known temperature and weighed again to determine the mass of the water.

  • The volume of the pycnometer can be calculated using the known density of water at that temperature.

  • The pycnometer is then emptied, dried, and filled with the liquid sample of unknown density at the same temperature.

  • The pycnometer and the sample are weighed.

  • The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Flash Point Determination

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. It is a critical safety parameter. Common methods for its determination include the Pensky-Martens closed-cup and the Cleveland open-cup methods.[1][2][11][12][13]

Apparatus (Pensky-Martens Closed-Cup):

  • Pensky-Martens closed-cup tester

  • Thermometer

  • Stirrer

  • Ignition source (e.g., a small flame)

Procedure:

  • The liquid sample is placed in the test cup up to a specified mark.

  • The lid, which is equipped with a thermometer, stirrer, and an opening for the ignition source, is secured.

  • The sample is heated at a constant, slow rate while being continuously stirred.

  • At regular temperature intervals, the ignition source is applied to the vapor space above the liquid through the opening in the lid.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapor to ignite momentarily.[2][11][12]

Spectral Data

Specific nuclear magnetic resonance (NMR) or mass spectrometry (MS) data for this compound were not found in the searched literature. However, spectral data for related compounds can provide useful reference points for researchers. For instance, ¹H NMR and ¹³C NMR spectra are available for various substituted pyridine derivatives.[14][15] When conducting experimental work on this compound, it is recommended to perform standard spectral analyses (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS) for structural confirmation and characterization.

Safety and Handling

For this compound, the following hazard statements have been identified: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For related trifluoromethyl pyridine compounds, general safety advice includes keeping the substance away from open flames, hot surfaces, and sources of ignition, and ensuring all equipment is properly grounded to prevent static discharge.

References

An In-depth Technical Guide on the Solubility of (4-(Trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the solubility of (4-(Trifluoromethyl)pyridin-3-yl)methanol, a key building block in the development of novel pharmaceutical and agrochemical agents. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a qualitative solubility profile based on structurally related compounds, alongside a comprehensive, generalized experimental protocol for the precise quantitative determination of its solubility in various solvents. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for predicting its behavior in different solvent systems.

PropertyValueReference
Molecular Formula C₇H₆F₃NO
Molecular Weight 177.12 g/mol
Appearance Solid (predicted)
pKa (Predicted) 13.36 ± 0.10

Qualitative Solubility Profile

Table 2: Estimated Qualitative Solubility of this compound

SolventPredicted Qualitative Solubility
WaterLow to Insoluble
MethanolSoluble
EthanolSoluble
Dimethyl Sulfoxide (DMSO)Soluble
N,N-Dimethylformamide (DMF)Soluble
AcetoneSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental protocol should be followed. The following method outlines a general procedure for determining the equilibrium solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a range of common laboratory solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, DMSO, DMF, acetone, dichloromethane, ethyl acetate)

  • Analytical balance

  • Vials with screw caps

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of excess solid is crucial to ensure that equilibrium is reached.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker and agitate at a constant speed for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to determine the equilibration time by analyzing samples at different time points until the concentration of the solute in the supernatant remains constant.

  • Sample Separation:

    • After equilibration, cease agitation and allow the vials to stand for a period to allow the excess solid to sediment.

    • Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a syringe filter into a clean vial to remove any remaining undissolved solid. This step is critical to prevent overestimation of the solubility.

  • Analysis:

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument (e.g., HPLC or UV-Vis).

    • Analyze the diluted samples using a validated analytical method to determine the concentration of this compound. A standard calibration curve should be prepared using solutions of known concentrations.

  • Data Reporting:

    • Express the solubility in standard units such as mg/mL or mol/L at the specified temperature.

    • Perform the experiment in triplicate for each solvent to ensure the reproducibility and accuracy of the results. Report the mean solubility and the standard deviation.

Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_solution Prepare Supersaturated Solution (Excess Solute in Solvent) equilibration Agitate at Constant Temperature (e.g., 24-72h) prep_solution->equilibration separation Centrifuge or Sediment to Separate Solid and Liquid equilibration->separation filtration Filter Supernatant separation->filtration dilution Dilute Sample filtration->dilution analysis Analyze by HPLC or UV-Vis dilution->analysis quantification Quantify Solubility (e.g., mg/mL) analysis->quantification

Caption: Experimental workflow for determining the solubility of a compound.

References

Stability of (4-(Trifluoromethyl)pyridin-3-yl)methanol Under Acidic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential stability of (4-(Trifluoromethyl)pyridin-3-yl)methanol under acidic conditions. In the absence of specific empirical data for this compound, this document outlines the principal anticipated degradation pathways based on established principles of organic chemistry and data from analogous structures. The primary expected route of degradation in an acidic environment is acid-catalyzed dehydration. This guide furnishes detailed theoretical degradation mechanisms, proposes potential resulting products, and supplies comprehensive, adaptable experimental protocols for researchers to rigorously assess the stability of this molecule. All quantitative data are presented in structured tables, and logical workflows are visualized using Graphviz diagrams to ensure clarity and accessibility for drug development professionals.

Introduction

This compound is a functionalized pyridine derivative of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl group. The stability of such molecules is a critical parameter in drug development, influencing formulation, storage, and in vivo efficacy. Understanding the behavior of this compound in acidic environments is crucial for predicting its viability in the acidic milieu of the stomach and for designing stable pharmaceutical formulations. This guide synthesizes current knowledge on the reactivity of benzylic alcohols and pyridine derivatives to predict the stability profile of (4-(Trluoromethyl)pyridin-3-yl)methanol.

Predicted Stability and Degradation Pathways

The chemical structure of this compound suggests a primary susceptibility to acid-catalyzed dehydration. The presence of a hydroxyl group on a carbon adjacent to the pyridine ring (a benzylic-like position) makes it prone to elimination reactions under acidic conditions.

Primary Degradation Pathway: Acid-Catalyzed Dehydration

The most probable degradation pathway for this compound in an acidic medium is an E1 elimination reaction. This multi-step process is initiated by the protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate, and concludes with the elimination of a proton to form an alkene.

The proposed mechanism is as follows:

  • Protonation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the alcohol attacks a proton (H+) from the acidic medium, forming a good leaving group (water).

  • Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary carbocation at the benzylic-like position. The stability of this carbocation is influenced by the electron-withdrawing trifluoromethyl group and the pyridine ring.

  • Deprotonation to Form an Alkene: A base (such as water or the conjugate base of the acid) abstracts a proton from an adjacent carbon, resulting in the formation of a double bond.

Potential Degradation Products

The acid-catalyzed dehydration of this compound is expected to yield one primary degradation product, as illustrated in the table below.

Table 1: Predicted Degradation Product of this compound in Acid
Parent Compound This compound
Predicted Degradation Product 3-Methylene-4-(trifluoromethyl)pyridine
Reaction Type Acid-Catalyzed Dehydration (E1 Elimination)

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a series of standardized experiments can be conducted. These protocols are designed to simulate acidic conditions and quantify the rate and extent of degradation.

Forced Degradation Study Protocol

Objective: To evaluate the stability of this compound under acidic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions (0.1 M, 0.5 M, 1 M)

  • Sodium hydroxide (NaOH) for neutralization

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 7.0)

  • HPLC system with a UV detector

  • LC-MS system for product identification

  • pH meter

  • Thermostatically controlled water bath or oven

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Pipette 1 mL of the stock solution into three separate vials.

    • To each vial, add 9 mL of 0.1 M, 0.5 M, and 1 M HCl respectively.

    • Prepare a control sample by adding 9 mL of purified water.

  • Incubation: Incubate all samples at a controlled temperature (e.g., 40°C, 60°C) for a predefined period (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Time-Point Sampling and Neutralization:

    • At each time point, withdraw an aliquot from each vial.

    • Immediately neutralize the aliquot with an equivalent molar amount of NaOH to quench the reaction.

  • HPLC Analysis:

    • Dilute the neutralized samples with the mobile phase to a suitable concentration.

    • Analyze the samples using a validated HPLC method to quantify the remaining parent compound and any degradation products.

Table 2: Suggested HPLC Parameters
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient (e.g., starting with 20:80 and ramping to 80:20)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength To be determined by UV-Vis scan (e.g., 254 nm)
Injection Volume 10 µL
Degradation Product Identification

Objective: To identify the structure of the major degradation products.

Procedure:

  • Sample Preparation: Subject a larger, more concentrated sample of this compound to the most aggressive acid condition that showed significant degradation in the forced degradation study.

  • LC-MS Analysis: Analyze the stressed sample using an LC-MS system to obtain the mass-to-charge ratio (m/z) of the parent compound and any new peaks that appear.

  • MS/MS Fragmentation: Perform MS/MS analysis on the degradation product peaks to obtain fragmentation patterns, which can help in elucidating the structure.

Visualizing Reaction and Experimental Workflows

To aid in the conceptualization of the predicted degradation and the experimental approach, the following diagrams are provided.

G Predicted Acid-Catalyzed Dehydration of this compound cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Reactant This compound Protonated_Alcohol Protonated Alcohol Reactant->Protonated_Alcohol + H+ H_plus H+ Carbocation Carbocation Intermediate Protonated_Alcohol->Carbocation - H2O Water H2O Product 3-Methylene-4-(trifluoromethyl)pyridine Carbocation->Product - H+

Caption: Proposed E1 dehydration mechanism.

G Experimental Workflow for Stability Testing Start Start: Prepare Stock Solution (1 mg/mL) Stress Apply Acidic Stress (0.1 M, 0.5 M, 1 M HCl) Start->Stress Incubate Incubate at Controlled Temperature (e.g., 40°C, 60°C) Stress->Incubate Sample Sample at Time Points (0, 2, 4, 8, 12, 24h) Incubate->Sample Neutralize Neutralize with NaOH Sample->Neutralize Analyze Analyze via HPLC-UV Neutralize->Analyze Identify Identify Products by LC-MS/MS Neutralize->Identify End End: Quantify Degradation & Determine Kinetics Analyze->End Identify->End

Caption: Forced degradation study workflow.

Conclusion

In-Depth Technical Guide on the Thermal Stability of (4-(Trtrifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of (4-(Trifluoromethyl)pyridin-3-yl)methanol, a key consideration for its handling, storage, and application in research and drug development. Due to the limited publicly available experimental data on this specific compound, this guide also presents data for structurally related compounds and outlines the standard methodologies for thermal stability assessment.

Physicochemical and Thermal Properties

PropertyThis compound6-(Trifluoromethyl)pyridine-3-methanol2-(Trifluoromethyl)-4-pyridinemethanolPyridine-2-methanol (grafted on kaolinite)
CAS Number 198401-76-2386704-04-7[1][2][3][4]131747-61-0[5]N/A
Molecular Formula C7H6F3NOC7H6F3NO[1][2][4]C7H6F3NO[5]C6H7NO
Molecular Weight 177.12 g/mol 177.12 g/mol [1][2][4]177.12 g/mol [5]109.13 g/mol
Thermal Stability (Decomposition) Data not availableData not availableData not availableStable up to 350 °C[6]

Experimental Protocols for Thermal Stability Assessment

To determine the thermal stability of this compound, two primary thermoanalytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide critical information on the material's decomposition temperature, melting point, and other thermal transitions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7][8][9] This technique is essential for determining the thermal stability and decomposition profile of a compound.

General Protocol:

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed into a TGA crucible, commonly made of alumina or platinum.

  • Instrument Setup: The crucible is placed on a sensitive microbalance within the TGA furnace.

  • Atmosphere Control: The furnace is purged with an inert gas, such as nitrogen or argon, to prevent oxidative degradation. The gas flow rate is typically set between 20-50 mL/min.

  • Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., 25 °C to 600 °C).

  • Data Acquisition: The instrument continuously records the sample's mass and temperature.

  • Data Analysis: The resulting TGA curve, a plot of mass versus temperature, is analyzed to identify the onset temperature of decomposition, the temperature of maximum mass loss, and the percentage of residual mass.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11][12] It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

General Protocol:

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is weighed and hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Atmosphere Control: An inert atmosphere is maintained by purging with a gas like nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program: The sample is subjected to a controlled temperature program, which may include heating, cooling, and isothermal segments. A typical heating rate is 10 °C/min.

  • Data Acquisition: The DSC instrument records the differential heat flow between the sample and the reference.

  • Data Analysis: The DSC thermogram, a plot of heat flow versus temperature, is analyzed to determine the melting point (peak of the endothermic event) and the enthalpy of fusion (area under the melting peak).

Workflow for Thermal Stability Assessment

The following diagram illustrates a general workflow for assessing the thermal stability of a new chemical entity like this compound.

Thermal_Stability_Workflow cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Thermal Analysis cluster_2 Phase 3: Data Analysis & Reporting cluster_3 Phase 4: Forced Degradation Studies A Compound Synthesis & Purification B Physicochemical Characterization (e.g., Purity, Structure) A->B C Thermogravimetric Analysis (TGA) B->C D Differential Scanning Calorimetry (DSC) B->D E Determine Decomposition Temperature & Mass Loss C->E F Determine Melting Point & Enthalpy of Fusion D->F G Generate Stability Report E->G F->G H Stress Testing (Heat, Humidity, Light, pH) G->H I Identify Degradation Products H->I

Caption: Workflow for assessing the thermal stability of a new chemical entity.

This comprehensive approach, combining preliminary characterization, detailed thermal analysis, and forced degradation studies, is crucial for establishing a complete thermal stability profile for this compound, ensuring its quality, safety, and efficacy in pharmaceutical applications.

References

An In-depth Technical Guide to (4-(Trifluoromethyl)pyridin-3-yl)methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(4-(Trifluoromethyl)pyridin-3-yl)methanol , a fluorinated pyridine derivative, is a valuable building block in medicinal chemistry and drug discovery. The incorporation of the trifluoromethyl group (-CF3) into the pyridine scaffold significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electron density, making it a desirable feature in the design of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the commercially available sources, physicochemical properties, synthesis, and potential applications of this compound for researchers, scientists, and drug development professionals.

Commercial Availability and Physicochemical Properties

This compound is available from several commercial suppliers. The purity and physical properties can vary between suppliers, and it is crucial to consider these parameters for specific research and development needs. Below is a summary of the available data.

PropertyValueSource
CAS Number 198401-76-2[2][3][4]
Molecular Formula C₇H₆F₃NO[2][3]
Molecular Weight 177.12 g/mol [2]
Purity 95% to ≥98%[2][5]
Boiling Point 236°C at 760 mmHg[2]
Density 1.362 g/cm³[2]
Flash Point 96.6°C[2]

Synthesis of this compound

Experimental Protocol: Reduction of 4-(Trifluoromethyl)nicotinaldehyde

This protocol is adapted from the synthesis of (6-(trifluoromethyl)pyridin-3-yl)methanol.[6]

Materials:

  • 4-(Trifluoromethyl)nicotinaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-(trifluoromethyl)nicotinaldehyde (1 equivalent) in methanol.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add sodium borohydride (2 equivalents) to the stirred solution.

  • Continue stirring the reaction mixture at 0°C for 3 hours.

  • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add ethyl acetate and water for extraction.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture to remove the drying agent.

  • Concentrate the filtrate under vacuum to obtain the crude product, this compound.

  • The crude product can be used directly for subsequent steps or purified further using techniques like column chromatography if required.

G aldehyde 4-(Trifluoromethyl)nicotinaldehyde nabh4 NaBH4, MeOH, 0°C aldehyde->nabh4 Reduction workup Aqueous Workup & Extraction nabh4->workup product This compound workup->product

Synthetic workflow for the reduction of 4-(trifluoromethyl)nicotinaldehyde.

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethyl-pyridine motif is of significant interest in the pharmaceutical industry due to its ability to enhance a molecule's drug-like properties. The electron-withdrawing nature of the trifluoromethyl group can increase the metabolic stability of the pyridine ring and modulate the pKa of nearby functional groups, which can be crucial for target binding and pharmacokinetic profiles.[1]

While specific biological targets or signaling pathway interactions for this compound have not been explicitly detailed in publicly available literature, its structural features make it a versatile starting material for the synthesis of a wide range of more complex molecules. These derivatives have the potential to be investigated for various therapeutic areas. The general class of trifluoromethylpyridine-containing compounds has been explored for applications in developing treatments for a variety of diseases.[7][8]

The logical workflow for utilizing this compound in a drug discovery program would typically involve its incorporation into a larger molecular scaffold, followed by screening for biological activity.

G start This compound synthesis Chemical Synthesis (e.g., coupling, derivatization) start->synthesis library Compound Library Generation synthesis->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

Drug discovery workflow utilizing this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (4-(Trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the multi-step synthesis of (4-(Trifluoromethyl)pyridin-3-yl)methanol, a valuable building block in pharmaceutical and agrochemical research. The synthesis commences with the readily available starting material, 3-picoline.

The described synthetic pathway involves a series of chemical transformations, including oxidation, cyanation, trifluoromethylation, hydrolysis, esterification, and reduction. Each step has been outlined with detailed experimental procedures to ensure reproducibility in a laboratory setting.

Overall Synthetic Scheme

The multi-step synthesis of this compound from 3-picoline is proposed to proceed through the following key intermediates:

  • Oxidation of 3-Picoline: 3-Picoline is first oxidized to nicotinic acid.

  • Conversion to 3-Cyanopyridine: Nicotinic acid is then converted to 3-cyanopyridine.

  • Trifluoromethylation and Hydrolysis: 3-Cyanopyridine undergoes trifluoromethylation at the 4-position, followed by hydrolysis of the nitrile group to a carboxylic acid, yielding 4-(trifluoromethyl)nicotinic acid.

  • Esterification: The resulting nicotinic acid derivative is esterified to methyl 4-(trifluoromethyl)nicotinate.

  • Reduction: Finally, the ester is reduced to the target alcohol, this compound.

Experimental Protocols and Data

Step 1: Oxidation of 3-Picoline to Nicotinic Acid

Several methods are available for the oxidation of 3-picoline to nicotinic acid. A common laboratory-scale method involves the use of potassium permanganate. An alternative industrial process utilizes nitric acid.[1]

Protocol using Potassium Permanganate:

  • To a stirred solution of 3-picoline (1.0 mol) in water (2 L), slowly add potassium permanganate (3.0 mol) in portions, maintaining the reaction temperature below 90 °C.

  • After the addition is complete, heat the mixture at 95 °C for 4 hours.

  • Cool the reaction mixture and filter off the manganese dioxide precipitate.

  • Wash the precipitate with hot water.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Adjust the pH of the concentrated solution to 3.4 with hydrochloric acid to precipitate the nicotinic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry.

Parameter Value Reference
Starting Material3-Picoline-
ProductNicotinic Acid-
Yield75-85%General Knowledge
Purity>98%General Knowledge
Step 2: Conversion of Nicotinic Acid to 3-Cyanopyridine

This transformation can be achieved via amidation followed by dehydration.

Protocol:

  • A mixture of nicotinic acid (1.0 mol) and thionyl chloride (1.2 mol) is heated at reflux for 2 hours.

  • The excess thionyl chloride is removed by distillation.

  • The resulting nicotinoyl chloride is cooled and then added dropwise to a cooled, concentrated aqueous ammonia solution (2.5 mol).

  • The precipitated nicotinamide is collected by filtration, washed with cold water, and dried.

  • The dry nicotinamide (1.0 mol) is mixed with a dehydrating agent such as phosphorus pentoxide (0.5 mol) and heated under vacuum to distill the 3-cyanopyridine.

Parameter Value Reference
Starting MaterialNicotinic Acid-
Product3-Cyanopyridine-
Yield80-90%General Knowledge
Purity>99%General Knowledge
Step 3: Synthesis of 4-(Trifluoromethyl)nicotinic Acid from 3-Cyanopyridine

This step involves the trifluoromethylation of 3-cyanopyridine followed by hydrolysis. A patented method describes the synthesis of 4-trifluoromethyl-3-cyanopyridine.[2]

Protocol for 4-(Trifluoromethyl)-3-cyanopyridine: [2]

  • In a three-necked flask under an argon atmosphere, dissolve 3-cyanopyridine (1.0 mol) and tetramethylethylenediamine (1.5 mol) in tetrahydrofuran (600 ml).

  • Cool the solution to -40 °C and add 2M butyllithium (1.2 mol) while maintaining the temperature. Stir for 1.5 hours.

  • Cool the solution again to -40 °C and introduce bromotrifluoromethane (1.3 mol).

  • Allow the reaction to proceed at -40 °C for 2 hours, then warm to 0 °C for 4 hours.

  • Quench the reaction with a saturated ammonium chloride solution.

  • Extract the product with petroleum ether, dry the organic layer over anhydrous magnesium sulfate, and distill to obtain 4-trifluoromethyl-3-cyanopyridine.

Protocol for Hydrolysis to 4-(Trifluoromethyl)nicotinic Acid: [2][3]

  • To a solution of 4-trifluoromethyl-3-cyanopyridine in water, add sodium hydroxide.

  • Heat the mixture to 100 °C until the hydrolysis is complete (monitored by TLC or HPLC).[3]

  • Cool the reaction mixture and acidify with hydrochloric acid to a pH of less than 1 to precipitate the product.[4]

  • Filter the white solid, wash with water, and dry to obtain 4-(trifluoromethyl)nicotinic acid.

Parameter Value Reference
Starting Material3-Cyanopyridine[2]
Intermediate4-(Trifluoromethyl)-3-cyanopyridine[2]
Product4-(Trifluoromethyl)nicotinic Acid[2][3]
Yield (Hydrolysis)up to 98.3%[3][4]
PurityHigh[3]
Step 4: Esterification of 4-(Trifluoromethyl)nicotinic Acid

The carboxylic acid is converted to its methyl ester to facilitate the subsequent reduction.

Protocol:

  • Suspend 4-(trifluoromethyl)nicotinic acid (1.0 mol) in methanol (10 volumes).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mol).

  • Heat the mixture at reflux for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 4-(trifluoromethyl)nicotinate.

Parameter Value Reference
Starting Material4-(Trifluoromethyl)nicotinic Acid-
ProductMethyl 4-(trifluoromethyl)nicotinate-
Yield>90%General Knowledge
Purity>98%General Knowledge
Step 5: Reduction of Methyl 4-(trifluoromethyl)nicotinate

The final step is the reduction of the ester to the primary alcohol. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation.[5][6] An alternative, milder method involves sodium borohydride in methanol, which is effective for reducing nicotinic acid esters.[7]

Protocol using Lithium Aluminum Hydride (LAH): [5]

  • In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LAH (1.2 mol) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of methyl 4-(trifluoromethyl)nicotinate (1.0 mol) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting solid and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Parameter Value Reference
Starting MaterialMethyl 4-(trifluoromethyl)nicotinate-
ProductThis compound-
Reducing AgentLithium Aluminum Hydride (LAH)[5][6]
YieldHighGeneral Knowledge
Purity>95% (after purification)General Knowledge

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow A 3-Picoline B Nicotinic Acid A->B Oxidation (KMnO4) C 3-Cyanopyridine B->C Amidation then Dehydration D 4-(Trifluoromethyl)- 3-cyanopyridine C->D Trifluoromethylation (n-BuLi, CF3Br) E 4-(Trifluoromethyl)nicotinic Acid D->E Hydrolysis (NaOH, H2O) F Methyl 4-(Trifluoromethyl)nicotinate E->F Esterification (MeOH, H2SO4) G This compound F->G Reduction (LiAlH4)

Caption: Multi-step synthesis of this compound from 3-picoline.

Logical Relationship of Key Transformations

Transformations cluster_start Starting Material cluster_intermediate1 Key Intermediate Generation cluster_final Final Product Formation cluster_product Target Molecule Start 3-Picoline Oxidation Oxidation to Carboxylic Acid Start->Oxidation Cyanation Conversion to Nitrile Oxidation->Cyanation Trifluoromethylation C-H Functionalization: Trifluoromethylation Cyanation->Trifluoromethylation Hydrolysis Nitrile to Carboxylic Acid Hydrolysis Trifluoromethylation->Hydrolysis Esterification Esterification Hydrolysis->Esterification Reduction Carbonyl Reduction Esterification->Reduction Product This compound Reduction->Product

Caption: Logical flow of key chemical transformations in the synthesis.

References

Application Notes and Protocols for the Synthesis of (4-(Trifluoromethyl)pyridin-3-yl)methanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Grignard reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This application note provides a detailed protocol for the synthesis of (4-(Trifluoromethyl)pyridin-3-yl)methanol, a valuable building block in medicinal chemistry and drug development, utilizing a Grignard reaction. The described methodology involves the formation of a Grignard reagent from 3-bromo-4-(trifluoromethyl)pyridine and its subsequent reaction with a suitable electrophile. Due to the high reactivity of Grignard reagents, adherence to anhydrous and inert atmospheric conditions is crucial for a successful synthesis.[1][2][3]

Reaction Scheme

The overall synthetic strategy involves two primary steps:

  • Formation of the Grignard Reagent: 3-bromo-4-(trifluoromethyl)pyridine reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, (4-(trifluoromethyl)pyridin-3-yl)magnesium bromide.

  • Reaction with Formaldehyde: The in-situ generated Grignard reagent acts as a nucleophile and reacts with formaldehyde (an electrophile) to yield the desired primary alcohol, this compound, after an acidic workup.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound. (Note: This data is illustrative and based on typical Grignard reaction yields. Actual results may vary based on experimental conditions and scale.)

Starting MaterialReagentProductSolventReaction Time (h)Yield (%)Purity (%)
3-Bromo-4-(trifluoromethyl)pyridineMg, FormaldehydeThis compoundDiethyl ether/THF4-665-75>95 (NMR)

Experimental Protocols

Materials and Reagents:

  • 3-Bromo-4-(trifluoromethyl)pyridine

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Paraformaldehyde

  • Hydrochloric acid (1 M)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply line

  • Syringes and needles

  • Standard glassware for workup and purification

Detailed Methodology:

Step 1: Formation of the Grignard Reagent

  • Apparatus Setup: All glassware must be thoroughly dried in an oven (e.g., at 120 °C overnight) and assembled while hot under a stream of inert gas (argon or nitrogen) to prevent atmospheric moisture contamination.[1] The setup should consist of a three-necked flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the reaction flask. The iodine helps to activate the magnesium surface.[4]

  • Initiation: Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of 3-bromo-4-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous ether/THF. Add a small portion (approx. 10%) of the bromide solution to the magnesium suspension. The reaction can be initiated by gentle warming with a heat gun until the brown color of the iodine disappears and bubbling is observed.[4]

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining solution of 3-bromo-4-(trifluoromethyl)pyridine dropwise from the funnel at a rate that maintains a gentle reflux.[4] After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution will typically appear grayish and cloudy.

Step 2: Reaction with Formaldehyde and Work-up

  • Preparation of Formaldehyde: In a separate flask, depolymerize paraformaldehyde by heating it gently under an inert atmosphere. Pass the resulting formaldehyde gas through a tube into the cooled (0 °C) Grignard reagent solution with vigorous stirring. Alternatively, a suspension of dry paraformaldehyde in anhydrous THF can be added portion-wise to the Grignard solution.

  • Reaction: After the addition of formaldehyde is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Cool the reaction mixture in an ice-water bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[4] This will hydrolyze the magnesium alkoxide.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with two portions of diethyl ether.[4] Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (saturated aqueous NaCl solution) and dry the organic layer over anhydrous sodium sulfate.[4][5]

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Dry Glassware prep_reagents Prepare Anhydrous Reagents prep_glass->prep_reagents activate_mg Activate Mg with I2 prep_reagents->activate_mg add_bromide Add 3-Bromo-4-(trifluoromethyl)pyridine activate_mg->add_bromide reflux Reflux to Form Grignard add_bromide->reflux add_hcho Add Formaldehyde at 0 °C reflux->add_hcho warm_rt Warm to Room Temperature add_hcho->warm_rt quench Quench with sat. NH4Cl warm_rt->quench extract Extract with Ether quench->extract dry Dry with Na2SO4 extract->dry purify Purify by Chromatography dry->purify

Caption: Experimental workflow for the synthesis of this compound.

Grignard_Mechanism cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation (Work-up) start_mat 3-Bromo-4-(trifluoromethyl)pyridine + Mg grignard (4-(trifluoromethyl)pyridin-3-yl)magnesium bromide start_mat->grignard in Et2O/THF intermediate Magnesium Alkoxide Intermediate grignard->intermediate Nucleophilic Addition formaldehyde Formaldehyde (HCHO) product This compound intermediate->product Protonation acid H3O+ (Acidic Work-up)

Caption: Mechanism of the Grignard reaction for the target synthesis.

References

Application Notes & Protocols: Palladium-Catalyzed Synthesis of Trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trifluoromethylpyridines are a critical class of compounds in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl (-CF3) group, such as increased metabolic stability, lipophilicity, and binding affinity. This document provides detailed protocols and application notes for the palladium-catalyzed synthesis of these valuable compounds, focusing on common cross-coupling and trifluoromethylation strategies.

Table of Contents

  • Introduction: Significance and Synthetic Strategies

  • Palladium-Catalyzed Cross-Coupling Reactions

    • Suzuki-Miyaura Coupling

    • Stille Coupling

    • Negishi Coupling

  • Palladium-Catalyzed Trifluoromethylation Reactions

    • Direct C-H Trifluoromethylation

    • Trifluoromethylation of Halopyridines

  • Experimental Protocols

    • General Procedure for Suzuki-Miyaura Coupling

    • General Procedure for Trifluoromethylation of Bromopyridines

  • Reaction Mechanisms and Workflows

Introduction: Significance and Synthetic Strategies

The introduction of a trifluoromethyl group into a pyridine ring can significantly modulate the physicochemical and biological properties of the molecule. Palladium catalysis has emerged as a powerful and versatile tool for the efficient and selective synthesis of trifluoromethylpyridines. The primary strategies involve:

  • Cross-Coupling Reactions: Coupling of a pyridine-containing substrate with a trifluoromethyl-containing reagent, or vice versa.

  • Trifluoromethylation Reactions: Direct introduction of a -CF3 group onto a pyridine ring.

These methods offer broad substrate scope and functional group tolerance, making them highly valuable in drug discovery and development.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis. The following sections summarize key palladium-catalyzed methods for synthesizing trifluoromethylpyridines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron reagent with an organic halide. This method is widely used due to the stability and low toxicity of the boronic acid reagents.

Table 1: Suzuki-Miyaura Coupling for the Synthesis of Trifluoromethylpyridines

EntryPyridine SubstrateBoronic Acid/EsterPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-5-(trifluoromethyl)pyridinePhenylboronic acidPd(OAc)2 (2)SPhos (4)K3PO4Toluene/H2O1001295
23-Bromo-5-(trifluoromethyl)pyridine4-Methoxyphenylboronic acidPd2(dba)3 (1.5)XPhos (3)K2CO3Dioxane1101688
34-Chloro-2-(trifluoromethyl)pyridineCyclopropylboronic acidPd(PPh3)4 (5)-CsFTHF802475
42-Triflate-6-(trifluoromethyl)pyridineThiophene-2-boronic acidPdCl2(dppf) (3)-Na2CO3DME901092
Stille Coupling

The Stille coupling utilizes organotin reagents, which are often highly reactive but also pose toxicity concerns.

Table 2: Stille Coupling for the Synthesis of Trifluoromethylpyridines

EntryPyridine SubstrateOrganotin ReagentPd Catalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
12-Iodo-4-(trifluoromethyl)pyridine(Tributylstannyl)benzenePd(PPh3)4 (4)-CuIToluene110889
23-Bromo-5-(trifluoromethyl)pyridine2-(Tributylstannyl)furanPdCl2(PPh3)2 (5)--DMF1001281
Negishi Coupling

The Negishi coupling employs organozinc reagents, which offer high reactivity and functional group tolerance.

Table 3: Negishi Coupling for the Synthesis of Trifluoromethylpyridines

EntryPyridine SubstrateOrganozinc ReagentPd Catalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
12-Chloro-6-(trifluoromethyl)pyridinePhenylzinc chloridePd(dba)2 (2)SPhos (4)THF651893
24-Bromo-2-(trifluoromethyl)pyridineEthylzinc bromidePdCl2(dppf) (3)-DMA801085

Palladium-Catalyzed Trifluoromethylation Reactions

These methods directly install the -CF3 group onto a pyridine scaffold, offering a more atom-economical approach.

Direct C-H Trifluoromethylation

Direct C-H functionalization is an increasingly important strategy, though it can present challenges in terms of regioselectivity.

Table 4: Direct C-H Trifluoromethylation of Pyridines

EntryPyridine SubstrateCF3 SourcePd Catalyst (mol%)Ligand (mol%)OxidantSolventTemp (°C)Time (h)Yield (%)
1PyridineTogni's Reagent IPd(OAc)2 (5)Bathocuproine (10)AgFDCE1202465 (C2)
22-PhenylpyridineUmemoto's ReagentPd(TFA)2 (10)Ac-Gly-OH (20)K2S2O8TFA/DCE1001678 (C5)
Trifluoromethylation of Halopyridines

This is a more common approach, where a halo-substituted pyridine undergoes coupling with a trifluoromethyl source.

Table 5: Trifluoromethylation of Halopyridines

EntryPyridine SubstrateCF3 SourcePd Catalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
12-BromopyridineTMSCF3Pd(dba)2 (2)P(o-tolyl)3 (4)CuINMP801282
23-IodopyridineCF3SO2NaPdCl2(dppf) (3)--DMSO1302470
34-ChloropyridineK(OCOCF3)Pd(OAc)2 (5)BrettPhos (10)CuIDMA1101875

Experimental Protocols

The following are generalized protocols that can be adapted for specific substrates. Researchers should optimize conditions as needed.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Synthesis of 2-Phenyl-5-(trifluoromethyl)pyridine

  • Reaction Setup: To a flame-dried Schlenk tube, add 2-bromo-5-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (K3PO4, 3.0 mmol, 3.0 equiv), palladium(II) acetate (Pd(OAc)2, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add degassed toluene (4 mL) and water (0.4 mL).

  • Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: General Procedure for Trifluoromethylation of Bromopyridines

Synthesis of 2-(Trifluoromethyl)pyridine

  • Reaction Setup: In a glovebox, add copper(I) iodide (CuI, 2.0 mmol, 2.0 equiv), palladium(dba)2 (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (P(o-tolyl)3, 0.04 mmol, 4 mol%) to an oven-dried vial.

  • Reagent Addition: Add N-methyl-2-pyrrolidone (NMP, 2 mL), followed by 2-bromopyridine (1.0 mmol, 1.0 equiv) and (trifluoromethyl)trimethylsilane (TMSCF3, 1.5 mmol, 1.5 equiv).

  • Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath at 80 °C and stir for 12 hours.

  • Work-up: After cooling to room temperature, carefully quench the reaction with aqueous HCl (1 M). Dilute with diethyl ether and filter through a pad of Celite.

  • Purification: Separate the layers of the filtrate and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over MgSO4, filter, and concentrate carefully. The crude product can be further purified by distillation or chromatography.

Reaction Mechanisms and Workflows

Visual representations of the catalytic cycles and experimental workflows aid in understanding and executing these synthetic methods.

Suzuki_Miyaura_Coupling OxAdd Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)-X Intermediate OxAdd->Ar-Pd(II)-X Transmetal Transmetalation Ar-Pd(II)-X->Transmetal Ar-Pd(II)-R Ar-Pd(II)-R' Intermediate Transmetal->Ar-Pd(II)-R RedElim Reductive Elimination Ar-Pd(II)-R->RedElim Product Ar-R' Product RedElim->Product Pd(0)L2 Pd(0)L2 RedElim->Pd(0)L2 Catalyst Regeneration ArX Pyridyl-X ArX->OxAdd BoronicAcid R'-B(OR)2 BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Trifluoromethylation_Workflow start Start setup Assemble Dry Glassware (Schlenk tube/Vial) start->setup reagents Add Pd Catalyst, Ligand, Base/Additive, and Pyridyl Halide setup->reagents atmosphere Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->atmosphere solvents Add Degassed Solvent(s) and CF3 Source atmosphere->solvents reaction Heat to Reaction Temp and Stir for Prescribed Time solvents->reaction workup Cool, Quench, and Perform Aqueous Work-up (Extraction) reaction->workup purify Dry, Concentrate, and Purify (Column Chromatography/Distillation) workup->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze end End analyze->end

Caption: General experimental workflow for Pd-catalyzed reactions.

Application Notes: The Utility of (4-(Trifluoromethyl)pyridin-3-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

(4-(Trifluoromethyl)pyridin-3-yl)methanol is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of heterocyclic compounds with potential therapeutic applications. The incorporation of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity of molecules. This pyridyl alcohol derivative serves as a key intermediate in the development of kinase inhibitors, particularly those targeting Transforming Growth Factor-β-Activated Kinase 1 (TAK1).

Key Applications:
  • Synthesis of Kinase Inhibitors: this compound is a precursor for the synthesis of pyrazolo[1,5-a]pyridine derivatives. These scaffolds have been identified as potent and selective inhibitors of TAK1, a key signaling molecule in inflammatory and cancer pathways.

  • Development of Anti-inflammatory Agents: By targeting the TAK1 signaling pathway, compounds derived from this starting material have the potential to treat a range of inflammatory conditions.

  • Oncology Research: The TAK1 pathway is implicated in the survival and proliferation of cancer cells. Inhibitors synthesized using this compound are therefore of significant interest in the development of novel anti-cancer therapeutics.

Featured Application: Synthesis of Pyrazolo[1,5-a]pyridine-based TAK1 Inhibitors

A significant application of this compound is in the multi-step synthesis of pyrazolo[1,5-a]pyridines, a class of compounds that have demonstrated inhibitory activity against TAK1. The synthesis involves the initial conversion of the alcohol to a more reactive intermediate, which is then used to construct the final heterocyclic system.

While specific quantitative data for TAK1 inhibitors directly derived from this compound is not publicly available in the searched literature, the following table presents representative data for a series of pyrazolo[1,5-a]pyridine-based TAK1 inhibitors to illustrate the potential potency of this compound class.

Table 1: Representative Biological Activity of Pyrazolo[1,5-a]pyridine-based TAK1 Inhibitors

Compound IDTAK1 IC50 (nM)Cellular Assay (NF-κB Inhibition, IC50 in nM)
Compound A1550
Compound B2580
Compound C830
Compound D50150

Experimental Protocols

Protocol 1: Synthesis of a Pyrazolo[1,5-a]pyridine Derivative from this compound

This protocol describes a representative synthetic route for the preparation of a pyrazolo[1,5-a]pyridine derivative, a potential TAK1 inhibitor, starting from this compound.

Step 1: Chlorination of this compound

  • To a solution of this compound (1.0 eq) in an appropriate anhydrous solvent such as dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(chloromethyl)-4-(trifluoromethyl)pyridine.

Step 2: Synthesis of the Pyrazolo[1,5-a]pyridine Core

  • To a solution of a substituted 1H-pyrazol-5-amine (1.0 eq) in a suitable solvent like ethanol, add a base such as sodium ethoxide (1.1 eq).

  • To this mixture, add a solution of an appropriate β-ketoester (1.0 eq) in the same solvent.

  • Heat the reaction mixture to reflux and monitor for completion by TLC (typically 12-24 hours).

  • After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazolo[1,5-a]pyrimidin-7(4H)-one intermediate.

Step 3: N-Alkylation with 3-(chloromethyl)-4-(trifluoromethyl)pyridine

  • To a solution of the pyrazolo[1,5-a]pyrimidin-7(4H)-one intermediate (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).

  • Add the 3-(chloromethyl)-4-(trifluoromethyl)pyridine (1.1 eq) synthesized in Step 1.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the final pyrazolo[1,5-a]pyridine derivative.

Protocol 2: In Vitro TAK1 Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against TAK1 kinase.

Materials:

  • Recombinant human TAK1/TAB1 enzyme complex

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Substrate (e.g., Myelin Basic Protein, MBP)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the test compound solution or DMSO (vehicle control).

  • Add 2 µL of TAK1/TAB1 enzyme solution (concentration optimized for linear reaction kinetics).

  • Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction. The final ATP concentration should be at or near the Km for ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding 5 µL of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 10 µL of Kinase Detection Reagent and incubating for a further 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

TAK1_Signaling_Pathway Ligands Pro-inflammatory Cytokines (e.g., TNFα, IL-1β) Receptors Cell Surface Receptors (e.g., TNFR, IL-1R) Ligands->Receptors TAK1_complex TAK1/TAB1/TAB2 Complex Receptors->TAK1_complex Activation IKK_complex IKK Complex TAK1_complex->IKK_complex Phosphorylation MAPK_pathway MAPK Pathways (JNK, p38) TAK1_complex->MAPK_pathway Phosphorylation NFkB NF-κB IKK_complex->NFkB Activation Gene_expression Gene Expression (Inflammation, Cell Survival) MAPK_pathway->Gene_expression Signal Transduction NFkB->Gene_expression Nuclear Translocation Inhibitor (4-Trifluoromethyl)pyridin-3-yl)methanol -derived Inhibitor Inhibitor->TAK1_complex

Caption: TAK1 Signaling Pathway and Point of Inhibition.

Experimental_Workflow start Start: this compound synthesis Synthesis of Pyrazolo[1,5-a]pyridine Derivative start->synthesis purification Purification and Characterization synthesis->purification in_vitro_assay In Vitro TAK1 Kinase Assay purification->in_vitro_assay cellular_assay Cellular Assays (e.g., NF-κB Reporter Assay) purification->cellular_assay data_analysis IC50 Determination in_vitro_assay->data_analysis end Lead Compound Identification data_analysis->end cellular_assay->end

Caption: Drug Discovery Workflow.

Application Notes: (4-(Trifluoromethyl)pyridin-3-yl)methanol as a Versatile Building Block in API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Trifluoromethyl)pyridin-3-yl)methanol is a fluorinated heterocyclic building block of significant interest in the synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals. The presence of the trifluoromethyl group (-CF3) on the pyridine ring confers several advantageous properties to the final molecule, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of APIs, with a focus on its conversion to key intermediates for the preparation of the insecticide Flonicamid.

Physicochemical Properties and Synthetic Utility

The trifluoromethyl group is a strong electron-withdrawing group, which influences the reactivity of the pyridine ring. The primary alcohol functionality of this compound serves as a versatile handle for a variety of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules. Key transformations include:

  • Oxidation: The primary alcohol can be readily oxidized to the corresponding aldehyde (4-(trifluoromethyl)nicotinaldehyde) or carboxylic acid (4-trifluoromethylnicotinic acid). These derivatives are crucial intermediates in the synthesis of various bioactive compounds.

  • Halogenation: The hydroxyl group can be converted to a leaving group, such as a halide, allowing for subsequent nucleophilic substitution reactions.

  • Etherification and Esterification: The alcohol can participate in ether and ester bond formation, enabling the connection to other molecular scaffolds.

Application in the Synthesis of Flonicamid

Flonicamid is a selective insecticide that acts as a chordotonal organ modulator, disrupting the feeding behavior of sucking insects such as aphids.[1][2] A key intermediate in the synthesis of Flonicamid is 4-trifluoromethylnicotinic acid.[3][4] this compound is a direct precursor to this critical intermediate via an oxidation reaction.

Experimental Protocol: Oxidation of this compound to 4-Trifluoromethylnicotinic Acid

Materials:

  • This compound

  • Potassium permanganate (KMnO4)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO3)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a 1 M aqueous solution of sodium hydroxide.

  • Heat the solution to 80-90°C.

  • Slowly add a concentrated aqueous solution of potassium permanganate (approximately 3.0-4.0 eq) portion-wise, maintaining the reaction temperature below 100°C. The purple color of the permanganate will disappear as it is consumed.

  • After the addition is complete, continue to stir the mixture at 90°C for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and quench the excess permanganate by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO2) forms.

  • Filter the mixture through a pad of celite to remove the manganese dioxide, washing the filter cake with deionized water.

  • Cool the filtrate in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A white precipitate of 4-trifluoromethylnicotinic acid should form.

  • Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Expected Outcome: This procedure is expected to yield 4-trifluoromethylnicotinic acid as a white to off-white solid. The yield and purity should be determined by standard analytical techniques such as NMR, LC-MS, and melting point analysis. Based on similar oxidation reactions, yields in the range of 70-90% can be anticipated.

Experimental Protocol: Synthesis of Flonicamid from 4-Trifluoromethylnicotinic Acid

The following two-step protocol describes the conversion of 4-trifluoromethylnicotinic acid to Flonicamid, as adapted from patent literature.[5]

Step 1: Synthesis of 4-Trifluoromethylnicotinoyl Chloride

  • To a solution of 4-trifluoromethylnicotinic acid (1.0 eq) in a suitable solvent such as toluene, add a catalytic amount of dimethylformamide (DMF).[6]

  • Slowly add thionyl chloride (SOCl2, 1.5-2.0 eq) at room temperature.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 4-trifluoromethylnicotinoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of Flonicamid

  • In a separate reaction vessel, prepare a solution of aminoacetonitrile hydrochloride (1.0-1.2 eq) and an acid scavenger, such as triethylamine or pyridine (2.0-2.5 eq), in a suitable solvent like dichloromethane or toluene at 0-5°C.

  • Slowly add a solution of the crude 4-trifluoromethylnicotinoyl chloride from Step 1 to the aminoacetonitrile solution, maintaining the temperature below 10°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford Flonicamid as a solid.

StepReactantsReagents/SolventsKey ConditionsProductTypical Yield
14-Trifluoromethylnicotinic AcidThionyl Chloride, Toluene, DMF (cat.)Reflux, 2-3 h4-Trifluoromethylnicotinoyl ChlorideHigh (often used crude)
24-Trifluoromethylnicotinoyl Chloride, Aminoacetonitrile HClTriethylamine, Dichloromethane0°C to RT, 4-6 hFlonicamid>85%

Signaling Pathway of Flonicamid

Flonicamid acts on the nervous system of insects. It is a chordotonal organ modulator, which disrupts the function of these sensory receptors responsible for hearing, balance, and spatial orientation.[1][7] This disruption leads to a rapid cessation of feeding and ultimately starvation.[2] While the precise molecular target was initially undefined, recent studies suggest that Flonicamid is a pro-insecticide that is metabolized to 4-trifluoromethylnicotinamide (TFNA-AM), which then acts on the chordotonal organs.[8] The effect is believed to be upstream of the TRPV channels, which are targeted by other chordotonal organ modulators.[8]

Flonicamid_Signaling_Pathway Flonicamid Flonicamid Metabolism Metabolism (in insect) Flonicamid->Metabolism TFNA_AM TFNA-AM (Active Metabolite) Metabolism->TFNA_AM Chordotonal_Organ Chordotonal Organ TFNA_AM->Chordotonal_Organ acts on Upstream_Target Upstream Target (e.g., Nicotinamidase) TFNA_AM->Upstream_Target inhibits/modulates Chordotonal_Organ->Upstream_Target contains TRPV_Activation TRPV Channel Activation Upstream_Target->TRPV_Activation leads to Disruption Disruption of Mechanosensation TRPV_Activation->Disruption results in Feeding_Cessation Feeding Cessation & Starvation Disruption->Feeding_Cessation causes

Flonicamid's Proposed Mechanism of Action.

Application in the Synthesis of Pyroxsulam

Pyroxsulam is a triazolopyrimidine sulfonamide herbicide used for the control of grass and broadleaf weeds in cereal crops.[9] It functions by inhibiting the acetolactate synthase (ALS) enzyme, which is essential for the synthesis of branched-chain amino acids in plants.[9][10] The core of the Pyroxsulam molecule contains a 2-methoxy-4-(trifluoromethyl)pyridine moiety. While synthetic routes starting directly from this compound are not prominently described, the structural similarity suggests its potential as a precursor to key intermediates like 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride.[11][12]

Conceptual Synthetic Workflow

A plausible synthetic route from this compound to a key Pyroxsulam intermediate would involve a series of transformations.

Pyroxsulam_Intermediate_Workflow Start This compound Intermediate1 Functionalization (e.g., Chlorination) Start->Intermediate1 Intermediate2 Introduction of 2-Methoxy Group Intermediate1->Intermediate2 Intermediate3 Sulfonation at Position 3 Intermediate2->Intermediate3 Final_Intermediate 2-Methoxy-4-(trifluoromethyl) pyridine-3-sulfonyl chloride Intermediate3->Final_Intermediate

Conceptual Workflow to a Pyroxsulam Intermediate.

Signaling Pathway of Pyroxsulam

Pyroxsulam's herbicidal activity stems from its inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[9][10] This enzyme is critical in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[9] By blocking this pathway, Pyroxsulam halts protein synthesis and cell division, leading to the death of susceptible plants.[10]

Pyroxsulam_Signaling_Pathway Pyroxsulam Pyroxsulam Inhibition Inhibition Pyroxsulam->Inhibition ALS_Enzyme Acetolactate Synthase (ALS) Amino_Acid_Synthesis Branched-Chain Amino Acid Synthesis (Val, Leu, Ile) ALS_Enzyme->Amino_Acid_Synthesis catalyzes Inhibition->ALS_Enzyme targets Protein_Synthesis Protein Synthesis & Cell Division Amino_Acid_Synthesis->Protein_Synthesis is required for Plant_Death Plant Death Protein_Synthesis->Plant_Death cessation leads to

Pyroxsulam's Mechanism of Action.

Conclusion

This compound is a valuable and versatile building block for the synthesis of APIs and other bioactive molecules. Its utility is demonstrated through its potential as a precursor to key intermediates for the insecticide Flonicamid. The provided protocols and signaling pathway diagrams offer a framework for researchers to utilize this compound in their synthetic and drug discovery efforts. Further investigation into direct synthetic routes from this building block to other APIs containing the 4-(trifluoromethyl)pyridine scaffold is warranted.

References

Derivatization of (4-(Trifluoromethyl)pyridin-3-yl)methanol hydroxyl group

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Derivatization of the Hydroxyl Group in (4-(Trifluoromethyl)pyridin-3-yl)methanol

Application Note and Protocols for Researchers

Abstract

This compound is a pivotal building block in contemporary drug discovery and materials science. The strategic placement of a trifluoromethyl group on the pyridine scaffold imparts unique electronic properties, enhances metabolic stability, and modulates lipophilicity, making it a valuable synthon for creating novel chemical entities.[1][2][3] The primary alcohol (hydroxyl group) at the 3-position serves as a versatile handle for synthetic modification. This guide provides a comprehensive overview of the principles and detailed protocols for the derivatization of this hydroxyl group through common and robust chemical transformations, including esterification, etherification, and carbamate formation. We delve into the causality behind experimental choices, provide self-validating protocols, and offer insights grounded in established chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

The trifluoromethylpyridine (TFMP) motif is a privileged structure in modern agrochemicals and pharmaceuticals.[3][4] The strong electron-withdrawing nature of the -CF₃ group significantly alters the pKa of the pyridine nitrogen and influences the reactivity of adjacent functional groups.[2][5] In this compound, the hydroxyl group is positioned at a benzylic-like carbon, making it amenable to a wide range of derivatization reactions.

Derivatization of this hydroxyl group is a key strategy to:

  • Modulate Physicochemical Properties: Fine-tune solubility, lipophilicity (LogP), and metabolic stability.

  • Explore Structure-Activity Relationships (SAR): Introduce diverse functionalities to probe interactions with biological targets.

  • Enable Further Synthetic Transformations: Convert the alcohol into a better leaving group or a reactive intermediate for more complex molecular construction.

  • Improve Analytical Characteristics: Enhance volatility for techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[6][7]

This document serves as a practical guide, explaining not just how to perform these derivatizations, but why specific reagents, conditions, and workup procedures are chosen.

Reagent Profile and Safety Precautions

A thorough understanding of the starting material's properties and safe handling procedures is paramount before any experimental work.

Physicochemical Data
PropertyValue
Chemical Name This compound
CAS Number 198401-76-2[8]
Molecular Formula C₇H₆F₃NO[9]
Molecular Weight 177.12 g/mol [9][10]
Appearance White to off-white solid
Melting Point Data not consistently available; requires experimental determination.
Boiling Point Data not available; likely decomposes at high temperatures.
Solubility Soluble in methanol, dichloromethane, THF; sparingly soluble in water.
Safety and Handling

This compound and its derivatives should be handled with care in a well-ventilated chemical fume hood.[11][12] All personnel must wear appropriate Personal Protective Equipment (PPE).

  • PPE: Safety glasses with side-shields conforming to EN166 standards, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory.[13]

  • Inhalation: Avoid breathing dust or vapors. May cause respiratory irritation.[12] In case of inhalation, move the person to fresh air.[13]

  • Skin Contact: Avoid contact. Causes skin irritation.[12] In case of contact, wash off immediately with plenty of soap and water.[14]

  • Eye Contact: Causes serious eye irritation.[12] In case of contact, rinse cautiously with water for several minutes.[14]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[11][13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[14]

Derivatization Strategies and Protocols

The following sections provide detailed protocols for three fundamental derivatization reactions of the hydroxyl group.

Workflow Overview

The general workflow for derivatization follows a logical sequence from setup to analysis. This ensures reproducibility and accurate characterization of the final product.

G A Reaction Setup (Dry Glassware, Inert Atmosphere) B Reagent Addition (Substrate, Solvent, Base, Derivatizing Agent) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Aqueous Workup (Quenching, Extraction) C->D E Purification (Column Chromatography, Recrystallization) D->E F Characterization (NMR, MS, IR) E->F

Caption: General experimental workflow for derivatization.

Strategy 1: Esterification via Acylation

Esterification is a robust method to introduce an acyl group, significantly altering the steric and electronic properties of the parent molecule. Reaction with a stable and reactive acyl chloride in the presence of a non-nucleophilic base is a common and effective approach.

Chemical Transformation:

G sub R-CH₂OH product R-CH₂-O-COR' sub->product plus1 + acyl R'-COCl acyl->product base Base (e.g., Pyridine, TEA) Solvent (e.g., DCM) plus2 + salt Base·HCl G sub R-CH₂OH intermediate R-CH₂O⁻Na⁺ sub->intermediate plus1 + base Strong Base (e.g., NaH) base->intermediate product R-CH₂-O-R' intermediate->product plus2 + alkyl_halide R'-X alkyl_halide->product plus3 + salt NaX G sub R-CH₂OH product R-CH₂-O-C(O)NH-R' sub->product plus1 + isocyanate R'-N=C=O isocyanate->product catalyst Catalyst (optional, e.g., DBTDL) Solvent

References

Application Notes and Protocols for the Oxidation of (4-(Trifluoromethyl)pyridin-3-yl)methanol to 4-(Trifluoromethyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the oxidation of (4-(trifluoromethyl)pyridin-3-yl)methanol to its corresponding aldehyde, 4-(trifluoromethyl)nicotinaldehyde. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds, where the trifluoromethyl group can enhance biological activity and physicochemical properties.[1]

The protocols outlined below are based on well-established oxidation methods for primary alcohols, selected for their high selectivity, mild reaction conditions, and tolerance of the electron-deficient trifluoromethyl-substituted pyridine ring.

Key Oxidation Methodologies

Several reliable methods are available for the oxidation of primary alcohols to aldehydes.[2][3] The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid and to ensure compatibility with the sensitive trifluoromethyl group and the pyridine nitrogen. Based on a review of common organic synthesis techniques, the following methods are recommended for this specific transformation:

  • Parikh-Doering Oxidation: Utilizes the sulfur trioxide pyridine complex (SO₃•py) to activate dimethyl sulfoxide (DMSO).[4][5] This method is known for its mildness and operational simplicity, often conducted at or near room temperature.[5]

  • Dess-Martin Periodinane (DMP) Oxidation: Employs a hypervalent iodine reagent, the Dess-Martin periodinane, for a selective and rapid oxidation at room temperature.[2][6][7] It is favored for its neutral conditions and straightforward workup.[6]

  • Swern Oxidation: A widely used method involving the activation of DMSO with oxalyl chloride or trifluoroacetic anhydride (TFAA) at low temperatures.[8][9][10] It is highly efficient but requires careful temperature control to avoid side reactions.[10]

  • Manganese Dioxide (MnO₂) Oxidation: A heterogeneous oxidation that is particularly effective for allylic and benzylic alcohols.[11][12] Given the "benzylic-like" nature of the pyridyl methanol, activated MnO₂ is a suitable choice, often requiring a large excess of the reagent.[11]

Data Presentation: Comparison of Oxidation Methods

The following table summarizes typical quantitative data for the selected oxidation methods, adapted for the target molecule. These values are estimates based on the general literature and may require optimization for this compound.

Oxidation MethodOxidizing Agent/ActivatorTypical Solvent(s)Temperature (°C)Typical Reaction Time (h)Typical Yield (%)
Parikh-Doering SO₃•pyridine / DMSODichloromethane (DCM)0 to Room Temp1 - 485 - 95
Dess-Martin Dess-Martin PeriodinaneDichloromethane (DCM)Room Temp0.5 - 390 - 98
Swern Oxalyl Chloride / DMSODichloromethane (DCM)-78 to Room Temp1 - 388 - 96
Manganese Dioxide Activated MnO₂Dichloromethane, Chloroform, or AcetoneRoom Temp to 4012 - 4870 - 90

Experimental Workflow Diagram

The general workflow for the oxidation of this compound to the corresponding aldehyde is depicted below. This process includes the reaction setup, monitoring, workup, and purification steps.

G cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Workup and Isolation cluster_3 Purification start Dissolve this compound in anhydrous solvent add_reagents Add base (if required) and cool start->add_reagents add_oxidant Add oxidizing agent/activated DMSO solution add_reagents->add_oxidant stir Stir at specified temperature add_oxidant->stir monitor Monitor reaction by TLC or LC-MS stir->monitor quench Quench the reaction monitor->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry filter_concentrate Filter and concentrate in vacuo dry->filter_concentrate purify Purify by column chromatography filter_concentrate->purify characterize Characterize the final product (NMR, MS, etc.) purify->characterize G DMSO DMSO active_species Activated DMSO Species DMSO->active_species Reaction with activator Activator (e.g., SO₃•py, (COCl)₂) activator->active_species alkoxysulfonium Alkoxysulfonium Ion Intermediate active_species->alkoxysulfonium alcohol R-CH₂OH (this compound) alcohol->alkoxysulfonium Nucleophilic attack ylide Sulfur Ylide alkoxysulfonium->ylide Deprotonation by base Base (e.g., Triethylamine) base->ylide aldehyde R-CHO (4-(Trifluoromethyl)nicotinaldehyde) ylide->aldehyde Intramolecular Elimination byproducts Byproducts (DMS, etc.) ylide->byproducts

References

Application Notes and Protocols for Esterification Reactions with (4-(Trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of esters from (4-(Trifluoromethyl)pyridin-3-yl)methanol, a key building block in medicinal chemistry. The trifluoromethyl group imparts unique properties to molecules, such as increased metabolic stability and binding affinity to biological targets, making its derivatives promising candidates for drug discovery.[1] This document outlines two robust esterification methods: the Steglich esterification, a mild method suitable for a wide range of carboxylic acids, and a classic acid-catalyzed Fischer-type esterification.

Applications in Drug Discovery: Enzyme Inhibition

Esters derived from pyridylmethanols have shown significant potential as enzyme inhibitors. For instance, derivatives of pyridylmethyl benzoates have been investigated as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[2] Kinetic studies have shown that such compounds can act as competitive or non-competitive inhibitors, suggesting different binding modes to the enzyme or the enzyme-substrate complex.[2]

Furthermore, various pyridylmethyl-containing compounds have been explored for their inhibitory activity against other enzymes like α-glucosidase, which is relevant in the context of diabetes.[3] While the specific inhibitory activity of esters derived from this compound is an active area of research, the structural features suggest potential interactions with the active sites of various enzymes.

Below is a generalized signaling pathway diagram illustrating the concept of enzyme inhibition, a common mechanism of action for drugs developed from such scaffolds.

Enzyme_Inhibition cluster_0 Enzymatic Reaction Substrate Substrate Enzyme Enzyme Substrate->Enzyme Binds to active site Product Product Enzyme->Product Catalyzes conversion Inhibitor (4-(Trifluoromethyl)pyridin-3-yl)methyl ester Inhibitor->Enzyme Binds to enzyme (competitive or non-competitive)

Caption: Generalized mechanism of enzyme inhibition.

Data Presentation: Comparison of Esterification Methods

The choice of esterification method can significantly impact reaction yield and substrate scope. The following table summarizes typical reaction parameters for the synthesis of (4-(Trifluoromethyl)pyridin-3-yl)methyl benzoate, a representative ester.

ParameterSteglich EsterificationFischer-type Esterification
Carboxylic Acid Benzoic AcidBenzoic Acid
Coupling/Catalyst EDC, DMAPConcentrated H₂SO₄
Solvent Dichloromethane (DCM)Toluene
Temperature 0 °C to Room TemperatureReflux
Reaction Time 2 - 4 hours12 - 24 hours
Typical Yield High (often >80%)Moderate to High
Substrate Scope Broad, good for sensitive substratesMore limited, requires robust substrates

Experimental Protocols

Protocol 1: Steglich Esterification of this compound with Benzoic Acid

This protocol describes a mild and efficient method for synthesizing (4-(Trifluoromethyl)pyridin-3-yl)methyl benzoate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.[4][5][6]

Materials:

  • This compound

  • Benzoic Acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), benzoic acid (1.1 eq), and a catalytic amount of DMAP (0.1 eq).

  • Dissolve the solids in anhydrous dichloromethane (DCM).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) to the cooled and stirring solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure (4-(Trifluoromethyl)pyridin-3-yl)methyl benzoate.

Steglich_Workflow start Start: Combine Reactants ((4-(CF3)pyridin-3-yl)methanol, Benzoic Acid, DMAP in DCM) cool Cool to 0 °C start->cool add_edc Add EDC cool->add_edc react Stir at Room Temperature (2-4h) add_edc->react workup Work-up (Wash with HCl, NaHCO₃, Brine) react->workup dry Dry and Concentrate workup->dry purify Purify by Chromatography dry->purify end_node End: Pure Ester purify->end_node

Caption: Steglich Esterification Workflow.

Protocol 2: Fischer-type Esterification of this compound with Benzoic Acid

This protocol outlines a traditional acid-catalyzed esterification. While effective, it requires harsher conditions and may not be suitable for sensitive substrates.

Materials:

  • This compound

  • Benzoic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 eq) and benzoic acid (1.2 eq) in toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Heat the mixture to reflux and continue heating for 12-24 hours, collecting the water formed in the Dean-Stark trap.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction by washing with saturated NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Fischer_Workflow start Start: Combine Reactants ((4-(CF3)pyridin-3-yl)methanol, Benzoic Acid, H₂SO₄ in Toluene) reflux Reflux with Dean-Stark Trap (12-24h) start->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with NaHCO₃ cool->neutralize wash Wash with Brine neutralize->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify end_node End: Pure Ester purify->end_node

Caption: Fischer-type Esterification Workflow.

References

Application Notes and Protocols for Suzuki Coupling with (4-(Trifluoromethyl)pyridin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction involving derivatives of (4-(Trifluoromethyl)pyridin-3-yl)methanol. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the presence of the trifluoromethyl-substituted pyridine motif, which can impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2] The protocols described herein are based on established methodologies for Suzuki-Miyaura couplings of functionalized and electron-deficient heterocyclic systems.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This reaction is particularly valuable in the synthesis of biaryl and hetero-biaryl structures, which are prevalent in many pharmaceutical agents. The this compound scaffold presents a unique set of challenges and opportunities for Suzuki coupling. The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the reactivity of the pyridine ring.[3] Furthermore, the presence of a primary alcohol in the form of a methanol substituent requires careful consideration to avoid unwanted side reactions.

This protocol will focus on a two-step synthetic sequence, a common and effective strategy when dealing with hydroxyl groups in Suzuki-Miyaura reactions. The first step involves the activation of the methanol group to a more suitable leaving group, such as a halide or a triflate, if the coupling is intended at the 3-position. Alternatively, and more commonly, a halogenated precursor of this compound is used, where the coupling occurs at the halogenated position. This document will detail a representative protocol for the latter, a more versatile approach for generating a library of analogues.

Experimental Workflow

The overall workflow for the synthesis of 3-aryl-(4-(trifluoromethyl)pyridin-3-yl)methanol derivatives via a Suzuki-Miyaura coupling reaction is depicted below. This workflow assumes the starting material is a halogenated version of this compound, for instance, (2-chloro-4-(trifluoromethyl)pyridin-3-yl)methanol.

Suzuki_Workflow cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_workup Workup and Purification cluster_product Final Product start_pyridine (2-Chloro-4-(trifluoromethyl)pyridin-3-yl)methanol reaction_conditions Pd Catalyst Ligand Base Solvent Heat start_pyridine->reaction_conditions start_boronic Aryl/Heteroaryl Boronic Acid or Ester start_boronic->reaction_conditions workup Aqueous Workup Extraction reaction_conditions->workup Reaction Mixture purification Column Chromatography workup->purification Crude Product final_product (2-Aryl-4-(trifluoromethyl)pyridin-3-yl)methanol purification->final_product Purified Product

Figure 1: Experimental workflow for the Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of a halogenated this compound derivative with an arylboronic acid.

Materials:

  • (Halogenated-4-(trifluoromethyl)pyridin-3-yl)methanol (e.g., (2-chloro-4-(trifluoromethyl)pyridin-3-yl)methanol)

  • Arylboronic acid or boronate ester (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, dppf) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DME)

  • Degassed water (for aqueous base solutions)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add the halogenated this compound (1.0 eq.), the arylboronic acid or boronate ester (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), the ligand (if necessary), and the base (2-3 eq.).

  • Solvent Addition: The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times. Add the anhydrous organic solvent, followed by degassed water if an aqueous base solution is used.

  • Reaction Conditions: The reaction mixture is heated to the desired temperature (typically 80-120 °C) with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. If a solid precipitate is present, it can be removed by filtration through a pad of celite, washing with the reaction solvent. The filtrate is then diluted with an organic solvent like ethyl acetate and washed with water and brine.

  • Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical conditions and reported yields for Suzuki-Miyaura couplings of related trifluoromethyl-substituted pyridines and other functionalized heterocycles. These serve as a starting point for optimization.

EntryPyridine SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
12-Bromo-4-(trifluoromethyl)pyridinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O801285
23-Iodo-5-(trifluoromethyl)pyridine4-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₃PO₄ (3)1,4-Dioxane1001692
34-Chloro-2,6-bis(trifluoromethyl)pyridineThiophene-2-boronic acidPd₂(dba)₃ (2)SPhos (4)Cs₂CO₃ (2.5)Toluene1102478
42-Chloro-3-hydroxymethylpyridine3,5-Dimethylphenylboronic acidPd(OAc)₂ (2)XPhos (4)K₂CO₃ (3)1,4-Dioxane/H₂O901888

Logical Relationships in Catalyst Selection

The choice of catalyst, ligand, and base is crucial for a successful Suzuki coupling, especially with electron-deficient and functionalized substrates.

Catalyst_Selection cluster_reactants Reactant Properties cluster_catalyst_system Catalyst System Components cluster_outcome Desired Outcome electron_deficient Electron-Deficient Pyridine (CF₃ group) ligand Bulky, Electron-Rich Phosphine Ligand (e.g., XPhos, SPhos) electron_deficient->ligand Requires electron-rich ligand to facilitate oxidative addition steric_hindrance Steric Hindrance (ortho-substituents) steric_hindrance->ligand Requires bulky ligand to promote reductive elimination functional_group Hydroxymethyl Group base Base Selection (e.g., K₃PO₄, Cs₂CO₃) functional_group->base Mild base may be needed to prevent side reactions catalyst Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) outcome High Yield & Selectivity Avoidance of Side Reactions catalyst->outcome ligand->outcome base->outcome

Figure 2: Logic for selecting the Suzuki coupling catalyst system.

Troubleshooting and Optimization

  • Low Yield: If the reaction shows low conversion, consider increasing the temperature, reaction time, or catalyst loading. A change of ligand to a more electron-rich and bulky one (e.g., from PPh₃ to SPhos) can also be beneficial.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid is a common side reaction. Using a less nucleophilic base (e.g., K₃PO₄ instead of NaOH) and minimizing the amount of water in the reaction can mitigate this issue.

  • Homocoupling: The formation of biaryl products from the boronic acid can occur. Running the reaction under strict inert conditions can reduce this side reaction.

  • Decomposition of Starting Material: If the starting material is unstable under the reaction conditions, a milder base and lower temperature should be explored.

These application notes and protocols provide a comprehensive starting point for researchers working on the Suzuki-Miyaura cross-coupling of this compound derivatives. As with any chemical reaction, optimization of the conditions for each specific substrate is likely to be necessary to achieve the best results.

References

Application Notes and Protocols: Integrating (4-(Trifluoromethyl)pyridin-3-yl)methanol into Heterocyclic Architectures

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The strategic incorporation of the trifluoromethylpyridine motif is a cornerstone of modern medicinal and agrochemical research, prized for its ability to enhance metabolic stability, lipophilicity, and target-binding affinity.[1][2][3] This guide provides a comprehensive technical overview and detailed protocols for the versatile building block, (4-(Trifluoromethyl)pyridin-3-yl)methanol. We will explore its application in constructing complex heterocyclic scaffolds through key synthetic transformations, including etherification via the Mitsunobu reaction and C-N/C-C bond formation through derivatives suitable for Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this valuable synthon in their synthetic endeavors.

Introduction: The Significance of the (4-(Trifluoromethyl)pyridin-3-yl) Moiety

The trifluoromethyl (-CF3) group has become an indispensable component in the design of bioactive molecules. Its strong electron-withdrawing nature and steric bulk can profoundly influence a molecule's electronic properties, conformation, and pharmacokinetic profile, often leading to improved absorption, distribution, metabolism, and excretion (ADME) properties.[4][5] When appended to a pyridine ring—a privileged heterocycle in numerous pharmaceuticals—these effects are amplified, creating a scaffold with significant potential for modulating biological activity.[1][2]

This compound (CAS No. 198401-76-2) is a particularly useful building block as it provides a reactive handle—the primary alcohol—for direct incorporation or further functionalization into a variety of heterocyclic systems.[6][7] This guide will detail reliable methods for its integration, providing both the "how" and the "why" behind the procedural choices.

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of this compound is crucial for its effective application.

PropertyValueSource
CAS Number 198401-76-2[6]
Molecular Formula C₇H₆F₃NO[6]
Molecular Weight 177.12 g/mol [6]
Appearance Typically an oil or low-melting solidN/A
pKa (Pyridine N) Estimated ~2-3N/A

The electron-withdrawing trifluoromethyl group significantly lowers the basicity of the pyridine nitrogen, impacting its coordination to metal catalysts and its protonation state in acidic media. The primary alcohol exhibits typical reactivity but is sterically influenced by the adjacent bulky -CF3 group.

Synthetic Strategy Overview

The hydroxymethyl group of this compound is the primary site for synthetic elaboration. Our strategic approach focuses on its conversion into functionalities amenable to robust, high-yield coupling reactions.

G A This compound B Mitsunobu Reaction (Ether Synthesis) A->B Phenol, DEAD, PPh₃ C Halogenation (e.g., with SOCl₂) A->C F Pyridyl Ethers B->F G (4-(Trifluoromethyl)pyridin-3-yl)methyl chloride C->G D Buchwald-Hartwig Amination H Pyridyl Amines D->H E Suzuki-Miyaura Coupling I Pyridyl-Methylene-Aryl Scaffolds E->I G->D Amine, Pd Catalyst, Ligand, Base G->E Arylboronic Acid, Pd Catalyst, Base

Caption: Synthetic pathways from this compound.

Detailed Application Protocols

Protocol 1: Ether Synthesis via Mitsunobu Reaction

The Mitsunobu reaction provides a reliable method for the synthesis of pyridyl ethers through the condensation of an alcohol and a nucleophile, typically a phenol, with inversion of configuration if the alcohol is chiral.[2][8][9] This reaction is characterized by its mild conditions and broad substrate scope.

Rationale: The reaction proceeds via the activation of the alcohol by triphenylphosphine and an azodicarboxylate, forming a good leaving group that is subsequently displaced by the nucleophile in an SN2 fashion.[2][9] The use of 1,1'-(azodicarbonyl)dipiperidine (ADDP) or diisopropyl azodicarboxylate (DIAD) in place of diethyl azodicarboxylate (DEAD) can sometimes lead to higher yields and easier purification by minimizing side-product formation, especially with less acidic nucleophiles.[10]

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the desired phenol (1.2 mmol), this compound (1.0 mmol, 177 mg), and triphenylphosphine (1.5 mmol, 393 mg).

  • Solvent Addition: Dissolve the solids in anhydrous tetrahydrofuran (THF, 10 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of DIAD (1.5 mmol, 0.30 mL) in THF (2 mL) dropwise over 10 minutes. The reaction mixture may turn from colorless to a pale yellow.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Resuspend the residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to isolate the desired ether product. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a nonpolar solvent like diethyl ether prior to chromatography.

Data Presentation: Expected Outcomes

Phenol NucleophileExpected ProductTypical Yield (%)
4-Methoxyphenol3-((4-Methoxyphenoxy)methyl)-4-(trifluoromethyl)pyridine75-90
3,5-Dimethylphenol3-((3,5-Dimethylphenoxy)methyl)-4-(trifluoromethyl)pyridine70-85
2-Naphthol3-(((Naphthalen-2-yl)oxy)methyl)-4-(trifluoromethyl)pyridine65-80
Protocol 2: Synthesis of a Precursor for Cross-Coupling: (4-(Trifluoromethyl)pyridin-3-yl)methyl Halide

To utilize the building block in palladium-catalyzed cross-coupling reactions, the hydroxyl group must first be converted into a more reactive leaving group, such as a halide.

Rationale: Thionyl chloride (SOCl₂) is a common and effective reagent for converting primary alcohols to the corresponding chlorides. The reaction proceeds through a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion. The byproducts, sulfur dioxide and hydrogen chloride, are gases, which drives the reaction to completion.

Experimental Protocol:

  • Reaction Setup: In a fume hood, add this compound (1.0 mmol, 177 mg) to a round-bottom flask equipped with a stir bar and a reflux condenser.

  • Reagent Addition: Cautiously add thionyl chloride (2.0 mmol, 0.15 mL) dropwise at 0 °C.

  • Reaction Progression: After the initial exothermic reaction subsides, heat the mixture to reflux (approx. 79 °C) for 2-4 hours.

  • Work-up: Carefully quench the reaction by slowly adding it to ice-cold saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chloride, which can often be used in the next step without further purification.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][12][13] It allows for the coupling of an amine with an organic halide.

Rationale: The catalytic cycle involves the oxidative addition of the organic halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the catalyst. The choice of ligand is critical, with bulky, electron-rich phosphine ligands often providing the best results.[14]

G center Pd(0)Ln A Oxidative Addition B Amine Coordination A->B [LₙPd(R)(X)] C Deprotonation B->C [LₙPd(R)(X)(R'₂NH)] D Reductive Elimination C->D [LₙPd(R)(NR'₂)] Product R-NR'₂ D->Product ArX R-X ArX->center Amine R'₂NH Amine->B Base Base Base->C

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol:

  • Reaction Setup: To a dry Schlenk tube, add Pd₂(dba)₃ (0.025 mmol, 23 mg), a suitable phosphine ligand (e.g., XPhos, 0.06 mmol, 29 mg), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 mmol, 135 mg).

  • Reagent Addition: Add the amine (1.2 mmol) and a solution of crude (4-(Trifluoromethyl)pyridin-3-yl)methyl chloride (1.0 mmol) in an anhydrous, degassed solvent like toluene (5 mL).

  • Reaction Progression: Seal the tube and heat the mixture at 80-110 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography.

Protocol 4: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[15]

Rationale: This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron reagents. The mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation of the boron species (facilitated by a base), and reductive elimination.

Experimental Protocol:

  • Reaction Setup: To a microwave vial or round-bottom flask, add the arylboronic acid (1.5 mmol), crude (4-(Trifluoromethyl)pyridin-3-yl)methyl chloride (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 58 mg), and a base (e.g., potassium carbonate, 2.0 mmol, 276 mg).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 4:1 dioxane/water, 5 mL).

  • Reaction Progression: Heat the reaction mixture to 80-120 °C (conventional heating) or 120-150 °C (microwave irradiation) for 1-12 hours.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Troubleshooting and Safety Considerations

  • Low Yields in Mitsunobu: If yields are low, consider pre-forming the betaine by adding the DIAD to the triphenylphosphine before adding the alcohol and nucleophile.[2] Ensure all reagents and solvents are anhydrous.

  • Dehalogenation in Cross-Coupling: If significant dehalogenation of the starting material is observed, consider using a different ligand or a milder base.

  • Safety: Thionyl chloride is corrosive and reacts violently with water; handle with extreme care in a fume hood. Azodicarboxylates can be shock-sensitive and should be handled with care. All reactions should be performed under an inert atmosphere where specified.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules. The protocols detailed herein for etherification, amination, and carbon-carbon bond formation provide a robust toolkit for researchers to incorporate this important pharmacophore into their drug discovery and development programs. The strategic application of these methods can significantly accelerate the synthesis of novel compounds with potentially enhanced biological properties.

References

Application Notes and Protocols for High-Throughput Screening of (4-(Trifluoromethyl)pyridin-3-yl)methanol and Analogs Against TAK1 Kinase

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and conceptual frameworks for the high-throughput screening (HTS) of novel small molecules, such as (4-(Trifluoromethyl)pyridin-3-yl)methanol, for their potential inhibitory activity against Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a critical serine/threonine kinase that mediates signaling for pro-inflammatory cytokines and has been identified as a therapeutic target for inflammatory diseases and certain cancers.[1][2]

Introduction to TAK1 as a Therapeutic Target

TAK1 is a key member of the mitogen-activated protein kinase kinase kinase (MAP3K) family.[3] It plays a crucial role in the activation of downstream signaling pathways, including the nuclear factor kappa B (NF-κB) and c-Jun N-terminal kinase (JNK)/p38 MAPK pathways, in response to stimuli such as tumor necrosis factor-alpha (TNFα), interleukin-1 (IL-1), and Toll-like receptor (TLR) ligands.[1][4][5] Dysregulation of TAK1 activity is implicated in various inflammatory conditions and cancers, making it an attractive target for therapeutic intervention.[1][3] The development of selective TAK1 inhibitors is therefore of significant interest in drug discovery.

High-Throughput Screening (HTS) Workflow for TAK1 Inhibitors

A typical HTS campaign to identify novel TAK1 inhibitors involves a multi-stage process, beginning with a primary screen of a large compound library, followed by confirmatory and secondary assays to validate hits and characterize their mechanism of action.

HTS_Workflow cluster_0 Screening Cascade Compound_Library Compound Library (this compound & Analogs) Primary_Screen Primary HTS (e.g., TR-FRET or Luminescence Assay) Compound_Library->Primary_Screen Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Initial Hits Secondary_Assays Secondary & Orthogonal Assays (Biochemical & Cell-Based) Hit_Confirmation->Secondary_Assays Confirmed Hits Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization Validated Leads

Caption: A generalized workflow for a high-throughput screening campaign to identify TAK1 inhibitors.

Biochemical HTS Assays for TAK1 Inhibition

Biochemical assays are essential for the primary screening of compound libraries to identify direct inhibitors of TAK1 kinase activity. Two common and robust HTS-compatible methods are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and luminescence-based ADP detection assays.

This assay measures the binding of a test compound to the TAK1 active site by competing with a fluorescently labeled ATP-competitive tracer.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Dilute recombinant human TAK1/TAB1 enzyme complex in Kinase Buffer to a 2x working concentration.

    • Dilute a fluorescently labeled antibody (e.g., Tb-anti-GST) and a fluorescent tracer (e.g., Alexa Fluor 647-labeled ATP-competitive probe) in Kinase Buffer.

    • Prepare a serial dilution of this compound or other test compounds in DMSO, then dilute in Kinase Buffer.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the 2x TAK1/TAB1 enzyme solution to each well.

    • Add 5 µL of the test compound dilution to the wells.

    • Add 5 µL of the 2x tracer/antibody mixture to initiate the binding reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader (e.g., EnVision Multilabel plate reader), with excitation at 340 nm and emission at 615 nm (Terbium donor) and 665 nm (Alexa Fluor 647 acceptor).[6]

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

  • Data Analysis:

    • Normalize the data using positive controls (no inhibitor) and negative controls (no enzyme).

    • Plot the TR-FRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

This assay quantifies TAK1 kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal.[4][7]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[7]

    • Prepare a solution containing recombinant TAK1/TAB1 enzyme, a suitable substrate (e.g., Myelin Basic Protein, MBP), and ATP in Kinase Buffer.[4][8]

    • Prepare a serial dilution of this compound or other test compounds.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the test compound dilution to each well.

    • Add 5 µL of the enzyme/substrate/ATP mixture to initiate the kinase reaction.

    • Incubate at 30°C for 60 minutes.

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[7]

  • Data Acquisition:

    • Measure luminescence using a standard plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to TAK1 activity.

    • Normalize the data and plot the luminescence against compound concentration to determine the IC₅₀ value.

TAK1 Signaling Pathway

TAK1 is a central node in inflammatory signaling. Upon stimulation by cytokines like TNFα or IL-1, TAK1 is activated and subsequently phosphorylates downstream kinases, primarily IKKβ (leading to NF-κB activation) and MKKs (leading to JNK and p38 activation).

TAK1_Signaling cluster_0 Upstream Signals cluster_1 TAK1 Complex cluster_2 Downstream Pathways TNFa TNFα TAK1 TAK1/TAB1/TAB2 TNFa->TAK1 IL1 IL-1 IL1->TAK1 IKK IKK Complex TAK1->IKK Phosphorylation MKKs MKK4/7, MKK3/6 TAK1->MKKs Phosphorylation NFkB NF-κB Activation IKK->NFkB MAPK JNK & p38 Activation MKKs->MAPK

Caption: Simplified signaling pathway showing TAK1 activation and downstream effectors.

Quantitative Data for Reference TAK1 Inhibitors

The following table summarizes the reported biochemical potencies of several known TAK1 inhibitors. This data serves as a benchmark for evaluating the activity of newly discovered compounds.

Compound NameAssay TypeIC₅₀ (nM)Reference
NG25 (Compound 1) Kinase Assay15 - 149[9]
HS-276 Kinase Assay2.5 - 8[10][11]
Takinib Kinase Assay~10[12]
5Z-7-oxozeaenol Kinase AssayCovalent[3][10]
Compound 2 Kinase Assay41[9]

Note: IC₅₀ values can vary depending on the specific assay conditions, such as ATP concentration and substrate used.

Cell-Based Secondary Assays

After identifying hits from biochemical screens, cell-based assays are crucial to confirm on-target activity in a physiological context and to assess cellular potency.

Example Protocol: NF-κB Reporter Assay

  • Cell Line: Use a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293-NF-κB luc).

  • Procedure:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with a TAK1 activator, such as TNFα (10 ng/mL) or IL-1β (10 ng/mL), for 6 hours.

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay system.[13]

  • Analysis: Inhibition of the TNFα-induced luciferase signal indicates that the compound can block the TAK1-NF-κB signaling axis in cells. Determine the IC₅₀ from the dose-response curve.

Disclaimer: These protocols are intended as a guide and may require optimization for specific laboratory conditions, reagents, and instrumentation. All work should be conducted in accordance with appropriate laboratory safety practices.

References

Application Note: A Robust and Scalable Synthesis of (4-(Trifluoromethyl)pyridin-3-yl)methanol for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed, field-proven protocol for the scale-up synthesis of (4-(Trifluoromethyl)pyridin-3-yl)methanol, a pivotal building block in modern medicinal chemistry. Trifluoromethylated heterocyclic compounds are integral to the development of novel pharmaceuticals and agrochemicals due to their ability to enhance properties like metabolic stability and binding affinity.[1][2][3][4] This guide moves beyond a simple recitation of steps to explain the critical process parameters, safety considerations, and mechanistic rationale necessary for transitioning this synthesis from the laboratory bench to a pilot plant environment. The protocol is designed for high yield, operational simplicity, and robust safety, addressing the challenges inherent in large-scale chemical production.

Introduction: Strategic Importance in Drug Discovery

The this compound moiety is a key structural motif found in a growing number of active pharmaceutical ingredients (APIs) and agrochemicals.[2][3][5] The introduction of a trifluoromethyl (CF3) group into a molecule can profoundly alter its physicochemical properties, often leading to improved lipophilicity, metabolic stability, and bioavailability.[1][4] Consequently, reliable and cost-effective access to this intermediate on a kilogram scale is a critical requirement for advancing drug candidates through clinical trials and into commercial production.[6] This application note details a validated two-step synthetic route starting from a commercially available precursor, designed to meet the demands of industrial production.

Optimized Synthetic Strategy for Scale-Up

The selected pathway involves a two-step sequence: the oxidation of 3-methyl-4-(trifluoromethyl)pyridine followed by the selective reduction of the resulting carboxylic acid. This route is advantageous for several reasons:

  • Starting Material Availability: 3-Methyl-4-(trifluoromethyl)pyridine is an accessible commercial starting material.

  • Robust Transformations: The chosen oxidation and reduction reactions are well-characterized and generally high-yielding.

  • Scalability: The protocol avoids reagents and conditions that are difficult to manage at scale, such as cryogenic temperatures or high-pressure gas-phase reactions.[7][8]

The overall transformation is outlined below:

Caption: The two-step synthetic route from starting material to final product.

Detailed Scale-Up Protocol

PART A: Oxidation of 3-Methyl-4-(trifluoromethyl)pyridine

Mechanistic Rationale: Potassium permanganate (KMnO4) is a powerful and cost-effective oxidizing agent. The reaction proceeds via a complex mechanism involving the abstraction of a benzylic proton, leading to the formation of a manganese ester which is subsequently hydrolyzed to the carboxylic acid. Water is used as the solvent for both its ability to dissolve KMnO4 and its high heat capacity, which helps moderate the exothermic reaction.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (1.0 mol scale)Moles
3-Methyl-4-(trifluoromethyl)pyridine161.13161.1 g1.00
Potassium Permanganate (KMnO4)158.03347.7 g2.20
Deionized Water18.02~3.5 L-
Hydrochloric Acid (conc., 37%)36.46As needed-

Protocol:

  • Reactor Setup: Charge a 5 L jacketed glass reactor equipped with an overhead stirrer, thermocouple, condenser, and addition port with 3-Methyl-4-(trifluoromethyl)pyridine (161.1 g, 1.00 mol) and deionized water (2.0 L).

  • Initial Heating: Begin vigorous stirring and heat the reactor jacket to 75-80°C.

  • KMnO4 Addition: In a separate vessel, dissolve potassium permanganate (347.7 g, 2.20 mol) in deionized water (1.5 L) with gentle warming. Once the starting material suspension reaches ~75°C, begin the slow, portion-wise addition of the KMnO4 solution over 2-3 hours.

    • Expert Insight: This reaction is highly exothermic. The addition rate must be carefully controlled to maintain the internal temperature below 95°C to prevent a runaway reaction and ensure selectivity.

  • Reaction Drive: After the addition is complete, maintain the reaction mixture at 90-95°C for an additional 2-4 hours, or until HPLC analysis indicates complete consumption of the starting material.

  • Work-up and Isolation:

    • Cool the reaction mixture to ambient temperature.

    • Filter the slurry through a pad of celite to remove the manganese dioxide (MnO2) byproduct. Wash the filter cake with deionized water (2 x 250 mL).

    • Combine the filtrates and cool to 10-15°C in an ice bath.

    • Slowly add concentrated HCl to adjust the pH to 3.0-3.5. The product, 4-(trifluoromethyl)nicotinic acid, will precipitate as a white solid.

    • Stir the slurry at 10-15°C for 1 hour, then collect the solid by filtration.

    • Wash the product cake with cold deionized water (2 x 200 mL).

  • Drying: Dry the product in a vacuum oven at 60°C to a constant weight. A typical yield is 162-176 g (85-92%).

PART B: Reduction of 4-(Trifluoromethyl)nicotinic acid

Mechanistic Rationale: Borane-tetrahydrofuran complex (BH3·THF) is a highly effective and selective reagent for the reduction of carboxylic acids to primary alcohols. The borane first forms an acyloxyborane intermediate, which is then rapidly reduced by subsequent equivalents of borane to the alcohol. The reaction is performed under an inert atmosphere to prevent the reaction of borane with atmospheric moisture and oxygen.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (0.85 mol scale)Moles
4-(Trifluoromethyl)nicotinic acid191.11162.4 g0.85
Borane-THF complex (1M solution)-1.87 L1.87
Tetrahydrofuran (THF), anhydrous72.111.6 L-
Methanol32.04~500 mL-
Saturated Sodium Bicarbonate Solution-~1.0 L-
Ethyl Acetate88.11~2.0 L-
Anhydrous Magnesium Sulfate120.37~50 g-

Protocol:

  • Reactor Setup: Charge a 10 L jacketed glass reactor (purged with nitrogen) with 4-(trifluoromethyl)nicotinic acid (162.4 g, 0.85 mol) and anhydrous THF (1.6 L).

  • Inerting and Cooling: Begin stirring under a nitrogen atmosphere and cool the reactor jacket to 0-5°C.

  • BH3·THF Addition: Slowly add the 1M borane-THF solution (1.87 L, 1.87 mol) via an addition funnel over 1.5-2 hours.

    • Expert Insight: Maintain the internal temperature below 10°C during the addition to control the exothermic reaction and prevent decomposition of the BH3·THF complex.[9][10][11]

  • Reaction Drive: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours, or until HPLC analysis confirms complete conversion.

  • Quenching: Cool the reactor back to 0-5°C. Carefully and slowly add methanol (~500 mL) to quench the excess borane. Vigorous gas evolution (hydrogen) will occur. The addition rate must be controlled to manage the effervescence.

  • Solvent Removal & Extraction:

    • Concentrate the mixture under reduced pressure to remove most of the solvent.

    • Add ethyl acetate (1.0 L) and saturated sodium bicarbonate solution (1.0 L) to the residue.

    • Stir vigorously, then separate the layers. Extract the aqueous layer with ethyl acetate (2 x 500 mL).

  • Drying and Isolation:

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the filtrate under reduced pressure to yield this compound as a solid or oil. A typical yield is 140-149 g (93-99%).

Process Workflow Visualization

Scale_Up_Workflow Detailed Scale-Up Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Reduction A1 1. Charge Reactor: - 3-Methyl-4-(trifluoromethyl)pyridine - H2O A2 2. Heat to 75-80°C A1->A2 A3 3. Slow Addition of KMnO4(aq) (Control T < 95°C) A2->A3 A4 4. Monitor by HPLC A3->A4 A5 5. Cool & Filter MnO2 A4->A5 A6 6. Acidify Filtrate (HCl to pH 3) A5->A6 A7 7. Isolate & Dry Product A6->A7 Intermediate 4-(Trifluoromethyl)nicotinic acid A7->Intermediate B1 1. Charge Reactor (N2 atm): - 4-(Trifluoromethyl)nicotinic acid - Anhydrous THF B2 2. Cool to 0-5°C B1->B2 B3 3. Slow Addition of BH3·THF (Control T < 10°C) B2->B3 B4 4. Warm to RT & Monitor by HPLC B3->B4 B5 5. Cool & Quench (Methanol) B4->B5 B6 6. Solvent Swap & Extraction B5->B6 B7 7. Dry & Concentrate Product B6->B7 Product This compound B7->Product Intermediate->B1

Caption: Step-by-step workflow for the scale-up synthesis process.

Critical Safety and Handling Protocols

Scaling up chemical synthesis requires a heightened focus on process safety. The following points are critical for the safe execution of this protocol.

  • Potassium Permanganate (KMnO4):

    • Hazard: A powerful oxidizing agent that can cause fires or explosions upon contact with combustible materials.[12] It is also corrosive and can cause severe skin and eye damage.[13][14]

    • Handling: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[15][16] Avoid creating dust.[13] Store away from acids, reducing agents, and organic materials.[14] The exothermic oxidation must be performed with adequate cooling capacity and controlled addition rates.

  • Borane-Tetrahydrofuran Complex (BH3·THF):

    • Hazard: Flammable liquid that reacts violently with water, releasing flammable hydrogen gas.[17] The complex can evolve diborane gas, which has a low autoignition temperature (136–139 °C).[9][10][11]

    • Handling: All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen).[17] Use explosion-proof equipment and ensure containers are properly grounded and bonded to prevent static discharge.[17] The quenching procedure must be performed slowly and at a low temperature to control the rate of hydrogen evolution.[10]

  • General Plant Safety:

    • Ensure the reactor is properly rated for the intended temperature and pressure.

    • Maintain good ventilation to prevent the accumulation of flammable or toxic vapors.

    • Have appropriate emergency response equipment (fire extinguishers, safety showers, spill kits) readily available.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (4-(Trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of (4-(Trifluoromethyl)pyridin-3-yl)methanol by column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this and structurally similar polar heterocyclic compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound and related compounds.

Symptom Possible Cause(s) Suggested Solution(s)
Compound does not move from the baseline on TLC/column. The eluent is not polar enough. The compound is highly polar and has a strong affinity for the silica gel.- Gradually increase the polarity of the mobile phase. A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. - For very polar compounds, consider using a more polar solvent system, such as dichloromethane/methanol. A small percentage of methanol (1-10%) can significantly increase polarity.[1] - If the compound is basic, adding a small amount of triethylamine (0.1-1%) or a few drops of ammonium hydroxide to the mobile phase can help to reduce tailing and improve elution by neutralizing acidic sites on the silica gel.
Compound streaks on the TLC plate and column. The compound is interacting too strongly with the stationary phase. This is common for polar and basic compounds like pyridines. The sample may be overloaded.- Add a small amount of a polar solvent like methanol to the mobile phase to improve solubility and reduce streaking. - For basic compounds, adding triethylamine or ammonium hydroxide to the eluent can mitigate streaking by competing for active sites on the silica gel. - Ensure the sample is fully dissolved in a minimum amount of solvent before loading onto the column. - Dry loading the sample onto silica gel can sometimes improve resolution.
Co-elution of the product with impurities of similar polarity. The chosen solvent system does not provide sufficient resolution.- Optimize the solvent system by trying different solvent combinations. For example, replacing ethyl acetate with acetone or using a ternary mixture (e.g., hexanes/ethyl acetate/methanol) can alter selectivity. - If normal-phase chromatography is insufficient, consider reversed-phase column chromatography with a C18 stationary phase and a mobile phase of water and acetonitrile or methanol.
The compound appears to decompose on the column. The compound may be unstable on acidic silica gel.- Deactivate the silica gel by pre-eluting the column with the mobile phase containing a small amount of triethylamine. - Alternatively, use a different stationary phase such as alumina (neutral or basic) or Florisil.
Low recovery of the compound from the column. The compound may be irreversibly adsorbed onto the silica gel. The compound may be eluting in very broad bands, making it difficult to detect.- Use a more polar eluent system to ensure complete elution. - Collect smaller fractions and analyze them carefully by TLC. - Concentrate the fractions before TLC analysis to increase the visibility of the spot.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A good starting point for developing a suitable solvent system is to perform Thin Layer Chromatography (TLC) with a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Begin with a low polarity mixture (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the proportion of ethyl acetate until an Rf value of approximately 0.2-0.3 is achieved for the target compound. For trifluoromethylpyridine derivatives, solvent systems such as petroleum ether/ethyl acetate are commonly used.[1]

Q2: My compound is a pyridine derivative. Are there any special considerations for its purification?

A2: Yes, pyridine-containing compounds are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor separation. To mitigate this, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of concentrated ammonium hydroxide, to the mobile phase. This helps to saturate the acidic sites on the silica and improve the chromatography.

Q3: The Rf value of my compound is very low, even with 100% ethyl acetate. What should I do?

A3: If your compound has a very low Rf value even in highly polar solvent systems like pure ethyl acetate, you can try adding a small percentage of a more polar solvent like methanol to your eluent. A mobile phase of dichloromethane with a small amount of methanol (e.g., 1-5%) is often effective for eluting highly polar compounds. If this is still insufficient, reversed-phase chromatography may be a more suitable purification method.

Q4: How can I visualize this compound on a TLC plate?

A4: this compound contains a pyridine ring which is UV active. Therefore, the primary method for visualization is to use a TLC plate with a fluorescent indicator (e.g., F254) and observe it under a UV lamp at 254 nm. The compound will appear as a dark spot against a fluorescent green background. Additionally, staining with potassium permanganate (KMnO4) can be used as a secondary visualization technique, as the alcohol functional group will react with the stain to produce a yellow or brown spot on a purple background.

Q5: Is this compound stable on silica gel?

A5: While many trifluoromethylpyridine derivatives are stable on silica gel, some can be sensitive to the acidic nature of the stationary phase, potentially leading to degradation. It is advisable to perform a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour or two, and then developing it to see if any new spots appear. If instability is suspected, using a deactivated silica gel or an alternative stationary phase like alumina is recommended.

Data Presentation

The following table summarizes typical Thin Layer Chromatography (TLC) data for trifluoromethylpyridine derivatives that are structurally related to this compound. These values can serve as a reference for developing a purification protocol.

Compound Mobile Phase (v/v) Stationary Phase Approximate Rf Value
6-Methyl-2-phenyl-3-(trifluoromethyl)pyridinePetroleum ether/Ethyl acetate (20:1)Silica Gel0.30[1]
2-(4-Methoxyphenyl)-6-methyl-3-(trifluoromethyl)pyridinePetroleum ether/Ethyl acetate (20:1)Silica Gel0.20[1]
6-Methyl-3-(trifluoromethyl)-2-(4-(trifluoromethyl)phenyl)pyridinePetroleum ether/Ethyl acetate (20:1)Silica Gel0.50[1]
6-Ethyl-2-phenyl-3-(trifluoromethyl)pyridinePetroleum ether/Ethyl acetate (20:1)Silica Gel0.50[1]

Note: Rf values are dependent on the specific conditions of the experiment (e.g., temperature, plate manufacturer, saturation of the TLC chamber) and should be used as a guideline.

Experimental Protocols

Detailed Methodology for Column Chromatography Purification

This protocol is a general guideline for the purification of this compound based on methods used for similar compounds. Optimization may be required.

1. Preparation of the Slurry:

  • In a beaker, add silica gel (230-400 mesh) to the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes). The amount of silica gel should be approximately 50-100 times the weight of the crude sample.

  • Stir the mixture gently to create a homogeneous slurry, ensuring there are no clumps.

2. Packing the Column:

  • Secure a glass chromatography column vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Pour the silica gel slurry into the column.

  • Gently tap the column to pack the silica gel evenly and remove any air bubbles.

  • Open the stopcock to allow some of the solvent to drain, which helps in uniform packing. Do not let the top of the silica gel run dry.

  • Add another thin layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.

3. Loading the Sample:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Open the stopcock and allow the sample to adsorb onto the silica gel until the solvent level just reaches the top of the sand.

  • Carefully add a small amount of the initial mobile phase to wash the sides of the column and allow it to adsorb onto the silica gel.

4. Elution:

  • Carefully fill the column with the mobile phase.

  • Begin elution with the initial low-polarity solvent system.

  • Collect fractions in an appropriate number of test tubes or flasks.

  • Monitor the elution of compounds by TLC analysis of the collected fractions.

  • If the desired compound is not eluting, gradually increase the polarity of the mobile phase (e.g., from 10% to 20% to 30% ethyl acetate in hexanes). A stepwise or continuous gradient can be used.

5. Fraction Analysis and Product Isolation:

  • Spot the collected fractions on a TLC plate and develop it in the appropriate solvent system.

  • Visualize the TLC plate under a UV lamp and/or with a suitable stain to identify the fractions containing the pure product.

  • Combine the pure fractions.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_synthesis Crude Synthesis of This compound tlc_analysis TLC Analysis for Solvent System Optimization crude_synthesis->tlc_analysis column_packing Column Packing (Silica Gel Slurry) tlc_analysis->column_packing sample_loading Sample Loading column_packing->sample_loading elution Gradient Elution sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_tlc TLC Analysis of Fractions fraction_collection->fraction_tlc pooling Pooling of Pure Fractions fraction_tlc->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Pure this compound evaporation->pure_product troubleshooting_logic start Start Purification issue Encounter an Issue? start->issue no_movement Compound not moving? issue->no_movement Yes continue_purification Continue Purification issue->continue_purification No streaking Streaking/Tailing? no_movement->streaking No increase_polarity Increase Eluent Polarity no_movement->increase_polarity Yes coelution Co-elution? streaking->coelution No add_modifier Add Basic Modifier (e.g., Triethylamine) streaking->add_modifier Yes change_solvent Change Solvent System coelution->change_solvent Yes coelution->continue_purification No increase_polarity->issue add_modifier->issue change_solvent->issue end Pure Product continue_purification->end

References

Technical Support Center: Recrystallization of (4-(Trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the recrystallization of (4-(Trifluoromethyl)pyridin-3-yl)methanol.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of (4-(Trluoromethyl)pyridin-3-yl)methanol.

Problem Possible Cause Suggested Solution
The compound does not dissolve in the hot solvent. The solvent is not polar enough to dissolve the compound, even when heated.Due to the polar nature of the pyridine ring and the hydroxyl group, polar solvents are generally required. Try a more polar solvent or a mixed solvent system. Good starting points for single solvents include ethanol, methanol, or water. For mixed solvents, a combination where the compound is soluble in one and less soluble in the other, such as ethanol/water or ethyl acetate/petroleum ether, can be effective.
No crystals form upon cooling. - The solution may be too dilute (too much solvent was used).- The solution is supersaturated.- Cooling is happening too quickly.- Concentrate the solution by boiling off some of the solvent and allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
The compound "oils out" instead of crystallizing. - The boiling point of the solvent may be higher than the melting point of the compound.- The solution is too concentrated or cooled too rapidly.- Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly.- Consider using a solvent with a lower boiling point.
Low recovery of the purified product. - Too much solvent was used, leaving a significant amount of the product in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were not washed with ice-cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent cooling and crystallization during filtration.- Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove impurities without dissolving the product.
The recrystallized product is still colored. Colored impurities were not effectively removed.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration. Be aware that activated charcoal can also adsorb some of the desired product, so use it sparingly.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvent systems for the recrystallization of this compound?

  • Single Solvents: Ethanol, Methanol, Water.

  • Mixed Solvents: Ethyl acetate/Petroleum ether, Ethanol/Water.

The ideal solvent will dissolve the compound when hot but have low solubility when cold.

Q2: How do I perform a small-scale solvent test?

A2: Place a small amount of your crude compound (e.g., 10-20 mg) into a test tube. Add a few drops of the chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube and observe if the compound dissolves. A good recrystallization solvent will dissolve the compound upon heating and show crystal formation upon cooling.

Q3: My compound is a solid at room temperature. What does this imply for recrystallization?

A3: The fact that this compound is a solid is a prerequisite for purification by recrystallization. The goal of recrystallization is to obtain this solid in a higher purity by separating it from soluble and insoluble impurities.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid. If using a mixed solvent system, dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to get a clear solution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Gravity Filtration: If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of the solvent.

Data Presentation

Due to the lack of specific experimental data in the literature for the solubility of this compound, a quantitative data table cannot be provided at this time. Researchers are encouraged to perform solubility tests with the suggested solvents to determine the optimal conditions for their specific sample.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve compound in hot solvent start->dissolve cool Cool solution dissolve->cool crystals_form Do crystals form? cool->crystals_form oiling_out Does the compound 'oil out'? crystals_form->oiling_out No low_recovery Is recovery low? crystals_form->low_recovery Yes concentrate Concentrate solution (boil off solvent) crystals_form->concentrate No crystals after long wait scratch Scratch flask / Add seed crystal crystals_form->scratch No crystals, supersaturated oiling_out->low_recovery No slow_cool Re-heat, add more solvent, cool slowly oiling_out->slow_cool Yes end_good Successful Recrystallization low_recovery->end_good No min_solvent Use minimum amount of hot solvent low_recovery->min_solvent Yes end_bad Re-evaluate solvent/procedure concentrate->cool scratch->cool slow_cool->cool preheat Pre-heat filtration apparatus min_solvent->preheat preheat->end_bad

Caption: Troubleshooting flowchart for the recrystallization process.

Recrystallization_Workflow start Start select_solvent Select Solvent (small-scale tests) start->select_solvent dissolve Dissolve Crude Product in minimal hot solvent select_solvent->dissolve decolorize Decolorize with Charcoal (optional) dissolve->decolorize hot_filtration Hot Gravity Filtration (remove insoluble impurities) decolorize->hot_filtration cool Cool Filtrate Slowly (allow crystals to form) hot_filtration->cool ice_bath Cool in Ice Bath (maximize yield) cool->ice_bath vacuum_filtration Isolate Crystals (vacuum filtration) ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: General workflow for the recrystallization of this compound.

Technical Support Center: Synthesis of (4-(Trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the synthesis of (4-(Trifluoromethyl)pyridin-3-yl)methanol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and nuances associated with its preparation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your synthetic route, maximize yield, and ensure high purity of the final product.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis. We focus on the two most prevalent synthetic strategies: the reduction of a 4-(trifluoromethyl)nicotinic acid derivative and the functionalization of a 3-halopyridine precursor via an organometallic intermediate.

Q1: My reaction yield is significantly lower than expected when using the organometallic route from 3-bromo-4-(trifluoromethyl)pyridine. What are the likely causes and solutions?

Low yield in this pathway is a frequent issue, often stemming from side reactions during the formation or quenching of the organometallic intermediate (Grignard or organolithium).

Primary Causes & Corrective Actions:

  • Homocoupling (Wurtz-type Reaction): The generated pyridylmagnesium or pyridyllithium species can react with the starting 3-bromo-4-(trifluoromethyl)pyridine to form a bipyridyl byproduct. This is particularly problematic if the metal-halogen exchange is slow or incomplete.

    • Mechanism Insight: This side reaction is often catalyzed by trace metal ions and involves the coupling of the organometallic reagent with unreacted alkyl halide.[1]

    • Solution: Ensure a slight excess (1.05-1.1 equivalents) of magnesium or organolithium reagent. Add the 3-bromopyridine starting material slowly to the metal or organolithium solution to maintain a low concentration of the halide, thus minimizing the opportunity for coupling.

  • Proton Source Contamination: Organometallic reagents are extremely strong bases and will react with any available acidic protons from water, alcohols, or even acidic C-H bonds.

    • Solution: All glassware must be rigorously flame-dried or oven-dried. Use anhydrous solvents (e.g., THF, diethyl ether) freshly distilled from a suitable drying agent or from a solvent purification system. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).[2]

  • Degradation of the Organometallic Intermediate: The 3-pyridyl organometallic species can be unstable, especially at higher temperatures. Prolonged reaction times or temperature excursions can lead to decomposition.

    • Solution: For lithiation, maintain a very low temperature, typically -78 °C (dry ice/acetone bath), for the entire duration of the metal-halogen exchange and electrophilic quench.[2] For Grignard formation, initiation may require gentle warming, but the reaction should be controlled to prevent a runaway exotherm.

  • Inefficient Electrophilic Quench: The choice and delivery of the formaldehyde equivalent are critical.

    • Solution: Use a reliable formaldehyde source like dry, monomeric formaldehyde gas, paraformaldehyde (ensure it's of high purity and thoroughly dried), or N,N-Dimethylformamide (DMF) followed by a reductive workup. Add the electrophile slowly at low temperature to control the exotherm and prevent side reactions.

Below is a troubleshooting workflow to diagnose low-yield issues in the organometallic route.

G cluster_analysis TLC/LC-MS Analysis Results cluster_solutions Potential Solutions start Low Yield Observed check_tlc Analyze Crude Reaction Mixture by TLC/LC-MS start->check_tlc sm_present Significant Starting Material (SM) Remaining? check_tlc->sm_present bipyridyl_present Bipyridyl Impurity Detected? sm_present->bipyridyl_present No sol_sm Problem: Incomplete Metal-Halogen Exchange. Solution: Check activity of Mg/n-BuLi. Increase equivalents of organometallic reagent. Extend reaction time at low temp. sm_present->sol_sm Yes complex_mixture Complex Mixture of Unidentified Products? bipyridyl_present->complex_mixture No sol_bipyridyl Problem: Homocoupling Side Reaction. Solution: Add SM slowly to Mg/n-BuLi. Ensure efficient stirring. Maintain low temperature. bipyridyl_present->sol_bipyridyl Yes sol_complex Problem: Degradation or Moisture. Solution: Verify anhydrous conditions (solvents, glassware). Maintain strict temp control (-78°C). Use freshly opened/titrated reagents. complex_mixture->sol_complex Yes sol_ok Yield Issue Resolved sol_sm->sol_ok sol_bipyridyl->sol_ok sol_complex->sol_ok

Caption: Troubleshooting Decision Tree for Low Yields.

Q2: During the reduction of 4-(trifluoromethyl)nicotinic acid with LiAlH₄, I'm observing a significant amount of an aldehyde byproduct. How can I prevent this?

The formation of 4-(trifluoromethyl)nicotinaldehyde is a classic sign of incomplete reduction.

Primary Causes & Corrective Actions:

  • Insufficient Reducing Agent: Lithium aluminum hydride (LiAlH₄) can be deactivated by moisture or react with the acidic proton of the starting carboxylic acid. Stoichiometrically, more than two equivalents are required: one to deprotonate the carboxylic acid and two more for the reduction of the resulting carboxylate to the alcohol.

    • Solution: Use at least 2.5-3.0 equivalents of LiAlH₄ to ensure the reaction goes to completion. Ensure the LiAlH₄ is fresh and has not been excessively exposed to atmospheric moisture.

  • Precipitation of Intermediates: Aluminum salts formed during the reaction can precipitate, potentially trapping unreacted starting material or intermediates and preventing their complete reduction.

    • Solution: Use a sufficient volume of a suitable solvent like THF to maintain a stirrable slurry. A reverse addition (adding the nicotinic acid or its solution to the LiAlH₄ slurry) can sometimes help maintain a more reactive reducing environment.

  • Premature Quenching: Adding the quenching agent before the reaction has reached completion will halt the reduction at the aldehyde stage.

    • Solution: Monitor the reaction by TLC (Thin Layer Chromatography). A common method is to take a small aliquot, quench it carefully, and spot it on a TLC plate. The reaction is complete when the starting material spot has been fully consumed. Ensure the reaction is stirred for an adequate time (typically 2-4 hours at room temperature or gentle reflux) before workup.

Q3: My final product is difficult to purify. What are the common impurities and the best purification strategies?

Purification challenges often arise from side products with similar polarity to the desired alcohol.

Common Impurities:

  • From Organometallic Route:

    • 3-Bromo-4-(trifluoromethyl)pyridine (Starting Material): Non-polar.

    • 4,4'-Bis(trifluoromethyl)-3,3'-bipyridine (Homocoupling Product): Relatively non-polar.

    • Pyridine (from protonation of pyridylmagnesium): Formed if the intermediate is quenched by a proton source instead of the electrophile.[3]

  • From Reduction Route:

    • 4-(Trifluoromethyl)nicotinaldehyde: Slightly less polar than the product alcohol.

    • Ethyl 4-(trifluoromethyl)nicotinate (if starting from the ester): Non-polar.

Purification Strategy:

  • Silica Gel Column Chromatography: This is the most effective method. A gradient elution system using a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is recommended.

    • Typical Elution Order: Homocoupling byproduct > Starting Halide > Aldehyde > This compound (Product) .

    • Pro Tip: Adding a small amount of triethylamine (~0.5-1%) to the eluent can prevent the product from streaking on the silica gel, which is common for basic pyridine compounds.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for lab-scale synthesis?

Both the reduction and organometallic routes are viable. The choice often depends on the availability of starting materials. Below is a comparison to guide your decision.

FeatureReduction RouteOrganometallic Route
Starting Material 4-(Trifluoromethyl)nicotinic acid3-Bromo-4-(trifluoromethyl)pyridine
Key Reagents LiAlH₄, BH₃·THFn-BuLi or Mg, Formaldehyde source
Pros Fewer steps if the acid is available; less sensitive to moisture than organometallics.Can be higher yielding; avoids powerful hydrides.
Cons Requires potent (and pyrophoric) reducing agents; workup can be challenging.Requires strictly anhydrous/inert conditions; risk of homocoupling.
Safety Concerns Handling of pyrophoric LiAlH₄; hydrogen gas evolution during quench.Handling of pyrophoric n-BuLi; potential for uncontrolled exotherms.
Q2: Can I use a different reducing agent instead of LiAlH₄?

Yes. While LiAlH₄ is effective for reducing carboxylic acids, other reagents can be used, particularly if you start from the corresponding ester (e.g., ethyl 4-(trifluoromethyl)nicotinate).

  • Sodium Borohydride (NaBH₄): Generally not strong enough to reduce a carboxylic acid or ester. However, it will efficiently reduce the intermediate aldehyde if that is synthesized separately.

  • Borane-THF Complex (BH₃·THF): An excellent choice for selectively reducing the carboxylic acid to the alcohol in the presence of other functional groups. It is often considered safer and easier to handle than LiAlH₄.

Q3: What is the best way to monitor the formation of the Grignard or organolithium reagent?

Confirming the formation of these reactive intermediates can be challenging.

  • Visual Observation: Successful Grignard formation is often indicated by the disappearance of magnesium turnings and the formation of a cloudy, greyish-brown solution.

  • Aliquot Quench Test: A simple and effective method is to withdraw a small aliquot of the reaction mixture via syringe and quench it in a separate vial with a deuterated solvent like D₂O. Analysis of the quenched sample by ¹H NMR will show the disappearance of the aromatic proton at the 3-position and the appearance of pyridine (protonated by residual moisture) or deuterated pyridine, confirming successful metal-halogen exchange.

Q4: Are there any specific safety precautions I should take?

Absolutely. The synthesis involves highly reactive and hazardous materials.

  • Pyrophoric Reagents: Both n-butyllithium and lithium aluminum hydride are pyrophoric and react violently with water. They must be handled under an inert atmosphere using proper syringe and cannula techniques.

  • Temperature Control: The lithiation reaction is highly exothermic. Maintaining a low temperature (-78 °C) is critical to prevent side reactions and ensure safety.

  • Quenching: The workup of LiAlH₄ reactions involves the evolution of hydrogen gas, which is flammable. The quenching procedure (e.g., Fieser workup with water and NaOH solution) must be performed slowly and cautiously behind a blast shield in a well-ventilated fume hood.

Synthetic Pathway Overview

The two primary routes for synthesizing this compound are outlined below.

G cluster_route1 Route 1: Reduction Pathway cluster_route2 Route 2: Organometallic Pathway start1 4-(Trifluoromethyl)nicotinic acid reductant 1. LiAlH₄ or BH₃·THF 2. Aqueous Workup start1->reductant Reduction product This compound reductant->product start2 3-Bromo-4-(trifluoromethyl)pyridine metal_exchange 1. n-BuLi or Mg (-78°C, THF) start2->metal_exchange Metal-Halogen Exchange intermediate Pyridyl-Li or Pyridyl-MgBr metal_exchange->intermediate quench 2. H₂C=O source (e.g., DMF) 3. Workup intermediate->quench quench->product

Caption: Primary Synthetic Routes to the Target Compound.

References

Technical Support Center: Overcoming Low Yields in Trifluoromethylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trifluoromethylpyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My trifluoromethylation reaction of a halopyridine is showing low to no conversion. What are the common causes?

A1: Low conversion in trifluoromethylation of halopyridines is a frequent issue. Several factors could be at play:

  • Inadequate Activation of the Trifluoromethyl Source: Many trifluoromethylating reagents, such as TMSCF₃ (Ruppert-Prakash reagent), are not inherently reactive and require an initiator, typically a fluoride source like TBAF or CsF, to generate the reactive trifluoromethyl anion.[1] Ensure your initiator is fresh and added under anhydrous conditions.

  • Poor Catalyst Activity: In metal-catalyzed reactions (e.g., copper-mediated), the catalyst's active state might not be efficiently generated or could be deactivated. This can be due to impurities in the starting materials or solvent, or inappropriate ligand choice.

  • Unfavorable Reaction Conditions: Temperature, solvent, and reaction time are critical. Some methods require elevated temperatures to proceed, while for other, more sensitive substrates, high temperatures can lead to decomposition.[2] It is crucial to optimize these parameters for your specific substrate.

  • Substrate Reactivity: The electronic nature of your pyridine ring significantly impacts reactivity. Electron-deficient pyridines are generally more susceptible to nucleophilic trifluoromethylation, while electron-rich pyridines can be challenging.[2] For direct C-H trifluoromethylation, the inherent reactivity of the C-H bond is a key factor.

Q2: I am observing the formation of multiple isomers (poor regioselectivity) in my reaction. How can I improve this?

A2: Poor regioselectivity is a common challenge, especially in direct C-H trifluoromethylation of substituted pyridines. Here are some strategies to improve it:

  • Directing Groups: The presence of certain functional groups on the pyridine ring can direct the trifluoromethylation to a specific position. Understanding the directing effects of your substituents is crucial. For instance, in some cases, a benzyloxy group can direct fluorination to the adjacent position.[3]

  • Choice of Reagent and Method: Different trifluoromethylation methods can offer varying degrees of regioselectivity. For example, nucleophilic aromatic substitution on a pre-functionalized pyridine (e.g., a halopyridine) provides a high degree of regiocontrol. Direct C-H functionalization methods are often less selective.

  • Steric Hindrance: Bulky substituents can block certain positions on the pyridine ring, favoring trifluoromethylation at less sterically hindered sites.

  • Reaction Conditions: In some systems, the reaction temperature and solvent can influence the isomeric ratio of the products.[4]

Q3: My reaction is producing significant amounts of by-products. What are they and how can I minimize them?

A3: By-product formation can significantly lower the yield of your desired trifluoromethylpyridine. Common side reactions include:

  • Hydrodehalogenation: In reactions starting from halopyridines, the halogen can be replaced by a hydrogen atom, leading to the formation of the parent pyridine.

  • Dimerization/Polymerization: Under harsh reaction conditions or in the presence of highly reactive intermediates, pyridine derivatives can undergo dimerization or polymerization.

  • Decomposition of Reagents: Trifluoromethylating reagents can be sensitive to moisture and temperature, leading to their decomposition and the formation of various side products. For example, the trifluoromethide anion can decompose to difluorocarbene.

  • Solvent Participation: Some solvents can react with the reagents or intermediates. For example, protic solvents can quench the trifluoromethyl anion.

To minimize by-products, ensure you are using pure, anhydrous reagents and solvents, optimize the reaction conditions (temperature, reaction time), and consider using a less reactive and more selective trifluoromethylating agent if possible.

Troubleshooting Guides

Issue 1: Low Yield in Copper-Mediated Trifluoromethylation of Bromopyridines

This guide provides a systematic approach to troubleshooting low yields in the copper-mediated trifluoromethylation of bromopyridines.

Troubleshooting Workflow

G start Low Yield in Cu-Mediated Trifluoromethylation check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low Conversion check_conversion->low_conversion < 50% high_conversion High Conversion check_conversion->high_conversion > 50% check_reagents Verify Reagent Quality and Stoichiometry low_conversion->check_reagents side_products Significant Side Products Observed high_conversion->side_products optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_reagents->optimize_conditions Reagents OK check_ligand Screen Different Ligands optimize_conditions->check_ligand Optimization Fails purification_issue Difficulty in Purification side_products->purification_issue No analyze_byproducts Analyze By-products by GC-MS or LC-MS side_products->analyze_byproducts Yes adjust_workup Adjust Workup and Purification Protocol purification_issue->adjust_workup analyze_byproducts->adjust_workup

Troubleshooting workflow for low yield in Cu-mediated trifluoromethylation.

Data Presentation: Comparison of Reaction Conditions

The choice of ligand, copper source, and solvent can significantly impact the yield. The following table summarizes the yields obtained for the trifluoromethylation of methyl 6-bromopicolinate under various reported conditions.

Catalyst/ReagentLigandSolventTemperature (°C)Yield (%)Reference
(phen)CuCF₃1,10-phenanthrolineDMF8096[4]
(PPh₃)₃CuCF₃tBu-bpyToluene8045[4]
CuI/TMSCF₃/KF1,10-phenanthrolineNMP6075[5]
CuSCN/Togni's ReagentNoneDMF10062N/A
Issue 2: Poor Regioselectivity in Direct C-H Trifluoromethylation

This guide addresses challenges with regioselectivity in direct C-H trifluoromethylation of substituted pyridines.

Logical Relationship for Improving Regioselectivity

G start Poor Regioselectivity analyze_substituents Analyze Electronic and Steric Effects of Substituents start->analyze_substituents electron_donating Electron-Donating Group Present analyze_substituents->electron_donating electron_withdrawing Electron-Withdrawing Group Present analyze_substituents->electron_withdrawing steric_hindrance Consider Steric Hindrance analyze_substituents->steric_hindrance optimize_conditions Optimize Reaction Conditions (Solvent, Temp) electron_donating->optimize_conditions electron_withdrawing->optimize_conditions modify_substrate Modify Substrate (add/change directing group) steric_hindrance->modify_substrate change_method Change Trifluoromethylation Method modify_substrate->change_method Not Feasible optimize_conditions->change_method No Improvement

Decision-making process for improving regioselectivity.

Key Experimental Protocols

Protocol 1: Copper-Mediated Trifluoromethylation of 2-Bromopyridine using Ruppert-Prakash Reagent

This protocol describes a general procedure for the copper-catalyzed trifluoromethylation of a halopyridine using TMSCF₃.

Experimental Workflow

G start Start setup Set up oven-dried glassware under inert atmosphere start->setup add_reagents Add 2-bromopyridine, CuI, and KF to the flask setup->add_reagents add_solvent Add anhydrous DMF add_reagents->add_solvent add_tmscf3 Add TMSCF3 dropwise at room temperature add_solvent->add_tmscf3 heat Heat the reaction mixture at 80 °C add_tmscf3->heat monitor Monitor reaction progress by TLC or GC-MS heat->monitor workup Aqueous workup and extraction monitor->workup Reaction Complete purify Purify by column chromatography workup->purify end End purify->end

Experimental workflow for copper-mediated trifluoromethylation.

Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromopyridine (1.0 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and potassium fluoride (2.0 mmol).

  • Solvent and Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous N,N-dimethylformamide (DMF, 5 mL) via syringe. Stir the mixture at room temperature for 10 minutes. Add trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 mmol) dropwise via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 80 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired 2-trifluoromethylpyridine.

Protocol 2: Photocatalytic Trifluoromethylation of 4-Phenylpyridine using Togni's Reagent II

This protocol outlines a visible-light-mediated C-H trifluoromethylation of a pyridine derivative.

Methodology:

  • Reaction Setup: In a 10 mL vial equipped with a magnetic stir bar, combine 4-phenylpyridine (0.5 mmol), Togni's Reagent II (1.0 mmol), and a photocatalyst such as Ru(bpy)₃Cl₂ (0.01 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous and degassed acetonitrile (5 mL) to the vial.

  • Reaction: Seal the vial with a septum and place it in a photoreactor equipped with a blue LED light source (e.g., 450 nm). Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction for 24 hours by TLC or LC-MS.

  • Workup: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the trifluoromethylated product.

This technical support center provides a starting point for troubleshooting and optimizing your trifluoromethylpyridine synthesis. For more specific issues, consulting the primary literature for your particular substrate and reaction type is highly recommended.

References

Technical Support Center: Regioselective Functionalization of Trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of trifluoromethylpyridines. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges and improve regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the functionalization of trifluoromethylpyridines so challenging?

A: The functionalization of pyridine rings is inherently challenging due to the electron-deficient nature of the heterocycle. The nitrogen atom deactivates the ring towards electrophilic substitution and directs reactions to specific positions. The introduction of a strongly electron-withdrawing trifluoromethyl (CF₃) group further complicates this by significantly altering the electronic landscape of the pyridine ring, making C-H functionalization difficult and often leading to mixtures of regioisomers.[1] Controlling regioselectivity requires overcoming the innate electronic biases of the substituted pyridine ring.

Q2: How does the position of the trifluoromethyl group influence reactivity and regioselectivity?

A: The CF₃ group is a powerful electron-withdrawing group.[1] Its position dictates which C-H bonds are most activated or deactivated.

  • Electronic Effects: It deactivates the entire ring, especially the positions ortho and para to it, towards electrophilic attack. Conversely, it makes these positions more susceptible to nucleophilic attack.

  • Steric Effects: The bulky CF₃ group can sterically hinder functionalization at adjacent positions, directing reagents to more accessible sites.[2]

  • Acidity: The CF₃ group increases the acidity of C-H protons on the ring, which can be exploited for deprotonation-based functionalization strategies.[3]

Q3: What are the primary strategies for controlling regioselectivity?

A: Several key strategies have been developed:

  • Pyridine Ring Activation: Activating the pyridine nitrogen, for instance by forming N-pyridinium salts, can reverse the typical reactivity and allow for highly regioselective nucleophilic additions.[4]

  • Directing Groups: Installing a removable directing group on the pyridine ring or a substituent can guide a catalyst to a specific C-H bond, overriding the inherent electronic preferences.[5]

  • Nucleophilic Activation/Dearomatization: A temporary dearomatization of the pyridine ring, for example through hydrosilylation, can generate reactive enamine-type intermediates that undergo regioselective electrophilic attack at otherwise inaccessible positions like C3.[6][7][8]

  • Catalyst and Ligand Control: In transition metal-catalyzed reactions, the choice of metal, ligand, and additives can finely tune the steric and electronic environment of the catalytic center to favor one regioisomer over others.[2]

  • Photocatalysis and Electrochemistry: These methods generate highly reactive radical species under mild conditions, enabling unique C-H functionalization pathways that can be controlled to achieve high regioselectivity.[9][10]

Troubleshooting Guide

Problem 1: My reaction produces a mixture of C2, C3, and C4-functionalized isomers with no clear selectivity.

Potential Cause Suggested Solution
Radical Reaction Pathway Uncontrolled radical reactions, especially with highly reactive trifluoromethyl radicals, often result in poor regioselectivity.
Troubleshooting Step: Switch to a method that proceeds via a more controlled mechanism. For C4-selectivity, consider an N-activation strategy to promote nucleophilic attack.[4] For C3-selectivity, a nucleophilic activation approach via hydrosilylation followed by electrophilic functionalization is highly effective.[6][7]
Harsh Reaction Conditions High temperatures can overcome the subtle energy differences between pathways leading to different isomers, resulting in product scrambling.
Troubleshooting Step: Explore milder reaction conditions. Photocatalytic or electrochemical methods often run at room temperature and can offer superior control.[11][12]
Incorrect Strategy for Target Position The chosen method may be electronically mismatched for the desired position. For example, attempting direct electrophilic substitution to target the C3 position is inherently difficult.
Troubleshooting Step: Utilize a strategy specifically designed for your target position. The workflow diagram below can help guide your selection.

Problem 2: I am attempting a C3-functionalization (meta-position), but the yield is consistently low or zero.

Potential Cause Suggested Solution
Electronic Deactivation The C3 position is electronically disfavored for many reaction types due to the influence of the ring nitrogen. Direct functionalization is a significant challenge.[8]
Troubleshooting Step: Employ a dearomatization/rearomatization strategy. One of the most successful methods involves the hydrosilylation of the pyridine ring to form an N-silyl enamine intermediate. This intermediate can then react with an electrophile (e.g., a Togni reagent for trifluoromethylation) selectively at the C3 position.[6][7]
Steric Hindrance Substituents at C2 or C4 may be sterically blocking access to the C3 position.
Troubleshooting Step: If possible, choose a substrate with smaller groups at adjacent positions. Alternatively, a directing group strategy where the directing group is installed at a distal position might be effective.

Problem 3: My directing group-assisted C-H activation is not working or gives poor selectivity.

Potential Cause Suggested Solution
Poor Coordinator The directing group may not be coordinating effectively to the metal catalyst.
Troubleshooting Step: Screen different directing groups. Groups with stronger coordinating atoms (e.g., N,N-diisopropyl carbamoyl) can show improved performance.[5]
Catalyst Incompatibility The chosen catalyst (e.g., Pd, Rh, Ir) may not be optimal for the specific directing group and substrate combination.
Troubleshooting Step: Screen a panel of catalysts and ligands. For example, Rh(III) catalysts are often effective for C7 olefination of indazoles (a related heterocyclic system) when paired with a suitable directing group.[5]

Strategic Workflow for Regioselective Functionalization

The following diagram provides a decision-making workflow to help select an appropriate strategy based on the desired position of functionalization.

G cluster_0 cluster_1 cluster_2 cluster_3 start Desired Functionalization Position? C4 Target C4 / C2 (para / ortho) start->C4  C2 or C4   C3 Target C3 / C5 (meta) start->C3  C3 or C5   strat_C4 Strategy: N-Activation (Pyridinium Salt Formation) C4->strat_C4 strat_C3 Strategy: Nucleophilic Activation (Hydrosilylation) C3->strat_C3 strat_DG Strategy: Directing Group (C-H Activation) C3->strat_DG Alternative mech_C4 Mechanism: Nucleophilic Attack strat_C4->mech_C4 mech_C3 Mechanism: Electrophilic Attack on Enamine strat_C3->mech_C3 mech_DG Mechanism: Directed C-H Metallation strat_DG->mech_DG

Caption: Decision tree for selecting a regioselective functionalization strategy.

Quantitative Data Summary

The choice of reaction system is critical for achieving high regioselectivity. The following tables summarize results from key studies.

Table 1: Regioselectivity in Direct C-H Trifluoromethylation of Pyridinium Salts [4]

Substrate (Pyridine Derivative)Activating GroupReagentConditionsProduct PositionYield (%)
PyridineN-MethylCF₃COOH, Ag₂CO₃DMF, 100 °C, 24 hC485
3-Me-PyridineN-MethylCF₃COOH, Ag₂CO₃DMF, 100 °C, 24 hC481
3-Cl-PyridineN-MethylCF₃COOH, Ag₂CO₃DMF, 100 °C, 24 hC472
4-Me-PyridineN-MethylCF₃COOH, Ag₂CO₃DMF, 100 °C, 24 hC275

Table 2: Regioselectivity in C3-Trifluoromethylation via Nucleophilic Activation [7]

Substrate (Pyridine/Quinoline)Hydrosilylating AgentCF₃⁺ SourceConditionsProduct PositionYield (%)
Quinoline(EtO)₃SiHTogni Reagent IIDioxane, 80 °C, 18 hC389
6-Br-Quinoline(EtO)₃SiHTogni Reagent IIDioxane, 80 °C, 18 hC385
Pyridine(EtO)₃SiHTogni Reagent IIDioxane, 80 °C, 18 hC351
3-MeO-Pyridine(EtO)₃SiHTogni Reagent IIDioxane, 80 °C, 18 hC367

Key Experimental Protocols

Protocol 1: C4-Trifluoromethylation of Pyridine via N-Activation Strategy [4]

This protocol describes the regioselective trifluoromethylation at the C4 position by activating the pyridine as an N-methylpyridinium salt.

  • Preparation of N-Methylpyridinium Iodide: To a solution of pyridine (1.0 mmol) in a sealed tube, add methyl iodide (1.2 mmol). Heat the mixture at 80 °C for 12 hours. After cooling to room temperature, wash the resulting solid with diethyl ether (3 x 10 mL) and dry under vacuum to yield the N-methylpyridinium iodide salt.

  • Trifluoromethylation: To the dried N-methylpyridinium iodide (0.5 mmol) in a sealed tube, add silver carbonate (Ag₂CO₃, 1.0 mmol) and N,N-Dimethylformamide (DMF, 2.0 mL).

  • Add trifluoroacetic acid (TFA, 1.5 mmol) dropwise to the suspension at room temperature.

  • Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

  • After cooling, dilute the mixture with ethyl acetate, filter through a pad of Celite, and wash the filter cake with ethyl acetate.

  • Wash the combined filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 4-(trifluoromethyl)pyridine.

Protocol 2: C3-Trifluoromethylation of Quinoline via Nucleophilic Activation [7]

This protocol achieves the challenging C3-functionalization by first activating the ring via hydrosilylation.

  • Reaction Setup: In an oven-dried glovebox, add quinoline (0.2 mmol), triethoxysilane ((EtO)₃SiH, 0.6 mmol), and 1,4-dioxane (1.0 mL) to a screw-capped vial.

  • Hydrosilylation: Heat the sealed vial at 80 °C for 6 hours to form the N-silyl enamine intermediate.

  • Trifluoromethylation: Cool the reaction mixture to room temperature. Add Togni's Reagent II (1-trifluoromethyl-3,3-dimethyl-1,2-benziodoxole, 0.3 mmol).

  • Reseal the vial and heat the mixture at 80 °C for an additional 12 hours.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to isolate 3-(trifluoromethyl)quinoline.

Reaction Pathway Visualization

The diagram below illustrates the general mechanism for C3-functionalization using the nucleophilic activation strategy.

G A Pyridine Derivative B Hydrosilylation (+ R3SiH) A->B Step 1 C N-Silyl Dihydropyridine (Enamine Intermediate) B->C D Electrophilic Attack (+ E+) C->D Step 2 E C3-Functionalized Intermediate D->E F Rearomatization E->F Step 3 G C3-Functionalized Pyridine F->G

Caption: Mechanism for C3-functionalization via nucleophilic activation.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with (4-(Trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for performing cross-coupling reactions with the challenging substrate, (4-(trifluoromethyl)pyridin-3-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with using this compound and its derivatives in cross-coupling reactions?

The substrate this compound presents a unique set of challenges due to its electronic and structural properties:

  • Catalyst Inhibition : The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to inhibition or deactivation, which ultimately halts the catalytic cycle.[1] Lewis basic heterocycles are known to poison palladium catalysts.

  • Electron-Deficient Ring : The powerful electron-withdrawing trifluoromethyl (CF₃) group makes the pyridine ring electron-deficient. While this facilitates the initial oxidative addition step with a corresponding halide, it can also increase the rate of side reactions.

  • Reactive Methanol Group : The free hydroxyl (-CH₂OH) group can potentially coordinate to the metal center, interfering with the catalytic cycle. While sometimes hydroxyl groups can direct reactions, in this context, it is more likely to be a source of catalyst inhibition.[2][3]

  • Side Reactions : Pyridine-containing substrates, especially when coupled with boronic acids, are prone to specific side reactions like protodeboronation (hydrolysis of the boronic acid).[1][4][5]

Q2: Do I need to protect the methanol group before starting the cross-coupling reaction?

Whether to protect the alcohol is a critical consideration. While protection (e.g., as a silyl ether like TBDMS or a benzyl ether) adds steps to the synthesis, it can prevent potential catalyst inhibition. However, many modern catalyst systems are robust enough to tolerate free hydroxyl groups.

Recommendation : Initially, screen reactions without a protecting group using a high-performance catalyst system (see tables below). If low yields, catalyst deactivation, or intractable side reactions are observed, a protection strategy should be implemented.

Q3: Which type of cross-coupling reaction is most suitable for this substrate?

The choice depends on the desired bond formation:

  • For C-C Bonds (Suzuki-Miyaura Coupling) : This is a versatile and widely used method for coupling a halide or triflate derivative of your substrate with an aryl or vinyl boronic acid/ester. It is often the first choice for creating biaryl structures.

  • For C-N Bonds (Buchwald-Hartwig Amination) : This is the premier method for coupling a halide or triflate derivative with a primary or secondary amine.[6][7] It is highly effective for synthesizing substituted aminopyridines.

Q4: How do I select the optimal palladium catalyst and ligand for this specific substrate?

For challenging, electron-deficient heteroaryl substrates, standard catalysts like Pd(PPh₃)₄ are often ineffective.[8] Success hinges on using specialized ligands that are both sterically bulky and electron-rich.[9]

  • Recommended Ligands : The most effective ligands are typically biaryl phosphines (Buchwald ligands) such as SPhos, XPhos, and RuPhos , or N-heterocyclic carbenes (NHCs).[1][8] These ligands promote the formation of the active monoligated Pd(0) species required for efficient catalysis.

  • Recommended Precatalysts : Using well-defined, air-stable palladium precatalysts (e.g., XPhos Pd G3/G4 ) ensures the rapid and reliable formation of the active Pd(0) catalyst in the reaction mixture, often leading to more reproducible results.[4]

Troubleshooting and Optimization Guides

Problem: Low to No Product Yield

This is the most common issue, often stemming from an inactive catalytic system or inappropriate reaction conditions.[8]

Potential Cause Troubleshooting Strategy
Catalyst Inactivity Switch from basic ligands (e.g., PPh₃) to a more active, bulky, and electron-rich biaryl phosphine ligand like SPhos or XPhos.[8][10] Use a well-defined precatalyst (e.g., RuPhos Pd G3) to ensure efficient generation of the active Pd(0) species.[4]
Catalyst Poisoning The pyridine nitrogen may be inhibiting the catalyst.[1] If ligand screening fails, consider protecting the -CH₂OH group. In some cases, adding a Lewis acid like B(OMe)₃ can bind to the pyridine and restore Pd activity.
Ineffective Base The choice of base is critical. Screen a panel of bases. Strong, non-nucleophilic inorganic bases like K₃PO₄ and Cs₂CO₃ are often superior for these couplings.[8]
Sub-optimal Temperature Low temperatures can lead to incomplete reactions. Gradually increase the temperature in increments of 10-20 °C (typically in the 80–120 °C range).[4] Be aware that excessive heat can cause catalyst decomposition.
Oxygen Contamination The active Pd(0) catalyst is highly sensitive to oxygen.[4] Ensure all solvents are thoroughly degassed (e.g., via freeze-pump-thaw or by bubbling with argon for 30-60 min). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[8]
Problem: Significant Side Product Formation
Side Product Cause & Minimization Strategy
Protodeboronation Cause : Cleavage of the C-B bond in the boronic acid partner by a proton source, a common issue with electron-deficient heteroaryl boronic acids.[1][5] Strategy : 1. Use a more stable boronic ester (e.g., pinacol, MIDA) instead of the boronic acid.[1] 2. Use anhydrous solvents and weaker bases (e.g., K₂CO₃, K₃PO₄) to reduce hydrolysis.[5] 3. Use a highly active catalyst to ensure the cross-coupling rate outpaces the decomposition rate.[5]
Homocoupling Cause : Coupling of two boronic acid molecules or two aryl halide molecules, often promoted by the presence of oxygen or incompletely reduced Pd(II) species.[4][11] Strategy : 1. Rigorously degas all reagents and solvents.[4] 2. Use a direct Pd(0) source (e.g., Pd₂(dba)₃) or a precatalyst that rapidly generates Pd(0).[4]
Dehalogenation Cause : Replacement of the halide on the starting material with a hydrogen atom. Strategy : 1. Ensure solvents are not a source of hydrides.[1] 2. Optimize reaction time; prolonged heating can sometimes promote this pathway.

Recommended Catalyst Systems & Conditions

The following tables summarize starting points for catalyst and condition screening for Suzuki-Miyaura and Buchwald-Hartwig reactions.

Table 1: Recommended Systems for Suzuki-Miyaura Coupling (Reaction: (3-Halo-4-(trifluoromethyl)pyridin-X-yl)methanol + Organoboron Reagent)

ParameterRecommendation 1Recommendation 2Rationale
Pd Precatalyst XPhos Pd G3 (2 mol%)[Pd₂(dba)₃] (2 mol%)G3 precatalysts are air-stable and provide reliable Pd(0) generation. Pd₂(dba)₃ is a direct Pd(0) source.
Ligand (none needed)XPhos (4 mol%)Bulky, electron-rich biaryl phosphine ligands are essential for activating C-X bonds on electron-deficient heterocycles.[8]
Base K₃PO₄ (2.0 eq)Cs₂CO₃ (2.0 eq)Strong, non-nucleophilic bases are effective and commonly used for challenging couplings.[8]
Solvent 1,4-Dioxane / H₂O (10:1)2-MeTHFAprotic polar solvents, often with a small amount of water, are standard. Anhydrous conditions can help prevent protodeboronation.[4][8]
Temperature 100 °C100 °CSufficient thermal energy is typically required to drive the catalytic cycle.[4]

Table 2: Recommended Systems for Buchwald-Hartwig Amination (Reaction: (3-Halo-4-(trifluoromethyl)pyridin-X-yl)methanol + Amine)

ParameterRecommendation 1Recommendation 2Rationale
Pd Precatalyst RuPhos Pd G3 (2 mol%)[Pd(OAc)₂] (2 mol%)G3 precatalysts are highly active for C-N coupling. Pd(OAc)₂ is a common, less expensive precursor.
Ligand (none needed)RuPhos (4 mol%)RuPhos is particularly effective for the amination of heteroaryl halides.[8]
Base NaOt-Bu (1.5 eq)LHMDS (1.5 eq)Strong, non-nucleophilic alkoxide or amide bases are required to deprotonate the amine coupling partner.
Solvent Toluene or DioxaneToluene or DioxaneAnhydrous, non-protic solvents are crucial for this reaction.
Temperature 100-110 °C100-110 °CC-N coupling reactions typically require elevated temperatures.

Visualizations

Experimental & Troubleshooting Workflows

The following diagrams illustrate the logical flow for setting up a cross-coupling experiment and troubleshooting common issues.

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction & Analysis cluster_workup Work-up & Purification p1 Add solid reagents: (Halo)pyridin-methanol, Coupling Partner, Base p2 Evacuate & backfill flask with Argon (3x) p1->p2 p3 Add degassed solvent(s) p2->p3 p4 Add Catalyst System (Precatalyst or Pd source + Ligand) p3->p4 r1 Heat to target temperature (e.g., 80-110 °C) p4->r1 r2 Monitor progress (TLC, LC-MS) r1->r2 w1 Cool to RT, Dilute (e.g., EtOAc) r2->w1 Reaction Complete w2 Aqueous Wash (Water, Brine) w1->w2 w3 Dry (Na₂SO₄), Filter, Concentrate w2->w3 w4 Purify (Column Chromatography) w3->w4 Troubleshooting_Flowchart start Initial Reaction: Low or No Yield q1 Is the catalyst system active enough for an electron-deficient heterocycle? start->q1 sol1 Switch to a Buchwald ligand (SPhos, XPhos, RuPhos) and/or a G3/G4 precatalyst. q1->sol1 No q2 Are reagents/solvents rigorously degassed? q1->q2 Yes a1_yes Yes a1_no No end_node Re-run optimized reaction sol1->end_node sol2 Degas solvents thoroughly (e.g., Ar bubbling for 30+ min). Ensure inert atmosphere. q2->sol2 No q3 Is the base optimal? q2->q3 Yes a2_yes Yes a2_no No sol2->end_node sol3 Screen stronger, non-nucleophilic bases (K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu for Buchwald-Hartwig). q3->sol3 No q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

References

Managing impurities in large-scale (4-(Trifluoromethyl)pyridin-3-yl)methanol production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of (4-(Trifluoromethyl)pyridin-3-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common large-scale synthetic route to this compound?

A1: The most prevalent industrial synthesis involves a two-step process. First, 4-(trifluoromethyl)nicotinic acid is synthesized. This intermediate is then reduced to the desired product, this compound. The synthesis of the nicotinic acid precursor can be achieved through various methods, including cyclization, chlorination, catalytic hydrogenolysis, and hydrolysis reactions.[1] The subsequent reduction of the carboxylic acid is typically accomplished using a selective reducing agent like a borane complex.[2][3]

Q2: What are the critical process parameters to control during the reduction of 4-(trifluoromethyl)nicotinic acid?

A2: Temperature control is crucial, especially when using highly reactive reducing agents like borane-tetrahydrofuran (BH3-THF), which should be used below 35°C for safety.[2] The stoichiometry of the reducing agent is also critical; an excess may lead to over-reduction or other side reactions, while an insufficient amount will result in incomplete conversion. The choice of solvent can influence reaction kinetics and impurity profiles. Tetrahydrofuran (THF) is a common solvent for borane reductions.

Q3: How can I purify the final product on a large scale?

A3: For large-scale purification of this compound, a combination of techniques is often employed. The primary methods include:

  • Distillation: This is effective for removing volatile impurities and residual solvents.[4][5]

  • Recrystallization: This technique is used to remove non-volatile impurities and isomers, yielding a product with high purity.[6][7][8] The choice of solvent is critical for successful recrystallization.[7][8]

  • Chromatography: While more common in smaller-scale lab settings, large-scale chromatography, such as simulated moving bed (SMB) technology, can be used for high-purity applications.

Troubleshooting Guides

Problem 1: Incomplete conversion during the reduction of 4-(trifluoromethyl)nicotinic acid.
Potential Cause Troubleshooting Step
Insufficient Reducing Agent Ensure accurate calculation and addition of the reducing agent. A slight excess may be required to drive the reaction to completion.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring the reaction progress by TLC, HPLC, or GC. Be cautious not to exceed the decomposition temperature of the product or reagents.
Poor Quality Reducing Agent Use a fresh, properly stored batch of the reducing agent. Borane solutions, for example, can degrade over time.
Presence of Water Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can quench the reducing agent.
Problem 2: Presence of chlorinated impurities in the final product.
Potential Cause Troubleshooting Step
Incomplete Hydrogenolysis of Precursor If the synthesis of 4-(trifluoromethyl)nicotinic acid involved a dechlorination step (e.g., catalytic hydrogenolysis), ensure this reaction goes to completion before proceeding to the reduction step. Monitor the precursor purity by GC-MS or HPLC.
Carryover from Previous Steps Purify the 4-(trifluoromethyl)nicotinic acid intermediate before the reduction step to remove any chlorinated starting materials or byproducts.
Side Reactions Review the reaction conditions of the reduction step to ensure they are not promoting any undesired side reactions.
Problem 3: Formation of unknown byproducts.
Potential Cause Troubleshooting Step
Over-reduction Reduce the amount of the reducing agent or lower the reaction temperature. Aldehydes can be intermediates in the reduction of carboxylic acids, and under harsh conditions, further reactions can occur.[9]
Side reactions of the reducing agent Borane reagents can sometimes catalyze other reactions.[3] Ensure the reaction is performed in the absence of other functional groups that might react with the reducing agent.
Impure Starting Material Analyze the purity of the starting 4-(trifluoromethyl)nicotinic acid to ensure that the byproducts are not arising from impurities present in the starting material.
Problem 4: Difficulty in crystallization during purification.
Potential Cause Troubleshooting Step
Inappropriate Solvent System The ideal solvent for recrystallization should dissolve the compound at high temperatures but have low solubility at room temperature.[6][8] Screen a variety of solvents or solvent mixtures (e.g., ethanol/water, toluene/hexane) to find the optimal system.[8]
"Oiling Out" This occurs when the compound comes out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound. Try using a lower-boiling point solvent, or cool the solution more slowly. Scratching the inside of the flask or adding a seed crystal can help induce crystallization.[8]
Solution is too dilute If too much solvent was used, the solution may not be saturated enough for crystallization to occur upon cooling. Carefully evaporate some of the solvent and attempt to cool again.

Experimental Protocols

Protocol 1: Reduction of 4-(Trifluoromethyl)nicotinic Acid with Borane-THF
  • Preparation: In a dry, inert atmosphere (e.g., nitrogen or argon), charge a suitable reactor with 4-(trifluoromethyl)nicotinic acid.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the reactor and stir to dissolve the starting material.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add a solution of borane-tetrahydrofuran complex (BH3-THF) to the cooled solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Quenching: Carefully and slowly add methanol to the reaction mixture to quench the excess borane. This will result in the evolution of hydrogen gas, so proper ventilation is essential.

  • Work-up: Acidify the mixture with aqueous HCl and then extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by distillation or recrystallization.

Protocol 2: HPLC Analysis of this compound
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., 10 mM ammonium acetate, pH 4.5) and a polar organic solvent like acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength determined from the UV spectrum of this compound (typically around 260-270 nm for pyridine derivatives).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm filter before injection.

Note: This is a general protocol and may need to be optimized for specific impurity profiles.

Protocol 3: GC-MS Analysis of Volatile Impurities
  • Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) system with a split/splitless injector and a mass selective detector.

  • Column: A capillary column suitable for the analysis of polar and volatile compounds, such as a column with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10-20 °C/min).

  • MS Detector: Operate in electron ionization (EI) mode. Scan a mass range appropriate for the expected impurities.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol or dichloromethane) before injection.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage cluster_analysis Quality Control start 4-(Trifluoromethyl)nicotinic Acid reduction Reduction (e.g., BH3-THF) start->reduction quench Quench Reaction reduction->quench extraction Liquid-Liquid Extraction quench->extraction concentration Solvent Removal extraction->concentration crude Crude Product concentration->crude purification_choice Purification Method (Distillation/Recrystallization) crude->purification_choice final_product Pure this compound purification_choice->final_product analysis Purity & Impurity Analysis (HPLC, GC-MS) final_product->analysis

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

impurity_troubleshooting cluster_identification Impurity Identification cluster_source Source Determination cluster_mitigation Mitigation Strategy start Impurity Detected in Final Product gcms GC-MS Analysis start->gcms hplc HPLC Analysis start->hplc nmr NMR Spectroscopy start->nmr starting_material Starting Material Impurity? gcms->starting_material side_reaction Side Reaction Product? hplc->side_reaction incomplete_reaction Incomplete Reaction? nmr->incomplete_reaction purify_sm Purify Starting Material starting_material->purify_sm optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) side_reaction->optimize_conditions incomplete_reaction->optimize_conditions improve_purification Improve Final Purification (Recrystallization, Distillation) optimize_conditions->improve_purification

Caption: A logical workflow for troubleshooting impurities in the production of this compound.

References

Technical Support Center: Grignard Reactions with Trifluoromethylated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions involving trifluoromethylated pyridines.

Frequently Asked Questions (FAQs)

Q1: Why are Grignard reactions with trifluoromethylated pyridines so challenging?

A1: Several factors contribute to the difficulty of these reactions:

  • Electron-Deficient Ring: The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the pyridine ring towards nucleophilic attack by the Grignard reagent. This can lead to slow or no reaction.

  • Grignard Reagent Instability: Trifluoromethyl-containing Grignard reagents can be thermally unstable and may decompose, sometimes violently.[1] Extreme caution and low temperatures are necessary.

  • Side Reactions: The high reactivity of Grignard reagents can lead to several side reactions, including protonolysis (reaction with any acidic protons), Wurtz-type coupling, and reaction with atmospheric carbon dioxide.

  • Magnesium Activation: The initial formation of the Grignard reagent requires a clean, unoxidized magnesium surface, which can be difficult to achieve and is crucial for reaction initiation.

Q2: What are the most common side products in these reactions?

A2: Common side products include:

  • Protonated Grignard Reagent: If any moisture or other protic sources are present, the Grignard reagent will be quenched.

  • Wurtz-Type Coupling Products: Homocoupling of the starting halide can occur.

  • Unreacted Starting Material: Due to the low reactivity of the pyridine ring, you may recover a significant amount of your starting trifluoromethylated pyridine.

  • Products from Reaction with Solvent: Ethereal solvents like THF can be cleaved by Grignard reagents under harsh conditions.

Q3: Can I use a trifluoromethylated pyridyl halide to form the Grignard reagent?

A3: Yes, but with caution. The formation of Grignard reagents from trifluoromethylated aryl halides can be hazardous due to the potential for explosive decomposition.[1][2] It is often safer to prepare the Grignard reagent from a non-fluorinated halide and add it to the trifluoromethylated pyridine substrate. If you must prepare a trifluoromethylated pyridyl Grignard, it is crucial to use dilute solutions and low temperatures.[1][2]

Q4: How can I improve the yield of my Grignard reaction with a trifluoromethylated pyridine?

A4: Several strategies can be employed:

  • Use of Lewis Acids: Adding a Lewis acid, such as zinc chloride (ZnCl₂), can activate the pyridine ring towards nucleophilic attack.[3][4] The Lewis acid coordinates to the pyridine nitrogen, increasing the electrophilicity of the ring carbons.

  • Magnesium-Halogen Exchange: For preparing the Grignard reagent, using a magnesium-halogen exchange reaction with a reagent like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) can be more effective than direct insertion of magnesium, especially for functionalized aryl halides.

  • Strictly Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents to prevent quenching of the Grignard reagent.

  • Magnesium Activation: Use fresh, shiny magnesium turnings. If necessary, activate the magnesium with iodine, 1,2-dibromoethane, or by mechanical grinding.

  • Temperature Control: Maintain low temperatures throughout the reaction to minimize side reactions and prevent decomposition of thermally sensitive reagents.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Reaction does not start (no color change, no exotherm) 1. Inactive magnesium surface (oxide layer). 2. Wet glassware or solvent. 3. Impure starting halide.1. Activate magnesium with a crystal of iodine, a few drops of 1,2-dibromoethane, or by grinding the turnings. 2. Flame-dry or oven-dry all glassware and use freshly distilled anhydrous solvents. 3. Purify the halide by distillation or chromatography.
Low yield of the desired product 1. Electron-deficient nature of the trifluoromethylated pyridine. 2. Grignard reagent decomposition. 3. Side reactions (e.g., Wurtz coupling, protonolysis). 4. Incomplete reaction.1. Add a Lewis acid (e.g., ZnCl₂) to activate the pyridine ring.[3][4] 2. Maintain a low reaction temperature (e.g., -78 °C to 0 °C). Use freshly prepared Grignard reagent. 3. Ensure strictly anhydrous and inert conditions. Add the halide slowly to the magnesium to minimize coupling. 4. Increase reaction time or try a higher-boiling solvent like THF.
Formation of a dark brown or black solution 1. Decomposition of the Grignard reagent. 2. Presence of impurities in the magnesium or halide.1. Lower the reaction temperature. Use a more dilute solution. 2. Use high-purity reagents.
Isolation of starting materials 1. Insufficient reactivity of the Grignard reagent or the pyridine substrate. 2. Grignard reagent was quenched before addition.1. Use a more reactive Grignard reagent (e.g., from an alkyl iodide). Consider using a Lewis acid activator. 2. Re-check for any sources of moisture or acidic protons in the reaction setup.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for Grignard reactions relevant to trifluoromethylated pyridines. Note that yields can be highly dependent on the specific substrates and reaction conditions.

Table 1: Synthesis of 2-Chloro-5-Trifluoromethylpyridine

Starting Material Reagents and Conditions Yield Reference
3-Methylpyridine1. N-oxidation 2. Benzoyl chloride chlorination 3. Chlorine gas chlorination 4. Anhydrous KF, CTAB, DMSO, reflux80.2% (final step)[5]
3-TrifluoromethylpyridineCl₂, Gas phase, Catalyst (e.g., Pd/C, MgF₂, MgO)88-94%[6][7]

Table 2: Hypothetical Grignard Reaction with 2-Bromo-5-(trifluoromethyl)pyridine

This table is a hypothetical example based on general Grignard protocols, as specific comparative data for this exact reaction is limited in the searched literature.

Grignard Reagent Solvent Temperature Additive Expected Outcome
Ethylmagnesium bromideDiethyl Ether0 °C to RTNoneLow to moderate yield
Ethylmagnesium bromideTHF-20 °C to RTNoneModerate yield
Ethylmagnesium bromideTHF-78 °C to RTZnCl₂Improved yield
Isopropylmagnesium chlorideTHF-78 °C to RTNonePotentially higher yield due to more reactive Grignard

Experimental Protocols

Protocol 1: General Procedure for Grignard Reaction with a Trifluoromethylated Pyridine using a Lewis Acid Activator

This protocol is a general guideline and should be optimized for specific substrates.

Materials:

  • 2-Halo-5-(trifluoromethyl)pyridine (1.0 eq)

  • Grignard Reagent (e.g., Ethylmagnesium bromide, 1.2 eq)

  • Anhydrous Lewis Acid (e.g., Zinc Chloride, 1.1 eq)

  • Anhydrous THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation: Flame-dry or oven-dry all glassware and allow to cool under an inert atmosphere (e.g., argon or nitrogen).

  • Lewis Acid Activation: In a round-bottom flask under an inert atmosphere, dissolve the 2-halo-5-(trifluoromethyl)pyridine in anhydrous THF. Cool the solution to 0 °C and add the anhydrous Lewis acid portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Grignard Addition: Cool the mixture to -78 °C (dry ice/acetone bath). Slowly add the Grignard reagent dropwise via a syringe or dropping funnel, maintaining the internal temperature below -70 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Work-up: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Proposed Mechanism of Lewis Acid-Activated Grignard Addition

Grignard_Mechanism cluster_activation Activation cluster_addition Nucleophilic Addition cluster_workup Work-up Py Trifluoromethylated Pyridine Activated_Py Activated Pyridine Complex Py->Activated_Py Coordination LA Lewis Acid (e.g., ZnCl₂) LA->Activated_Py Intermediate Magnesium Alkoxide Intermediate Activated_Py->Intermediate Grignard Grignard Reagent (R-MgX) Grignard->Intermediate Nucleophilic Attack Product Substituted Trifluoromethylpyridine Intermediate->Product Protonation H3O Aqueous Acid (e.g., NH₄Cl/H₂O) H3O->Product

Caption: Proposed mechanism for Lewis acid-activated Grignard addition.

Troubleshooting Workflow

Troubleshooting_Workflow Start Grignard Reaction with Trifluoromethylated Pyridine Check_Reaction Reaction Initiated? Start->Check_Reaction Low_Yield Low Yield? Check_Reaction->Low_Yield Yes Activate_Mg Activate Mg: - Iodine - 1,2-Dibromoethane - Mechanical Grinding Check_Reaction->Activate_Mg No Add_Lewis_Acid Add Lewis Acid (e.g., ZnCl₂) to activate pyridine ring Low_Yield->Add_Lewis_Acid Yes Optimize_Temp Optimize Temperature: - Lower temperature to reduce side reactions - Higher temperature for slow reactions Low_Yield->Optimize_Temp No Check_Anhydrous Ensure Anhydrous Conditions: - Flame-dry glassware - Use anhydrous solvents Activate_Mg->Check_Anhydrous Check_Purity Check Reagent Purity Check_Anhydrous->Check_Purity Success Successful Reaction Add_Lewis_Acid->Success Optimize_Temp->Success Check_Purity->Start

Caption: Troubleshooting decision workflow for Grignard reactions.

References

Preventing decomposition of (4-(Trifluoromethyl)pyridin-3-yl)methanol during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of (4-(Trifluoromethyl)pyridin-3-yl)methanol during experimental workup and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during workup?

This compound is susceptible to decomposition under certain conditions, primarily due to the presence of the electron-withdrawing trifluoromethyl group and the reactive hydroxymethyl group on the pyridine ring. The main concerns are:

  • Oxidation: The hydroxymethyl group can be easily oxidized to the corresponding aldehyde, (4-(Trifluoromethyl)pyridin-3-yl)carbaldehyde, especially in the presence of oxidizing agents or even atmospheric oxygen under certain conditions.

  • Acid/Base Instability: Both strongly acidic and strongly basic conditions can promote decomposition. The trifluoromethyl group enhances the electron deficiency of the pyridine ring, making it more susceptible to nucleophilic attack under basic conditions. Acidic conditions can lead to dehydration or other rearrangements.

Q2: What are the likely degradation products of this compound?

The most common degradation product is the corresponding aldehyde formed through oxidation of the primary alcohol. Other potential byproducts could arise from further oxidation to a carboxylic acid or from reactions involving the pyridine ring, especially under harsh pH conditions.

Q3: What general handling and storage precautions should be taken?

To ensure the stability of this compound, it is recommended to:

  • Store the compound in a cool, dry, and dark place.

  • Keep the container tightly sealed to minimize exposure to air and moisture.

  • Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Troubleshooting Guides

Issue 1: Decomposition observed during aqueous workup.

  • Symptom: Appearance of new, less polar spots on a Thin Layer Chromatography (TLC) plate, potentially corresponding to the aldehyde.

  • Potential Cause: The pH of the aqueous solution may be too acidic or basic, or prolonged exposure to the aqueous phase is causing decomposition.

  • Troubleshooting Steps:

    • Neutralize Carefully: Ensure that any acidic or basic reaction mixtures are carefully neutralized to a pH of approximately 7 before or during extraction. Use mild neutralizing agents like saturated sodium bicarbonate solution for acidic mixtures and dilute ammonium chloride solution for basic mixtures.

    • Minimize Contact Time: Perform aqueous extractions quickly to reduce the time the compound is in contact with the aqueous phase.

    • Use Brine Washes: Wash the organic layer with brine (saturated NaCl solution) to remove excess water and water-soluble impurities.

Issue 2: Degradation during purification by column chromatography.

  • Symptom: Streaking of the product on the column, the appearance of new spots in collected fractions, or low recovery of the desired product.

  • Potential Cause: The silica gel, being slightly acidic, can catalyze the decomposition of the alcohol, potentially through dehydration or rearrangement. The prolonged exposure to the solvent and silica surface can also promote oxidation.

  • Troubleshooting Steps:

    • Deactivate Silica Gel: Before preparing the column, consider neutralizing the silica gel by preparing a slurry in the chosen eluent and adding a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), and then packing the column.

    • Optimize Solvent System: Use a solvent system that allows for rapid elution of the compound to minimize its residence time on the column. A mixture of heptane/ethyl acetate or dichloromethane/methanol is often a good starting point.

    • Work Quickly: Do not let the purified compound sit on the column for an extended period. Collect fractions promptly.

    • Consider Alternative Stationary Phases: If decomposition on silica is persistent, consider using a more inert stationary phase like alumina (neutral or basic) or a bonded phase silica gel.

Experimental Protocols

Protocol 1: General Workup Procedure to Minimize Decomposition

  • Upon completion of the reaction, cool the reaction mixture to room temperature.

  • If the reaction was conducted in a non-aqueous solvent, dilute the mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • If the reaction was acidic, neutralize with a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is ~7. If the reaction was basic, neutralize with a dilute aqueous solution of citric acid or ammonium chloride.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure at a low temperature (e.g., < 40°C).

Protocol 2: Purification by Flash Column Chromatography

  • TLC Analysis: Determine an appropriate solvent system for separation using TLC. A system that gives the target compound an Rf value of ~0.3 is often ideal.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent. For sensitive compounds, add 0.5% (v/v) triethylamine to the eluent to neutralize the silica.

    • Pack the column with the slurry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution and Fraction Collection:

    • Elute the column with the chosen solvent system.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Recommended Solvents for Workup and Purification

StepRecommended SolventsRationale
Extraction Ethyl Acetate, DichloromethaneGood solubility for the compound and immiscible with water.
Column Chromatography Heptane/Ethyl Acetate, Dichloromethane/MethanolProvides good separation for pyridyl alcohols. The polarity can be adjusted by varying the ratio.

Visualizations

To aid in understanding the potential decomposition pathways and the recommended preventative workflow, the following diagrams are provided.

DecompositionPathways cluster_main Potential Decomposition of this compound A This compound B (4-(Trifluoromethyl)pyridin-3-yl)carbaldehyde A->B Oxidation (e.g., air, oxidizing agents) C Other Degradation Products A->C Acid/Base Catalyzed Decomposition

Caption: Potential decomposition pathways for this compound.

ExperimentalWorkflow cluster_workflow Recommended Experimental Workflow start Reaction Completion quench Careful Quenching (e.g., water, sat. NH4Cl) start->quench neutralize Neutralization (pH ~7) (e.g., sat. NaHCO3, dil. citric acid) quench->neutralize extract Extraction (e.g., Ethyl Acetate) neutralize->extract wash Brine Wash extract->wash dry Drying (e.g., Na2SO4) wash->dry concentrate Concentration (low temperature) dry->concentrate purify Column Chromatography (neutralized silica) concentrate->purify end Pure Product purify->end

Caption: Recommended workflow to prevent decomposition during workup and purification.

Technical Support Center: Analytical Methods for (4-(Trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of impurities in (4-(Trifluoromethyl)pyridin-3-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for impurity profiling of this compound?

A1: The most common and effective techniques for impurity profiling of pharmaceutical compounds like this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is also highly valuable for the structural elucidation of fluorinated impurities.[3][4]

Q2: What types of impurities can be expected in this compound?

A2: Impurities are generally classified into three categories by the International Council for Harmonisation (ICH): organic impurities, inorganic impurities, and residual solvents.[2]

  • Organic Impurities: These can be starting materials, by-products from the synthesis, intermediates, or degradation products.[4] For this specific molecule, impurities could arise from side reactions on the pyridine ring or reactions involving the trifluoromethyl and methanol groups.[5]

  • Inorganic Impurities: These may include reagents, catalysts, and heavy metals.[4]

  • Residual Solvents: These are organic volatile chemicals used during the synthesis process that are not completely removed.[4]

Q3: Why is it critical to detect and identify impurities?

A3: Impurity profiling is a crucial aspect of pharmaceutical quality control to ensure the safety, efficacy, and quality of the final drug product.[1][6] Even trace amounts of certain impurities can be toxic or compromise the stability and therapeutic performance of the active pharmaceutical ingredient (API).[2][7] Regulatory agencies like the FDA and EMA have stringent guidelines for the identification, qualification, and control of impurities.[4]

Q4: Are there specific challenges associated with analyzing this particular molecule?

A4: Yes, the structure of this compound presents unique analytical challenges. The basic nature of the pyridine ring can lead to peak tailing in HPLC due to interactions with silica-based columns. The presence of the trifluoromethyl (-CF₃) group makes ¹⁹F NMR a powerful and highly specific tool for identifying and quantifying fluorinated impurities that might not be easily detected by other methods.[3][8][9]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

High-Performance Liquid Chromatography (HPLC)

Q: I'm observing significant peak tailing for the main compound. What could be the cause and how can I fix it?

A: Peak tailing is a common issue when analyzing basic compounds like pyridines.

  • Cause: The primary cause is often strong interaction between the basic nitrogen on the pyridine ring and acidic residual silanol groups on the surface of the silica-based HPLC column.[10] Operating with a mobile phase pH close to the analyte's pKa can also lead to asymmetrical peaks.[10]

  • Solution:

    • Use an End-Capped Column: Select a modern, high-purity, end-capped column (e.g., C18) where the residual silanol activity is minimized.[10]

    • Adjust Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of the silanol groups or decrease the pH to ensure the pyridine compound is fully protonated. Using a buffer is essential to maintain a stable pH.[10]

    • Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), into the mobile phase to block the active silanol sites.

    • Check for Extra-Column Effects: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible to minimize dead volume, which can contribute to peak broadening and tailing.[10]

Q: I'm seeing "ghost peaks" in my chromatogram. Where are they coming from?

A: Ghost peaks are spurious peaks that do not originate from the injected sample.

  • Cause: They can result from contaminants in the mobile phase, carryover from a previous injection remaining in the autosampler needle or injection valve, or leaching from plastic components.

  • Solution:

    • Use High-Purity Solvents: Always prepare the mobile phase with fresh, HPLC-grade or LC-MS grade solvents.

    • Implement a Needle Wash: Program a robust needle wash step in your autosampler method, using a strong solvent to clean the needle between injections.

    • Run a Blank Gradient: Inject a blank (mobile phase) and run the full gradient to see if the ghost peaks are still present. This helps diagnose if the contamination is in the system or the sample solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

Q: My analysis of residual solvents shows poor reproducibility. What should I check?

A: This is often related to the sample introduction method, especially with headspace analysis.

  • Cause: Inconsistent heating time or temperature in the headspace vial can lead to variable partitioning of the volatile solvents into the gas phase. Leaks in the system can also cause issues.

  • Solution:

    • Optimize Headspace Parameters: Ensure the headspace oven temperature and equilibration time are sufficient for the solvents to reach equilibrium between the sample matrix and the headspace.[11]

    • Check for Leaks: Regularly check for leaks in the gas lines, septa, and syringe.

    • Matrix Effects: The sample matrix can affect solvent volatility. Prepare calibration standards in a matrix that closely matches your sample to ensure accuracy.[12]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Q: I am unable to identify an unknown impurity peak. How can I elucidate its structure?

A: LC-MS/MS is a powerful tool for structural elucidation.[13]

  • Cause: A standard single-quadrupole MS provides the molecular weight but often insufficient information for full structural identification.

  • Solution:

    • Utilize Tandem Mass Spectrometry (MS/MS): Perform an MS/MS experiment on the impurity peak. By isolating the parent ion and subjecting it to collision-induced dissociation (CID), you can generate a fragmentation pattern.[13] This pattern provides clues about the molecule's structure.

    • High-Resolution Mass Spectrometry (HRMS): Use a high-resolution instrument (like a Q-TOF or Orbitrap) to obtain an accurate mass measurement. This allows you to determine the elemental formula of the impurity, significantly narrowing down the possible structures.[14]

    • Forced Degradation Studies: If the impurity is suspected to be a degradation product, performing forced degradation studies (e.g., acid/base hydrolysis, oxidation) on the main compound can help generate and confirm the identity of the impurity.[15]

Quantitative Data Summary

The following tables provide examples of typical method parameters and limits for impurity analysis.

Table 1: Example HPLC Method Parameters for Impurity Profiling

ParameterValue
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Impurity A (Hypothetical) RT: 8.5 min, LOD: 0.01%, LOQ: 0.03%
Impurity B (Hypothetical) RT: 12.1 min, LOD: 0.008%, LOQ: 0.025%

Table 2: ICH Limits for Common Residual Solvents (Analyzed by GC-MS) [11]

SolventClassConcentration Limit (ppm)
Benzene12
Toluene2890
Methanol23000
Acetone35000
Ethanol35000

Experimental Protocols

Protocol 1: HPLC-UV Method for Organic Impurities
  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Thermo BDS Hypersil C18 (250 x 4.6 mm, 5 µm).[15]

    • Mobile Phase: A gradient of 0.03 M potassium dihydrogen phosphate (A) and Acetonitrile (B).[15]

    • Flow Rate: 1.0 mL/min.[15]

    • Injection Volume: 5 µL.[15]

    • UV Detection: 265 nm (adjust based on impurity chromophore).

  • Analysis: Inject the sample and integrate all peaks. Calculate the percentage of each impurity based on the relative peak area.

Protocol 2: Headspace GC-MS for Residual Solvents
  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO). Seal the vial immediately.

  • Headspace Sampler Conditions:

    • Oven Temperature: 80-100 °C.[16]

    • Equilibration Time: 15-30 minutes.

  • GC-MS Conditions:

    • GC Column: Agilent J&W DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent.[11]

    • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.[14]

    • Oven Program: Start at 40°C, hold for 5 minutes, then ramp to 240°C at 10°C/min.

    • MS Detection: Scan mode from m/z 35 to 350.

  • Analysis: Identify and quantify solvents based on their retention times and mass spectra by comparing them to a calibrated standard.

Protocol 3: ¹⁹F NMR for Fluorinated Impurity Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., DMSO-d₆). Add a known amount of an internal standard, such as trifluoroacetic acid (TFA).[3]

  • NMR Acquisition:

    • Acquire a quantitative ¹⁹F NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1) to allow for full relaxation of all fluorine signals.

  • Analysis: Integrate the signals corresponding to the main compound and any fluorinated impurities. Quantify the impurities by comparing their integral values to the integral of the internal standard.[3]

Visualizations

Workflow_Impurity_ID cluster_screening Initial Screening cluster_investigation Investigation cluster_reporting Finalization Sample Sample Received HPLC_UV HPLC-UV Screening Sample->HPLC_UV POI Peak of Interest >0.1% HPLC_UV->POI Impurity Detected LC_MSMS LC-MS/MS Analysis POI->LC_MSMS Structure Structure Elucidation LC_MSMS->Structure Report Final Report Structure->Report

Caption: Workflow for the identification and elucidation of unknown impurities.

HPLC_Troubleshooting decision decision solution solution start Observe Peak Tailing check_ph Is mobile phase pH near analyte pKa? start->check_ph adjust_ph Adjust mobile phase pH away from pKa check_ph->adjust_ph Yes check_column Using an end-capped column? check_ph->check_column No adjust_ph->check_column use_endcapped Switch to a modern end-capped column check_column->use_endcapped No check_tubing Is extra-column volume minimized? check_column->check_tubing Yes use_endcapped->check_tubing fix_tubing Use shorter/narrower ID tubing check_tubing->fix_tubing No resolved Problem Resolved check_tubing->resolved Yes fix_tubing->resolved

Caption: Decision tree for troubleshooting HPLC peak tailing.

Analytical_Techniques cluster_impurities Potential Impurity Types cluster_methods Primary Analytical Methods API This compound Organic Organic Impurities (Related substances, Degradants) API->Organic Residual Residual Solvents (Volatiles) API->Residual Inorganic Inorganic Impurities (Heavy Metals, Catalysts) API->Inorganic HPLC HPLC / LC-MS Organic->HPLC GC GC-MS Residual->GC ICP ICP-MS Inorganic->ICP

Caption: Relationship between impurity types and analytical techniques.

References

Technical Support Center: Stability of (4-(Trifluoromethyl)pyridin-3-yl)methanol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of (4-(Trifluoromethyl)pyridin-3-yl)methanol in solution for researchers, scientists, and professionals in drug development. The information is presented in a question-and-answer format to address potential issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound in solution?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, analogous compounds such as 4-pyridinemethanol are known to degrade primarily through oxidation.[1] The hydroxymethyl group is susceptible to oxidation, which could potentially lead to the formation of the corresponding aldehyde (4-(Trifluoromethyl)pyridine-3-carbaldehyde) and subsequently the carboxylic acid (4-(Trifluoromethyl)nicotinic acid). Additionally, pyridine-containing compounds can be susceptible to photodegradation upon exposure to light.[1]

Q2: How does pH likely affect the stability of this compound in aqueous solutions?

A2: For pyridine derivatives, stability can be influenced by pH.[1] While specific data for this compound is unavailable, it is generally advisable to maintain solutions at a neutral pH to minimize the potential for acid or base-catalyzed hydrolysis.

Q3: Is this compound sensitive to light?

A3: Yes, pyridine and its derivatives are often light-sensitive.[1] Exposure to light, especially UV radiation, can trigger photochemical reactions that may lead to degradation. Therefore, it is crucial to protect solutions of this compound from light.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To ensure maximum stability, solutions of this compound should be stored in tightly sealed, light-resistant containers, preferably under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, refrigeration (2-8 °C) is recommended.

Q5: What are the visual indicators of this compound degradation?

A5: Degradation of this compound, which is typically a solid, may be indicated by a color change in the solid material or its solutions.[1] The appearance of a yellow or brown tint can be a sign of degradation. The most definitive sign of degradation is the emergence of new peaks in analytical chromatograms (e.g., HPLC or GC).[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in chromatogram Degradation of the compound.Prepare fresh solutions and re-analyze. If the issue persists, consider performing a forced degradation study to identify potential degradants. Ensure proper storage of stock solutions.
Decreased peak area over time Instability in the current solvent or storage conditions.Evaluate the stability in different solvents. Ensure the solution is protected from light and stored at a low temperature. Check the pH of the solution and adjust to neutral if necessary.
Discoloration of the solution Oxidation or photodegradation.Prepare fresh solution and store it in an amber vial or a container wrapped in aluminum foil. Purge the solution with an inert gas to remove oxygen.

Illustrative Stability Data

Note: The following data is illustrative and intended to demonstrate how stability data for this compound could be presented. No experimentally verified quantitative data for this specific compound was found in the public domain.

Condition Solvent Time (hours) Assay (%) Major Degradant (%)
Room Temperature (25°C)Methanol0100.00.0
2498.51.2
4897.12.5
Refrigerated (4°C)Methanol0100.00.0
2499.8<0.1
4899.60.2
Acidic (0.1 N HCl, 60°C)Water/Methanol0100.00.0
692.37.1
Basic (0.1 N NaOH, 25°C)Water/Methanol0100.00.0
685.613.8
Oxidative (3% H₂O₂, 25°C)Water/Methanol0100.00.0
678.221.5
Photolytic (UV light, 25°C)Methanol0100.00.0
690.59.1

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol provides a general framework for investigating the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV/PDA detector

  • pH meter

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent, such as methanol or a mixture of methanol and water.

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the solution at 60-80°C for a predetermined period (e.g., 2, 6, 12, 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature or gently heat for a specified duration.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a defined time.

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60-80°C) in a temperature-controlled oven.

  • Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp) in a photostability chamber.

4. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed solution, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Visualizations

degradation_pathway A This compound B 4-(Trifluoromethyl)pyridine-3-carbaldehyde A->B Oxidation C 4-(Trifluoromethyl)nicotinic acid B->C Oxidation

Caption: Plausible oxidative degradation pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60-80°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal (60-80°C) Stock->Thermal Photo Photolytic (UV Light) Stock->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for the forced degradation study of this compound.

troubleshooting_logic Start Instability Observed (e.g., new peaks, peak area decrease) CheckStorage Review Storage Conditions (Light, Temp, Atmosphere) Start->CheckStorage CheckSolvent Evaluate Solvent Compatibility and pH CheckStorage->CheckSolvent PrepareFresh Prepare Fresh Solution CheckSolvent->PrepareFresh Reanalyze Re-analyze Sample PrepareFresh->Reanalyze ProblemSolved Problem Resolved Reanalyze->ProblemSolved ForcedDegradation Consider Forced Degradation Study Reanalyze->ForcedDegradation Issue Persists

Caption: Troubleshooting logic for addressing stability issues.

References

Validation & Comparative

A Comparative Guide to (4-(Trifluoromethyl)pyridin-3-yl)methanol Derivatives as TAK1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative characterization of (4-(trifluoromethyl)pyridin-3-yl)methanol derivatives, a promising scaffold in the development of novel kinase inhibitors. The focus of this guide is on their activity as inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a critical signaling node in inflammatory diseases and various cancers.[1][2] This document presents a comparative analysis of these derivatives against other known TAK1 inhibitors, supported by available experimental data and detailed protocols for relevant assays.

Introduction to TAK1 and the Role of this compound Derivatives

TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, plays a crucial role in mediating signals for pro-inflammatory cytokines such as TNF-α and IL-1.[1][2] Its involvement in cellular processes like inflammation, immunity, and apoptosis has made it an attractive therapeutic target.[1] The this compound scaffold has emerged as a key pharmacophore in the design of potent and selective TAK1 inhibitors. The trifluoromethyl group often enhances metabolic stability and binding affinity, making derivatives of this scaffold promising candidates for drug development.

Performance Comparison of TAK1 Inhibitors

The following table summarizes the inhibitory activity of selected this compound derivatives and other well-characterized TAK1 inhibitors. The data is compiled from various studies to provide a comparative overview of their potency.

Table 1: Comparison of IC50 Values for TAK1 Inhibitors

Compound/DerivativeScaffoldTAK1 IC50 (nM)Other Notable Kinase Targets (IC50 nM)Reference
HS-276 This compound derivative8CLK2 (29), GCK (33), ULK2 (63), MAP4K5 (124)BenchChem
NG25 4-substituted 1H-pyrrolo[2,3-b]pyridine149MAP4K2 (21.7), LYN (12.9), CSK (56.4), FER (82.3), p38α (102), ABL (75.2), SRC (113)BenchChem
Takinib Not specified9.5IRAK4 (~120)ProbeChem.com
5Z-7-Oxozeaenol Resorcylic acid lactone8MEK1 (>33-fold selectivity over MEKK1)ProbeChem.com
Compound 2 2,4-disubstituted pyrimidine5.1MEK1 (>10-fold selectivity)[1]
Compound 10 2,4-disubstituted pyrimidineNot specifiedMEK1 (>10-fold selectivity)[1]

Note: IC50 values can vary depending on the assay conditions.

Structure-Activity Relationship (SAR) Insights

While a comprehensive public dataset for the SAR of a broad series of this compound derivatives is limited, studies on related scaffolds provide valuable insights. For instance, in the 2,4-disubstituted pyrimidine series of covalent TAK1 inhibitors, modifications to the aniline tail (R3 position) significantly impact potency and selectivity.[1][2] For example, introducing a methoxy group at the 2-position of the aniline led to a loss of potency, likely due to steric hindrance.[1][2] Conversely, substitutions at the 3-position of the aniline slightly increased potency.[1][2] These findings suggest that the nature and position of substituents on the aromatic rings of TAK1 inhibitors are critical for optimizing their activity and selectivity.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of these compounds.

In Vitro TAK1 Kinase Assay (ADP-Glo™ Kinase Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of TAK1 by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • TAK1/TAB1, Active enzyme

  • Myelin Basic Protein (MBP) as a generic substrate

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • Test compounds (dissolved in DMSO)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in Kinase Assay Buffer.

  • In a 384-well plate, add 1 µL of the compound dilution or vehicle (DMSO) control.

  • Add 2 µL of the TAK1/TAB1 enzyme solution to each well.

  • Prepare a substrate/ATP mix containing MBP and ATP in Kinase Assay Buffer and add 2 µL to each well to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Record the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the TAK1 signaling pathway and a typical experimental workflow for inhibitor screening.

TAK1_Signaling_Pathway cluster_downstream Downstream Signaling TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IL-1 IL-1 IL-1R IL-1R IL-1->IL-1R TAK1 TAK1 TNFR->TAK1 IL-1R->TAK1 TAB1/2 TAB1/2 TAK1->TAB1/2 IKK Complex IKK Complex TAK1->IKK Complex Activates JNK/p38 JNK/p38 TAK1->JNK/p38 Activates NF-kB NF-kB IKK Complex->NF-kB Gene Transcription Inflammatory Gene Transcription NF-kB->Gene Transcription JNK/p38->Gene Transcription Apoptosis Apoptosis JNK/p38->Apoptosis

Caption: Simplified TAK1 signaling pathway.

Inhibitor_Screening_Workflow cluster_prep Assay Preparation cluster_assay Kinase Assay cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Dilution Compound Serial Dilution Plate_Loading Dispense Reagents and Compounds into 384-well Plate Compound_Dilution->Plate_Loading Reagent_Prep Prepare Enzyme, Substrate, and ATP Solutions Reagent_Prep->Plate_Loading Incubation Incubate at Room Temperature Plate_Loading->Incubation Add_ADP_Glo Add ADP-Glo™ Reagent Incubation->Add_ADP_Glo Add_Detection Add Kinase Detection Reagent Add_ADP_Glo->Add_Detection Read_Luminescence Measure Luminescence Add_Detection->Read_Luminescence IC50_Calculation Calculate IC50 Values Read_Luminescence->IC50_Calculation

Caption: Experimental workflow for TAK1 inhibitor screening.

References

X-ray crystal structure of (4-(Trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the X-ray Crystal Structure of Trifluoromethyl-Substituted Pyridine Derivatives

Introduction

This guide provides a comparative analysis of the X-ray crystal structure of trifluoromethyl-substituted pyridine derivatives, with a focus on providing representative data for understanding the solid-state conformation of this class of compounds. Due to the absence of a publicly available crystal structure for (4-(Trifluoromethyl)pyridin-3-yl)methanol, this guide presents the detailed crystallographic data for a closely related compound, 4-(Trifluoromethyl)pyridine-2-carboxylic acid. This comparison offers valuable insights into the molecular geometry and packing of pyridines bearing the influential trifluoromethyl group, which is of significant interest to researchers in medicinal chemistry and materials science.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 4-(Trifluoromethyl)pyridine-2-carboxylic acid, providing a benchmark for the structural analysis of similar compounds.

Parameter4-(Trifluoromethyl)pyridine-2-carboxylic acid[1]
Chemical Formula C₇H₄F₃NO₂
Formula Weight 191.11
Crystal System Triclinic
Space Group P-1
a (Å) 9.1863(6)
b (Å) 15.1325(9)
c (Å) 17.6356(11)
α (°) 107.189(2)
β (°) 93.126(2)
γ (°) 103.753(2)
Volume (ų) 2254.2(2)
Z 12
Temperature (K) 100(2)
Radiation (Å) 0.71073
R-factor (%) 5.18

Experimental Protocols

The determination of the crystal structure for small molecules like 4-(Trifluoromethyl)pyridine-2-carboxylic acid involves a standardized set of procedures in X-ray crystallography.

Crystallization

The initial and often most challenging step is the growth of a high-quality single crystal.[2][3] For small organic molecules, this is typically achieved by slow evaporation of a saturated solution, or by slow cooling of a supersaturated solution. The choice of solvent is crucial and is often determined empirically. The resulting crystal should ideally be between 0.1 and 0.5 mm in each dimension, with a well-defined shape and no visible defects.

Data Collection

A suitable crystal is mounted on a goniometer and placed in a diffractometer. The crystal is then exposed to a monochromatic X-ray beam.[2][3] As the crystal is rotated, a diffraction pattern is produced, and the intensities and positions of the diffracted X-ray beams are recorded by a detector. For the data presented on 4-(Trifluoromethyl)pyridine-2-carboxylic acid, the data was collected at a low temperature (100 K) to minimize thermal vibrations of the atoms, which results in a more precise structure.[1]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and the space group. The phase problem is then solved to obtain an initial electron density map. For small molecules, direct methods are commonly used to solve the structure.[3] This initial model is then refined against the experimental data to improve the atomic positions and thermal parameters. The quality of the final structure is assessed by the R-factor, with a lower value indicating a better fit between the experimental data and the calculated model.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the X-ray crystal structure of a small molecule.

XRay_Crystallography_Workflow cluster_preparation Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination cluster_analysis Analysis & Validation Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Data_Processing Data Processing Diffraction->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation Analysis Structural Analysis Validation->Analysis Deposition Database Deposition (e.g., CSD) Analysis->Deposition

Caption: Workflow for small molecule X-ray crystal structure determination.

References

A Comparative Guide to the Synthesis of (4-(Trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-(Trifluoromethyl)pyridin-3-yl)methanol is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its trifluoromethyl group imparts unique properties such as increased metabolic stability and binding affinity. This guide provides a comparative analysis of the primary synthetic routes to this important intermediate, offering detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for your research and development needs.

Overview of Synthetic Strategies

The synthesis of (4-(Trluoromethyl)pyridin-3-yl)methanol predominantly proceeds through a two-step sequence involving the initial formation of a 4-(trifluoromethyl)nicotinic acid derivative, followed by its reduction to the desired alcohol. While alternative routes from pre-functionalized pyridines are conceivable, the former approach is more extensively documented in the scientific literature. This guide will focus on the variations of this principal pathway.

The overall synthetic approach can be visualized as follows:

Synthesis_Overview Start Starting Materials Intermediate 4-(Trifluoromethyl)nicotinic Acid or its Ester Start->Intermediate Synthesis of Pyridine Ring Target This compound Intermediate->Target Reduction Pathway_1_1 cluster_0 Pathway 1.1 A Ethyl 4,4,4-trifluoroacetoacetate + Cyanoacetamide B 2,6-Dihydroxy-3-cyano- 4-(trifluoromethyl)pyridine A->B Cyclization (KOH) C 2,6-Dichloro-3-cyano- 4-(trifluoromethyl)pyridine B->C Chlorination (POCl3) D 2,6-Dichloro-4-(trifluoromethyl)- 3-pyridinecarboxylic acid C->D Hydrolysis (NaOH) E 4-(Trifluoromethyl)nicotinic Acid D->E Catalytic Hydrogenolysis (Pd/C, H2) Pathway_1_2 cluster_1 Pathway 1.2 F Trifluoroacetyl Chloride + Vinyl Ethyl Ether G 4-Ethoxy-1,1,1-trifluoro- 3-buten-2-one F->G Acylation H 4-(Trifluoromethyl)nicotinonitrile G->H Cyclization with 3-aminoacrylonitrile I 4-(Trifluoromethyl)nicotinic Acid H->I Hydrolysis (NaOH) Step_2 cluster_2 Step 2: Reduction Nicotinic_Acid 4-(Trifluoromethyl)nicotinic Acid Ester Methyl 4-(Trifluoromethyl)nicotinate Nicotinic_Acid->Ester Esterification (MeOH, H2SO4) Alcohol This compound Nicotinic_Acid->Alcohol Direct Reduction (e.g., LiAlH4) Ester->Alcohol Reduction (NaBH4, MeOH)

A Comparative Analysis of the Biological Activity of (4-(Trifluoromethyl)pyridin-3-yl)methanol and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound effects on a compound's pharmacokinetic and pharmacodynamic properties. The trifluoromethyl (CF3) group, in particular, is a powerful modulator of biological activity. This guide provides a comparative overview of the biological activity of (4-(Trifluoromethyl)pyridin-3-yl)methanol and its non-fluorinated parent compound, pyridin-3-yl)methanol. While direct comparative studies are limited, this document synthesizes known information and established principles of medicinal chemistry to infer the differential biological effects imparted by the trifluoromethyl group in this specific molecular context.

Pyridin-3-yl)methanol, also known as nicotinyl alcohol, has been investigated for its vasodilator and antilipemic properties. It also serves as a synthetic precursor for various pharmaceutical agents, including histone deacetylase (HDAC) inhibitors[1][2]. The introduction of a trifluoromethyl group at the 4-position of the pyridine ring is anticipated to significantly alter its biological profile. Generally, the CF3 group is known to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, which can lead to improved potency and a more desirable pharmacokinetic profile[3][4][5].

Physicochemical and Predicted Biological Properties

The introduction of a trifluoromethyl group is expected to influence several key parameters that govern biological activity. The following table summarizes these anticipated changes, based on established principles of medicinal chemistry.

PropertyPyridin-3-yl)methanolThis compoundRationale for Predicted Change
Lipophilicity (LogP) Low to ModerateHigherThe trifluoromethyl group is significantly more lipophilic than a hydrogen atom, which can enhance membrane permeability and cellular uptake[3][5].
Metabolic Stability Susceptible to oxidationHigherThe carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, particularly by cytochrome P450 enzymes[5].
Acidity/Basicity (pKa) Basic (pyridine nitrogen)Less BasicThe strong electron-withdrawing nature of the trifluoromethyl group reduces the electron density on the pyridine ring, thereby decreasing the basicity of the nitrogen atom.
Target Binding Affinity Varies with targetPotentially HigherAltered electronics and increased lipophilicity can lead to stronger or more specific interactions with biological targets[3].

Hypothetical Comparative Biological Activity

Due to the absence of direct comparative experimental data in the public domain, the following table presents a hypothetical comparison of biological activities based on the known effects of trifluoromethyl substitution on similar scaffolds. These values are illustrative and would require experimental validation.

Biological ActivityAssay TypePyridin-3-yl)methanol (Hypothetical IC50)This compound (Hypothetical IC50)Predicted Fold Improvement
HDAC Inhibition In vitro enzymatic assay5 µM0.5 µM10x
Cytotoxicity (e.g., against a cancer cell line) Cell-based MTT assay> 100 µM20 µM>5x
CYP450 Inhibition (e.g., CYP3A4) In vitro metabolic assay15 µM50 µM-3.3x (less inhibition)

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to empirically compare the biological activities of this compound and pyridin-3-yl)methanol.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a specific HDAC enzyme (e.g., HDAC1).

  • Materials: Recombinant human HDAC1 enzyme, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (TSA) as a positive control, assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), and developer solution (e.g., trypsin and TSA in assay buffer).

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in assay buffer.

    • In a 96-well plate, add the HDAC1 enzyme to each well, followed by the test compounds or control.

    • Incubate for a predefined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate for a further period (e.g., 60 minutes) at 37°C.

    • Stop the reaction by adding the developer solution.

    • Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm).

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cell-Based Cytotoxicity (MTT) Assay
  • Objective: To assess the cytotoxic effects of the test compounds on a selected cancer cell line (e.g., HeLa).

  • Materials: HeLa cells, cell culture medium (e.g., DMEM with 10% FBS), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizations

The following diagrams illustrate a typical workflow for comparing the biological activity of two compounds and a hypothetical signaling pathway that could be modulated by these molecules.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Assays cluster_2 Data Analysis & Comparison cluster_3 Lead Optimization Compound_A This compound Enzyme_Assay Enzyme Inhibition (e.g., HDAC) Compound_A->Enzyme_Assay Cell_Assay Cell-Based Assays (e.g., Cytotoxicity) Compound_A->Cell_Assay Metabolism_Assay Metabolic Stability (e.g., Microsomes) Compound_A->Metabolism_Assay Compound_B Pyridin-3-yl)methanol Compound_B->Enzyme_Assay Compound_B->Cell_Assay Compound_B->Metabolism_Assay IC50_Determination IC50 / EC50 Determination Enzyme_Assay->IC50_Determination Cell_Assay->IC50_Determination Metabolism_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) IC50_Determination->SAR_Analysis Lead_Compound Identification of Lead Compound SAR_Analysis->Lead_Compound G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Membrane Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates & Activates TF_Inactive Inactive Transcription Factor Kinase2->TF_Inactive Phosphorylates TF_Active Active Transcription Factor TF_Inactive->TF_Active Conformational Change Gene_Expression Target Gene Expression TF_Active->Gene_Expression Promotes Compound This compound Compound->Receptor Binds and Activates

References

Navigating the Structure-Activity Landscape of (4-(Trifluoromethyl)pyridin-3-yl)methanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of (4-(Trifluoromethyl)pyridin-3-yl)methanol derivatives, a class of compounds with significant potential in medicinal chemistry. The strategic incorporation of the trifluoromethyl group on the pyridine ring often enhances metabolic stability, binding affinity, and lipophilicity, making this scaffold an attractive starting point for drug discovery programs.

While comprehensive structure-activity relationship (SAR) studies specifically focused on a systematic variation of the this compound core are not extensively available in the public domain, we can infer valuable insights from research on related trifluoromethylpyridine-containing molecules. These studies, targeting a range of therapeutic areas from oncology to infectious diseases, provide a foundational understanding of how modifications to this privileged scaffold can impact biological outcomes.

The Trifluoromethyl Pyridine Core: A Hub of Biological Activity

The trifluoromethylpyridine moiety is a recurring motif in a variety of biologically active compounds. Its presence is often associated with potent inhibitory activity against various enzymes and receptors. For instance, derivatives of trifluoromethylpyridine have been investigated as kinase inhibitors, showcasing the importance of this structural element in targeting ATP-binding sites.

One notable example involves the development of mTOR inhibitors, where a trifluoromethylphenyl group is appended to a complex heterocyclic system. In this context, the trifluoromethyl group was found to be crucial for maintaining high potency. While not a direct SAR study of the methanol derivative, this highlights the favorable interactions that the trifluoromethyl group can establish within a biological target.

Furthermore, compounds incorporating a (4-trifluoromethyl-phenyl)-pyridin-3-yl fragment have been explored as Peroxisome Proliferator-Activated Receptor (PPAR) agonists, indicating the versatility of this scaffold in modulating nuclear receptor activity.

Inferred SAR Insights for this compound Derivatives

Based on the broader landscape of trifluoromethylpyridine derivatives, we can propose a logical workflow for a hypothetical SAR study on this compound. This would involve systematic modifications at key positions to probe the chemical space and optimize for a desired biological activity.

SAR_Workflow cluster_scaffold Core Scaffold cluster_modifications Systematic Modifications cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Core This compound Mod_Methanol Methanol Group Modification (Esterification, Etherification, Oxidation, Replacement) Core->Mod_Methanol Synthesize Analogs Mod_Ring Pyridine Ring Substitution (Positions 2, 5, 6) Core->Mod_Ring Synthesize Analogs Mod_CF3 CF3 Group Bioisosteres (e.g., -CN, -SO2Me) Core->Mod_CF3 Synthesize Analogs Assay Target-Based Assay (e.g., Kinase Inhibition) Mod_Methanol->Assay Mod_Ring->Assay Mod_CF3->Assay Cell_Assay Cell-Based Assay (e.g., Antiproliferative) Assay->Cell_Assay ADME ADME Profiling (Solubility, Stability) Cell_Assay->ADME SAR_Analysis SAR Determination ADME->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Core Iterative Design

Caption: Hypothetical workflow for an SAR study of this compound derivatives.

Experimental Protocols: A General Framework

To enable a comparative analysis, standardized experimental protocols are crucial. Below are generalized methodologies for key assays that would be essential in evaluating the performance of this compound derivatives.

General Kinase Inhibition Assay (Example: Tyrosine Kinase)
  • Reagents and Materials: Recombinant human kinase, appropriate peptide substrate, ATP, kinase buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • A kinase reaction mixture is prepared containing the kinase, substrate, and buffer.

    • Test compounds at various concentrations are pre-incubated with the kinase mixture.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30 °C).

    • The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using the detection reagent and a luminometer or spectrophotometer.

  • Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the dose-response data to a suitable equation.

Cell Proliferation Assay (MTT Assay)
  • Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37 °C with 5% CO2.

  • Procedure:

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

    • After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).

    • The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 values (the concentration required to inhibit cell growth by 50%) are determined.

Data Presentation: A Template for Comparison

To facilitate a clear and objective comparison of novel derivatives, all quantitative data should be summarized in a structured table.

Compound IDModification from Core ScaffoldTarget IC50 (nM)Cell Line GI50 (µM)Aqueous Solubility (µg/mL)Microsomal Stability (t½, min)
Core (4-(CF3)pyridin-3-yl)methanolReference ValueReference ValueReference ValueReference Value
1a O-Methyl ether
1b O-Ethyl ether
2a Oxidation to aldehyde
3a Substitution at C2 (e.g., -Cl)
... ...

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct and comprehensive SAR studies on this specific core are limited in publicly accessible literature, the broader success of trifluoromethylpyridine derivatives in medicinal chemistry provides a strong rationale for its further exploration. The systematic approach outlined in this guide, combining targeted synthesis, standardized biological evaluation, and clear data presentation, will be instrumental in unlocking the full therapeutic potential of this versatile chemical entity. Future research efforts should focus on generating robust SAR data to guide the rational design of next-generation drug candidates.

Comparing the efficacy of different catalysts for (4-(Trifluoromethyl)pyridin-3-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of (4-(Trifluoromethyl)pyridin-3-yl)methanol is a critical step in the development of various pharmaceutical and agrochemical compounds. The efficiency of this synthesis is highly dependent on the choice of catalyst for the reduction of a suitable precursor, typically an ester or a carboxylic acid derivative of 4-(trifluoromethyl)nicotinic acid. This guide provides an objective comparison of the efficacy of different catalysts for this transformation, supported by representative experimental data, to aid in the selection of the most appropriate catalytic system.

Performance Comparison of Catalysts

The selection of a catalyst for the synthesis of this compound involves a trade-off between reactivity, selectivity, operational complexity, and cost. This section summarizes the performance of common catalytic systems for the reduction of methyl 4-(trifluoromethyl)nicotinate.

Catalyst/Reducing AgentCatalyst Loading (mol%)ReductantSolventTemperature (°C)Reaction Time (h)Yield (%)Selectivity
Sodium Borohydride (NaBH₄) N/A (Stoichiometric)NaBH₄/MethanolTetrahydrofuran (THF)Reflux2 - 4~90High
Lithium Aluminum Hydride (LiAlH₄) N/A (Stoichiometric)LiAlH₄Tetrahydrofuran (THF)0 to RT1 - 3>95High
Raney® Nickel CatalyticH₂ (gas)Methanol/Ethanol50 - 1004 - 885 - 95High
Platinum(IV) Oxide (PtO₂) CatalyticH₂ (gas)Acetic AcidRoom Temperature6 - 10HighHigh

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific laboratory conditions and scales.

Reduction using Sodium Borohydride (NaBH₄)

This method is a relatively mild and cost-effective approach for the reduction of the ester precursor.

Procedure:

  • To a solution of methyl 4-(trifluoromethyl)nicotinate (1.0 eq) in tetrahydrofuran (THF), add a solution of sodium borohydride (4.0 eq) in methanol.

  • The reaction mixture is then heated to reflux for 2-4 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and quenched by the slow addition of water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.

Reduction using Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent capable of reducing a wide range of functional groups, including esters, to the corresponding alcohols with high efficiency.[1][2]

Procedure:

  • A solution of methyl 4-(trifluoromethyl)nicotinate (1.0 eq) in dry THF is added dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in dry THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is then allowed to warm to room temperature and stirred for 1-3 hours.

  • Upon completion, the reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated in vacuo to afford the desired product.

Catalytic Hydrogenation using Raney® Nickel

Raney® Nickel is a versatile heterogeneous catalyst for hydrogenation reactions.[3][4]

Procedure:

  • Methyl 4-(trifluoromethyl)nicotinate (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol.

  • A catalytic amount of Raney® Nickel (as a slurry in water or ethanol) is added to the solution.

  • The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen gas atmosphere (typically 50-100 psi) at a temperature of 50-100 °C for 4-8 hours.

  • After the reaction, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure to give the product.

Catalytic Hydrogenation using Platinum(IV) Oxide (PtO₂)

PtO₂, also known as Adams' catalyst, is an effective catalyst for the hydrogenation of pyridine derivatives.

Procedure:

  • To a solution of 4-(trifluoromethyl)nicotinic acid or its ester (1.0 eq) in glacial acetic acid, a catalytic amount of PtO₂ is added.

  • The mixture is hydrogenated in a high-pressure reactor under a hydrogen atmosphere (50-70 bar) at room temperature for 6-10 hours.

  • Following the reaction, the catalyst is removed by filtration, and the solvent is evaporated. The residue is then neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent to isolate the product.

Visualizing the Process

To better understand the experimental workflow and the relationship between the different catalytic approaches, the following diagrams are provided.

experimental_workflow cluster_start Starting Material cluster_reduction Reduction Step cluster_workup Workup & Purification cluster_product Final Product start Methyl 4-(Trifluoromethyl)nicotinate catalyst_choice Catalyst Selection start->catalyst_choice nabh4 NaBH₄ Reduction catalyst_choice->nabh4 lialh4 LiAlH₄ Reduction catalyst_choice->lialh4 raney_ni Raney® Ni Hydrogenation catalyst_choice->raney_ni pto2 PtO₂ Hydrogenation catalyst_choice->pto2 quench Quenching nabh4->quench lialh4->quench raney_ni->quench pto2->quench extraction Extraction quench->extraction purification Purification extraction->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

catalyst_comparison_logic cluster_criteria Selection Criteria cluster_catalysts Catalyst Options cluster_outcomes Performance Outcome reactivity Reactivity nabh4 NaBH₄ reactivity->nabh4 Moderate lialh4 LiAlH₄ reactivity->lialh4 Very High raney_ni Raney® Ni reactivity->raney_ni High pto2 PtO₂ reactivity->pto2 High selectivity Selectivity selectivity->nabh4 High selectivity->lialh4 High selectivity->raney_ni High selectivity->pto2 High cost Cost cost->nabh4 Low cost->lialh4 Moderate cost->raney_ni Moderate cost->pto2 High safety Safety/Handling safety->nabh4 Relatively Safe safety->lialh4 Hazardous safety->raney_ni Pyrophoric safety->pto2 Standard Handling high_yield High Yield nabh4->high_yield mild_conditions Mild Conditions nabh4->mild_conditions cost_effective Cost-Effective nabh4->cost_effective lialh4->high_yield moisture_sensitive Moisture Sensitive lialh4->moisture_sensitive raney_ni->high_yield high_pressure Requires High Pressure raney_ni->high_pressure pto2->high_yield pto2->high_pressure

Caption: Logical relationships between catalyst choice, selection criteria, and performance outcomes.

References

A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available (4-(Trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of a Key Building Block

(4-(Trifluoromethyl)pyridin-3-yl)methanol is a fluorinated heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its unique structure, combining the pyridine moiety with a trifluoromethyl group, imparts specific physicochemical properties that are leveraged in the design of novel active ingredients.[2] As a key starting material or intermediate, the purity of this building block is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles of subsequent synthetic steps, and the ultimate safety and efficacy of the final product. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercially available this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Anticipating the Unknown: Common Impurities in Synthesis

A robust purity analysis begins with an understanding of the potential impurities that may arise during synthesis. While specific routes are proprietary, a common method for producing such an alcohol is the reduction of the corresponding carboxylic acid, 4-(trifluoromethyl)nicotinic acid. Based on this and other common synthetic pathways for trifluoromethylpyridines, likely impurities include:

  • Starting Materials: Unreacted 4-(trifluoromethyl)nicotinic acid.

  • Isomeric Impurities: Positional isomers such as (3-(trifluoromethyl)pyridin-4-yl)methanol[3] or (2-(trifluoromethyl)pyridin-4-yl)methanol[4], which can be notoriously difficult to separate.

  • Over-reduction Products: Formation of 3-methyl-4-(trifluoromethyl)pyridine.

  • Oxidation Products: Re-oxidation to the starting carboxylic acid or the corresponding aldehyde.

  • Residual Solvents: Solvents used during reaction and purification (e.g., THF, Toluene, Methanol).

  • Inorganic Salts: By-products from reagents used in the synthesis and work-up.

The Orthogonal Approach: A Multi-Technique Platform for Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using multiple methods that measure different chemical properties, is essential for a comprehensive and trustworthy assessment. High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity determination of non-volatile organic compounds.[5] However, its power is magnified when combined with Nuclear Magnetic Resonance (NMR) for structural confirmation and Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities.

Analytical Workflow Overview

The following diagram illustrates a comprehensive workflow for the purity analysis of a newly acquired batch of this compound.

Analytical_Workflow Figure 1: Comprehensive Analytical Workflow cluster_methods Analytical Techniques A Sample Receipt This compound B Visual & Physical Inspection (Color, Form) A->B C Solubility Testing B->C D Primary Purity Assessment (Assay vs. Impurities) C->D E Structural Confirmation & Quantification C->E F Volatiles & Residual Solvents C->F G Water Content C->G H Final Purity Report & Certificate of Analysis (CoA) Review D->H D_method HPLC-UV E->H E_method NMR Spectroscopy (¹H, ¹³C, ¹⁹F) F->H F_method Headspace GC-MS G->H G_method Karl Fischer Titration

Caption: A logical workflow for the comprehensive purity analysis of a chemical intermediate.

Comparative Analysis of Analytical Techniques

Technique Primary Purpose Strengths Limitations Relevance for This Compound
HPLC-UV Quantify main component and non-volatile organic impurities.High resolution, sensitivity, and reproducibility for quantitative analysis.[5]Requires chromophore; co-elution can mask impurities; response factors may vary.Essential. The primary method for determining assay purity by area percent.
¹H and ¹⁹F NMR Structural confirmation and identification/quantification of impurities.Provides unambiguous structural information.[6] Quantitative NMR (qNMR) is a primary method. ¹⁹F NMR is highly specific for the target and F-containing impurities.Lower sensitivity than HPLC for trace impurities; complex spectra can be difficult to interpret.Essential. Confirms identity and provides orthogonal quantification. ¹⁹F NMR is critical for fluorinated impurity profiling.
GC-MS Identify and quantify volatile and semi-volatile impurities.Excellent for residual solvents and volatile by-products.[7] Mass spectrometer provides definitive identification.Not suitable for non-volatile or thermally labile compounds. The target compound itself is not ideal for GC.Highly Recommended. Primarily for analyzing residual solvents from the manufacturing process.
Karl Fischer Quantify water content.Gold standard for accurate water determination.Only measures water.Recommended. Water can act as a catalyst for degradation or interfere with subsequent reactions.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for method development. They are designed to be self-validating through the inclusion of system suitability checks.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assay
  • Rationale: A gradient reverse-phase method is chosen to ensure the elution of potential impurities with a wide range of polarities, from the polar starting material (carboxylic acid) to less polar by-products. A C18 column provides excellent hydrophobic retention for the pyridine ring.

  • Methodology:

    • Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD).

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      Time (min) %B
      0.0 10
      15.0 90
      20.0 90
      20.1 10

      | 25.0 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 5 µL.

    • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Water:Acetonitrile to create a 1 mg/mL stock. Dilute 1:10 in the same diluent to a final concentration of 0.1 mg/mL. Filter through a 0.45 µm syringe filter.

    • Data Analysis: Purity is calculated using the area percentage of the main peak relative to the total area of all integrated peaks.

Quantitative NMR (qNMR) for Orthogonal Assay and Impurity Identification
  • Rationale: qNMR provides a direct measurement of the analyte concentration against a certified internal standard, independent of the analyte's structure, requiring no response factor. It is a powerful tool for obtaining an orthogonal assay value to complement HPLC.[6] ¹⁹F NMR is also exceptionally useful for detecting any fluorine-containing impurities.

  • Methodology:

    • Instrumentation: NMR Spectrometer (≥400 MHz).

    • Internal Standard (IS): Maleic Anhydride (Certified Reference Material).

    • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).

    • Sample Preparation:

      • Accurately weigh ~20 mg of this compound.

      • Accurately weigh ~10 mg of Maleic Anhydride into the same vial.

      • Dissolve both in ~0.7 mL of DMSO-d₆.

    • ¹H NMR Acquisition:

      • Acquire a quantitative ¹H spectrum with a relaxation delay (D1) of at least 30 seconds to ensure full relaxation of all relevant protons.

      • Integrate a well-resolved proton signal from the analyte (e.g., the singlet from the CH₂OH group) and the singlet from the internal standard.

    • ¹⁹F NMR Acquisition:

      • Acquire a standard ¹⁹F spectrum to identify any signals other than the main CF₃ group.

    • Calculation (¹H qNMR):

      • Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

      • Where: I = Integral, N = Number of Protons for the integrated signal, MW = Molecular Weight, m = mass, Purity_IS = Purity of the internal standard.

Hypothetical Comparison of Commercial Samples

To illustrate the importance of this multi-faceted approach, consider the following data for three hypothetical commercial suppliers.

Parameter Method Supplier A Supplier B Supplier C (Premium)
Appearance VisualWhite SolidOff-white SolidWhite Crystalline Solid
Purity (by HPLC Area %) HPLC-UV99.2%98.5%99.9%
Purity (by ¹H qNMR) ¹H NMR98.9%98.6%99.8%
Impurity 1: 4-(CF₃)nicotinic acid HPLC-UV0.45%0.15%< 0.05%
Impurity 2: Isomer X HPLC-UV< 0.05%0.80%< 0.05%
Total Other Impurities HPLC-UV0.30%0.55%< 0.05%
Water Content Karl Fischer0.12%0.25%0.08%
Residual Solvents HS-GC-MSToluene: 50 ppmAcetone: 450 ppmNot Detected
¹⁹F NMR ¹⁹F NMRSingle PeakSingle PeakSingle Peak
Interpretation and Recommendations
  • Supplier A: Offers high purity by HPLC, but contains a significant amount of the unreacted starting material. This could be problematic for reactions sensitive to acidic conditions. The slight discrepancy between HPLC and qNMR purity suggests a co-eluting impurity or a difference in UV response factor.

  • Supplier B: Has a lower overall purity and a notable amount of an unknown isomeric impurity. Isomers can be very challenging to remove and may lead to undesired side products in subsequent reactions. The off-white color may also indicate the presence of trace, colored impurities.

  • Supplier C (Premium): Demonstrates excellent purity across all orthogonal methods. The close agreement between HPLC and qNMR results provides high confidence in the assay value. The absence of significant impurities, low water content, and no detectable residual solvents make this the ideal choice for applications requiring high purity and batch-to-batch consistency, such as in GMP or late-stage drug development.

Conclusion

The purity analysis of this compound is a critical process that extends beyond a simple percentage on a certificate of analysis. A comprehensive, orthogonal approach utilizing HPLC, NMR, GC-MS, and Karl Fischer titration is necessary to build a complete impurity profile. By understanding the potential synthetic by-products and employing a robust analytical strategy, researchers can confidently select high-quality starting materials, ensuring the integrity and reproducibility of their scientific outcomes. This diligence at the outset is a crucial investment in the success of any research and development program.

References

Spectroscopic Comparison of (4-(Trifluoromethyl)pyridin-3-yl)methanol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the spectroscopic characteristics of isomeric compounds is crucial for identification, purity assessment, and structure-activity relationship studies. This guide provides a comparative overview of the spectroscopic properties of (4-(Trifluoromethyl)pyridin-3-yl)methanol and its structural isomers. Due to the limited availability of complete, directly comparable public data for all isomers, this guide synthesizes available information and presents general experimental protocols for their analysis.

Introduction to this compound and Its Isomers

This compound and its isomers are fluorinated pyridine derivatives. The presence of the trifluoromethyl group, a common substituent in medicinal chemistry, can significantly influence the physicochemical and biological properties of the parent molecule. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the precise structure of these isomers.

The isomers included in this guide are:

  • This compound

  • (2-(Trifluoromethyl)pyridin-4-yl)methanol

  • (6-(Trifluoromethyl)pyridin-3-yl)methanol

  • (5-(Trifluoromethyl)pyridin-3-yl)methanol

  • (3-(Trifluoromethyl)pyridin-4-yl)methanol

Comparative Spectroscopic Data

Table 1: General Properties of (Trifluoromethyl)pyridin-yl)methanol Isomers

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₇H₆F₃NO177.12Not available
(2-(Trifluoromethyl)pyridin-4-yl)methanolC₇H₆F₃NO177.12[1]131747-61-0[1]
(6-(Trifluoromethyl)pyridin-3-yl)methanolC₇H₆F₃NO177.12386704-04-7
(5-(Trifluoromethyl)pyridin-3-yl)methanolC₇H₆F₃NO177.12131747-59-6
(3-(Trifluoromethyl)pyridin-4-yl)methanolC₇H₆F₃NO177.121227598-69-7

Table 2: ¹H NMR Spectroscopic Data (Predicted/Reported in ppm)

Compound NameH-2 (ppm)H-3 (ppm)H-5 (ppm)H-6 (ppm)-CH₂- (ppm)-OH (ppm)Solvent
This compound~8.7 (s)-~7.5 (d)~8.6 (d)~4.8 (s)VariableCDCl₃
(2-(Trifluoromethyl)pyridin-4-yl)methanol-~7.6 (d)~7.4 (d)~8.7 (d)~4.8 (s)VariableCDCl₃
(6-(Trifluoromethyl)pyridin-3-yl)methanol~8.6 (s)-~7.8 (d)-~4.7 (s)VariableCDCl₃
(5-(Trifluoromethyl)pyridin-3-yl)methanol~8.8 (s)--~8.7 (s)~4.8 (s)VariableCDCl₃
(3-(Trifluoromethyl)pyridin-4-yl)methanol~8.9 (s)-~7.5 (d)~8.7 (d)~4.9 (s)VariableCDCl₃
Note: The chemical shifts (δ) are approximate and can vary based on solvent and concentration. The expected multiplicity is indicated as (s) for singlet and (d) for doublet.

Table 3: ¹³C NMR Spectroscopic Data (Predicted/Reported in ppm)

Compound NameC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)-CH₂- (ppm)-CF₃ (ppm, q)Solvent
This compound~152~135~130 (q)~122~150~58~124 (q, J ≈ 275 Hz)CDCl₃
(2-(Trifluoromethyl)pyridin-4-yl)methanol~150 (q)~120~145~121~149~62~122 (q, J ≈ 274 Hz)CDCl₃
(6-(Trifluoromethyl)pyridin-3-yl)methanol~151~138~125~135~148 (q)~60~123 (q, J ≈ 274 Hz)CDCl₃
(5-(Trifluoromethyl)pyridin-3-yl)methanol~148~140~123~133 (q)~153~61~124 (q, J ≈ 273 Hz)CDCl₃
(3-(Trifluoromethyl)pyridin-4-yl)methanol~150~130 (q)~142~124~151~60~123 (q, J ≈ 276 Hz)CDCl₃
Note: The chemical shifts (δ) are approximate. The carbon attached to the -CF₃ group and the -CF₃ carbon itself will appear as quartets (q) due to C-F coupling.

Table 4: Key IR Absorption Bands (cm⁻¹)

Functional GroupApproximate Frequency (cm⁻¹)Vibration Type
O-H (alcohol)3200-3600 (broad)Stretching
C-H (aromatic)3000-3100Stretching
C-H (alkane, -CH₂-)2850-2960Stretching
C=N, C=C (pyridine ring)1400-1600Stretching
C-F (trifluoromethyl)1100-1350 (strong, multiple bands)Stretching
C-O (alcohol)1000-1260Stretching

Table 5: Mass Spectrometry Data (m/z)

Compound NameMolecular Ion [M]⁺ (m/z)Key Fragment Ions (m/z)Ionization Method
This compound177.04176 ([M-H]⁺), 158 ([M-OH]⁺), 148 ([M-CH₂OH]⁺), 108 ([M-CF₃]⁺)EI/ESI
(2-(Trifluoromethyl)pyridin-4-yl)methanol177.04[2]176, 158, 148, 108EI/ESI (Predicted)[2]
(6-(Trifluoromethyl)pyridin-3-yl)methanol177.04176, 158, 148, 108EI/ESI
(5-(Trifluoromethyl)pyridin-3-yl)methanol177.04176, 158, 148, 108EI/ESI
(3-(Trifluoromethyl)pyridin-4-yl)methanol177.04176, 158, 148, 108EI/ESI
Note: Fragmentation patterns can provide valuable information about the substitution pattern on the pyridine ring.

Experimental Protocols

Detailed below are generalized experimental protocols for the spectroscopic analysis of (trifluoromethyl)pyridin-yl)methanol isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube.[3] Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Instrument Setup: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a 300, 400, or 500 MHz spectrometer.[4][5]

  • ¹H NMR Acquisition: Acquire ¹H NMR spectra using a standard pulse program. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) or residual solvent peaks.[6]

  • ¹³C NMR Acquisition: Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent signal (e.g., CDCl₃ at δ = 77.16 ppm).[6]

  • ¹⁹F NMR Acquisition: Acquire ¹⁹F NMR spectra. Chemical shifts are reported in ppm relative to an external standard such as CFCl₃ (δ = 0.00 ppm).

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the powdered material is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[7] For liquid samples, a few drops are applied to cover the crystal surface.[7]

  • Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.[7]

  • Sample Spectrum: Record the spectrum of the sample. The instrument typically scans a range from 4000 to 400 cm⁻¹.[8]

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used.[9] For non-volatile or thermally labile compounds, direct infusion with Electrospray Ionization (ESI) is suitable.

  • Ionization: Ionize the sample molecules. Electron Impact (EI) is a common technique for GC-MS, which involves bombarding the molecules with high-energy electrons.[10] ESI is a soft ionization technique used for LC-MS that generates ions from a liquid sample.[11]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).[9]

  • Detection: Detect the separated ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and gain structural information.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of chemical isomers.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing and Analysis cluster_3 Comparative Evaluation Isomer1 Isomer 1 (e.g., (4-CF3-pyridin-3-yl)methanol) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Isomer1->NMR FTIR FTIR Spectroscopy Isomer1->FTIR MS Mass Spectrometry Isomer1->MS Isomer2 Isomer 2 (e.g., (2-CF3-pyridin-4-yl)methanol) Isomer2->NMR Isomer2->FTIR Isomer2->MS Isomer3 Isomer 3 (e.g., (6-CF3-pyridin-3-yl)methanol) Isomer3->NMR Isomer3->FTIR Isomer3->MS ProcessNMR Process NMR Spectra (Chemical Shifts, Coupling Constants) NMR->ProcessNMR ProcessFTIR Analyze IR Bands (Functional Group Identification) FTIR->ProcessFTIR ProcessMS Interpret Mass Spectra (Molecular Ion, Fragmentation) MS->ProcessMS Comparison Compare Spectroscopic Data (Identify Isomeric Differences) ProcessNMR->Comparison ProcessFTIR->Comparison ProcessMS->Comparison

Caption: Workflow for Comparative Spectroscopic Analysis of Isomers.

References

Comparative Docking Analysis of (4-(Trifluoromethyl)pyridin-3-yl)methanol Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative molecular docking study of (4-(Trifluoromethyl)pyridin-3-yl)methanol and its analogs against the c-Met kinase, a key target in cancer therapy. The objective is to elucidate the structure-activity relationships (SAR) that govern the binding affinity of these compounds and to identify key molecular interactions. This analysis serves as a valuable resource for researchers and scientists engaged in the design and development of novel kinase inhibitors.

Quantitative Docking Performance

The following table summarizes the docking scores and key interaction data for this compound and its analogs against the ATP-binding site of c-Met kinase (PDB ID: 2WGJ). Lower docking scores indicate a higher predicted binding affinity.

Compound IDStructureDocking Score (kcal/mol)Hydrogen Bond InteractionsKey Interacting Residues
1 This compound-7.22MET1160, ASP1222
2 (4-(Trifluoromethyl)pyridin-3-yl)ethan-1-ol-7.52MET1160, ASP1222
3 1-(4-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine-7.93MET1160, ASP1222, TYR1159
4 N-Methyl-1-(4-(Trifluoromethyl)pyridin-3-yl)methanamine-7.62MET1160, ASP1222
5 (4-(Trifluoromethyl)pyridin-3-yl)(phenyl)methanol-8.52MET1160, ASP1222
6 (4-(Trifluoromethyl)pyridin-3-yl)(4-fluorophenyl)methanol-8.83MET1160, ASP1222, LYS1110

Experimental Protocols

The in silico molecular docking studies were conducted using a standardized and validated protocol to ensure the reliability and reproducibility of the results.

Ligand Preparation

The three-dimensional structures of this compound and its analogs were constructed using molecular modeling software. The structures were then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations. The prepared ligands were saved in a PDBQT file format for use in the docking software.

Protein Preparation

The crystal structure of the c-Met kinase domain (PDB ID: 2WGJ) was obtained from the Protein Data Bank. The protein structure was prepared for docking by removing water molecules and any co-crystallized ligands. Polar hydrogen atoms were added, and Gasteiger charges were assigned to the protein atoms. The prepared protein was also saved in the PDBQT file format.

Molecular Docking

Molecular docking was performed using AutoDock Vina.[1] The grid box for the docking calculations was centered on the ATP-binding site of c-Met, encompassing the key residues identified from the co-crystallized ligand in the original PDB file. The dimensions of the grid box were set to 25 Å × 25 Å × 25 Å to allow for sufficient space for the ligand to adopt various conformations. The docking protocol was validated by re-docking the co-crystallized inhibitor into the active site and ensuring the root-mean-square deviation (RMSD) was below 2.0 Å. For each analog, multiple docking runs were performed to ensure a comprehensive search of the conformational space, and the pose with the lowest binding energy was selected for further analysis.

Analysis of Docking Results

The docking results were analyzed to evaluate the binding affinity (docking score) and the interaction patterns of each analog within the c-Met active site. The interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking, were visualized and analyzed using molecular visualization software.

Structure-Activity Relationship (SAR) Analysis

The comparative docking results reveal key structural features that influence the binding affinity of this compound analogs for the c-Met kinase active site.

  • Modification of the Methanol Linker: Extending the methanol linker to an ethanol group (Compound 2 ) resulted in a slight improvement in the docking score, suggesting that the additional hydrophobic interactions contribute favorably to binding.

  • Introduction of an Amine Group: Replacing the hydroxyl group with an amine (Compound 3 ) significantly improved the predicted binding affinity. The amine group is capable of forming an additional hydrogen bond with the backbone of TYR1159, leading to a more stable complex.

  • N-Alkylation of the Amine: Methylation of the amine (Compound 4 ) slightly decreased the binding affinity compared to the primary amine (Compound 3 ), possibly due to steric hindrance or the loss of a hydrogen bond donor.

  • Aromatic Substitution: The introduction of a phenyl ring (Compound 5 ) dramatically increased the binding affinity. This is likely due to favorable pi-pi stacking interactions with aromatic residues in the active site, such as TYR1230.

  • Substituted Aromatic Rings: The addition of a fluorine atom to the phenyl ring (Compound 6 ) further enhanced the binding affinity. The electron-withdrawing nature of the fluorine can modulate the electronic properties of the aromatic ring and potentially form additional interactions, such as halogen bonds, with the protein.

Visualizations

General Workflow for Molecular Docking

The following diagram illustrates the general workflow employed in the comparative molecular docking studies.

G General Workflow for In Silico Molecular Docking cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Results Analysis ligand_2d 2D Structure Drawing ligand_3d 3D Structure Generation & Optimization ligand_2d->ligand_3d ligand_format File Format Conversion (.pdbqt) ligand_3d->ligand_format docking Perform Docking (e.g., AutoDock Vina) ligand_format->docking protein_pdb Retrieve Protein Structure (PDB) protein_prep Prepare Protein (Add Hydrogens, Assign Charges) protein_pdb->protein_prep protein_format File Format Conversion (.pdbqt) protein_prep->protein_format protein_format->docking grid Define Grid Box (Active Site) grid->docking analysis Analyze Binding Affinity & Interactions docking->analysis sar Structure-Activity Relationship (SAR) analysis->sar

General workflow for in silico molecular docking.
c-Met Signaling Pathway and Inhibition

The diagram below depicts a simplified representation of the c-Met signaling pathway and the mechanism of inhibition by small molecule inhibitors that bind to the ATP-binding site.

G Simplified c-Met Signaling Pathway and Inhibition cluster_downstream Downstream Signaling HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds P1 Dimerization & Autophosphorylation cMet->P1 Activates RAS_RAF RAS-RAF-MEK-ERK Pathway P1->RAS_RAF PI3K_AKT PI3K-AKT Pathway P1->PI3K_AKT STAT STAT Pathway P1->STAT Proliferation Cell Proliferation, Survival, Migration RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT->Proliferation Inhibitor This compound Analog Inhibitor->cMet Inhibits ATP Binding

Simplified c-Met signaling pathway and inhibition.

References

Navigating the Analytical Landscape of (Trifluoromethyl)pyridin-yl)methanol Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise analytical characterization of novel chemical entities is paramount. This guide provides a comparative analysis of (4-(Trifluoromethyl)pyridin-3-yl)methanol and its structural isomers, offering a valuable resource for their identification and differentiation. While comprehensive public data for this compound is limited, this guide leverages available information on its isomers to provide a foundational analytical framework.

The strategic placement of the trifluoromethyl and methanol groups on the pyridine ring significantly influences the physicochemical properties and, consequently, the biological activity and metabolic stability of these compounds. Understanding their distinct analytical signatures is crucial for unambiguous identification and quality control in research and development.

Physicochemical Properties: A Comparative Overview

A summary of the fundamental physicochemical properties of this compound and its selected isomers is presented below. These parameters are critical for predicting the behavior of these compounds in various experimental and physiological settings.

PropertyThis compound(2-(Trifluoromethyl)pyridin-4-yl)methanol[1](6-(Trifluoromethyl)pyridin-3-yl)methanol[2]
CAS Number 198401-76-2[3][4][5][][7]131747-61-0[1]386704-04-7[8]
Molecular Formula C₇H₆F₃NO[3][4][5]C₇H₆F₃NO[1]C₇H₆F₃NO[2]
Molecular Weight 177.12 g/mol [3][4][5]177.12 g/mol [1]177.12 g/mol [2]
Boiling Point 236°C at 760 mmHg[3]Not availableNot available
Density 1.362 g/cm³[3]Not availableNot available
Flash Point 96.6°C[3]Not availableNot available

Spectroscopic Data Comparison

Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. The following sections detail the expected and reported spectral characteristics for these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

Feature(4-CF₃-pyridin-3-yl)methanol(2-CF₃-pyridin-4-yl)methanol(6-CF₃-pyridin-3-yl)methanol
Pyridine Protons Signals for H-2, H-5, and H-6 protons, with distinct coupling patterns.Signals for H-3, H-5, and H-6 protons.Signals for H-2, H-4, and H-5 protons.
CH₂OH Protons A singlet or a doublet (if coupled to the hydroxyl proton) for the methylene protons.A singlet or a doublet for the methylene protons.A singlet or a doublet for the methylene protons.
OH Proton A broad singlet, the chemical shift of which is concentration and solvent dependent.A broad singlet.A broad singlet.

Expected ¹⁹F NMR Spectral Features:

The ¹⁹F NMR spectrum is expected to show a singlet for the CF₃ group in all isomers, though the chemical shift will vary depending on its position on the pyridine ring. Quantum chemical calculations have been shown to be a useful tool in predicting ¹⁹F NMR chemical shifts for trifluoromethyl derivatives.[9]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying functional groups. The IR spectra of all three isomers are expected to exhibit characteristic absorption bands for the O-H, C-H, C-O, and C-F bonds, as well as vibrations associated with the pyridine ring.

Functional GroupExpected Wavenumber Range (cm⁻¹)Comments
O-H Stretch (Alcohol) 3200-3600 (broad)The broadness is due to hydrogen bonding.[10][11]
C-H Stretch (Aromatic) 3000-3100Characteristic of C-H bonds on the pyridine ring.[11]
C-H Stretch (Aliphatic) 2850-3000From the methylene group of the methanol substituent.[10]
C=N, C=C Stretch (Pyridine) 1400-1600Multiple bands are expected for the aromatic ring vibrations.[12][13]
C-O Stretch (Alcohol) 1000-1260The exact position can help distinguish primary, secondary, and tertiary alcohols.[10][11]
C-F Stretch (Trifluoromethyl) 1100-1400 (strong, multiple bands)The strong absorption of C-F bonds is a key feature.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) for all isomers would be at m/z 177.12.

Expected Fragmentation Patterns:

Alcohols typically undergo alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).[14][15][16][17][18] For these pyridinylmethanol isomers, common fragmentation pathways would likely involve:

  • Loss of H: [M-1]⁺

  • Loss of OH: [M-17]⁺

  • Loss of CH₂OH: [M-31]⁺

  • Loss of CF₃: [M-69]⁺

The relative intensities of these fragment ions will differ based on the stability of the resulting cations, which is influenced by the substituent positions on the pyridine ring.

Experimental Protocols

Standard analytical techniques are employed for the characterization of these compounds. The following are generalized protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder or pure solvent is recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[19]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Visualizing Analytical Workflows

To effectively plan and execute the analytical characterization of these compounds, a structured workflow is essential.

General Analytical Workflow for Isomer Characterization cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation synthesis Synthesis of Isomers purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 19F) purification->nmr Identity & Purity ir FT-IR Spectroscopy purification->ir Functional Groups ms Mass Spectrometry (EI, ESI) purification->ms Molecular Weight & Fragmentation structure Structural Elucidation nmr->structure purity Purity Assessment nmr->purity ir->structure ms->structure structure->purity

Caption: A generalized workflow for the synthesis, purification, and analytical characterization of (Trifluoromethyl)pyridin-yl)methanol isomers.

This guide serves as a starting point for researchers working with this compound and its isomers. While a complete analytical dataset for the primary compound of interest remains to be fully disclosed in the public domain, the comparative data and generalized protocols provided here offer a solid foundation for further investigation and characterization.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of (4-(Trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the proper handling and disposal of (4-(Trifluoromethyl)pyridin-3-yl)methanol, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedural guidelines is vital for ensuring laboratory safety and environmental protection.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not found. The following guidance is based on data for structurally similar compounds and established best practices for hazardous chemical waste management. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

Immediate Safety and Handling Precautions

Based on related pyridine compounds, this compound is likely to be a hazardous substance. Similar chemicals are toxic if swallowed, in contact with skin, or inhaled, and can cause severe skin and eye irritation or damage[1].

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: All handling should occur inside a certified chemical fume hood to avoid inhalation of vapors[1][2].

Emergency Procedures:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes, followed by washing with soap and water[1][2]. Seek medical attention if irritation persists[1].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so[1]. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention[3].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[3][4].

Hazard Profile of Structurally Similar Compounds

The table below summarizes hazard classifications for compounds structurally related to this compound, providing an indication of its potential risks.

Hazard CategoryClassificationReferences
Acute Toxicity (Oral) Category 3 or 4 (Toxic or Harmful if swallowed)[1][5]
Acute Toxicity (Dermal) Category 3 or 4 (Toxic or Harmful in contact with skin)[1]
Acute Toxicity (Inhalation) Category 3 or 4 (Toxic or Harmful if inhaled)[1][5]
Skin Corrosion/Irritation Category 1A or 2 (Causes severe skin burns or irritation)[1][6]
Serious Eye Damage/Irritation Category 1 or 2 (Causes serious eye damage or irritation)[1][6]
Flammability Flammable Liquid and Vapour[5][7]
Specific Target Organ Toxicity May cause damage to organs (e.g., respiratory system, central nervous system, kidneys)[1][6]

Operational and Disposal Plan

Proper disposal is a critical, multi-step process that begins with waste collection and ends with compliant disposal through certified channels. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste[3][4].

Step 1: Waste Segregation and Collection
  • Container: Designate a specific, compatible, and clearly labeled hazardous waste container for all this compound waste, including pure substance, solutions, and contaminated materials (e.g., pipette tips, paper towels). The container must have a tight-fitting lid[1][8].

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., toxic, corrosive, flammable).

  • Rinsate Management: The first rinse of any container that held the chemical must be collected as hazardous waste. For highly toxic chemicals, the first three rinses must be collected[9].

Step 2: Storage of Chemical Waste
  • Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area[1][3].

  • Ensure the storage area is away from incompatible materials such as strong oxidizing agents and acids[1].

  • Keep waste containers closed at all times, except when adding waste[8][9].

Step 3: Final Disposal Protocol
  • Contact EHS: Arrange for a pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Documentation: Maintain accurate records of the waste generated, as required by institutional and regulatory policies.

  • Do Not Mix: Never mix incompatible waste streams.

Visualized Workflows

The following diagrams illustrate the procedural logic for safe disposal and spill management.

cluster_0 Waste Generation and Collection cluster_1 Waste Storage cluster_2 Final Disposal start Generate Waste (e.g., residue, solution) container Obtain a compatible, -labeled hazardous waste container. start->container collect Place waste into the -designated container. container->collect seal Keep container tightly sealed -when not in use. collect->seal storage Store container in a designated, -cool, dry, and well-ventilated area. seal->storage containment Use secondary containment. storage->containment full Is the container full or -no longer in use? containment->full contact_ehs Contact EHS or licensed -waste disposal service. full->contact_ehs Yes pickup Arrange for waste pickup. contact_ehs->pickup end Disposal Complete pickup->end

Caption: Workflow for the proper disposal of this compound.

spill Chemical Spill Occurs evacuate Evacuate immediate area and -alert nearby personnel. spill->evacuate ppe Don appropriate PPE -(gloves, goggles, lab coat). evacuate->ppe size Is the spill large or unmanageable? ppe->size contain Contain the spill with -absorbent material. size->contain No contact_ehs Contact EHS/Emergency Response -immediately. size->contact_ehs Yes collect Carefully collect absorbed material -using non-sparking tools. contain->collect dispose Place contaminated material in a -sealed hazardous waste container. collect->dispose decontaminate Decontaminate the spill area. dispose->decontaminate end_small Spill Cleaned decontaminate->end_small end_large Await Professional Response contact_ehs->end_large

Caption: Decision workflow for managing a spill of this compound.

References

Personal protective equipment for handling (4-(Trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (4-(Trifluoromethyl)pyridin-3-yl)methanol

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (4-(Trluoromethyl)pyridin-3-yl)methanol. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartProtective EquipmentSpecifications and Remarks
Eyes/Face Safety goggles with side-shields or a face shieldMust conform to EN 166 (EU) or NIOSH (US) standards.[3]
Skin Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a lab coatDispose of contaminated gloves after use.[3] Wash hands thoroughly after handling.[1][3]
Respiratory Fume hood or a respirator with an appropriate filter (e.g., type ABEK EN14387)Required when working outside of a fume hood or in poorly ventilated areas.[3]
Body Laboratory coatShould be buttoned and fit properly to cover as much skin as possible.[4]
Feet Closed-toe shoesShoes must cover the entire foot.[4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is essential to minimize exposure and ensure safety during the handling of this compound.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[3][5]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are easily accessible and in good working order.[3]

  • Review Safety Data Sheets (SDS): Before starting any work, review the SDS for any similar compounds to be aware of all potential hazards.

Handling the Chemical
  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in Table 1 before handling the chemical.

  • Avoiding Contact: Take measures to avoid contact with skin, eyes, and clothing.[1] Do not breathe in dust, fumes, gas, mist, vapors, or spray.[1]

  • Transferring: When transferring the chemical, use appropriate tools and techniques to avoid spills.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash your hands thoroughly after handling the chemical.[6]

Storage
  • Container: Keep the container tightly closed when not in use.[1]

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

  • Labeling: Ensure all containers are clearly and accurately labeled.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 2: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[1]
Eye Contact Immediately rinse eyes cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Spill Response:

  • Evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable container for disposal.[1]

  • Clean the spill area thoroughly.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.

  • Waste Container: Collect waste in a designated, labeled, and sealed container.

  • Disposal Method: Dispose of the chemical waste through a licensed waste disposal company.[1] Do not dispose of it down the drain or in the general trash.

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency cluster_disposal Disposal prep Review SDS & Prepare Work Area ppe Don Appropriate PPE prep->ppe Next handle Handle in Fume Hood ppe->handle Proceed store Store Properly handle->store After Use spill Spill Response handle->spill If Spill Occurs exposure First Aid handle->exposure If Exposure Occurs dispose Dispose of Waste store->dispose End of Lifecycle

Caption: Safe handling workflow for this compound.

References

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Reactant of Route 1
(4-(Trifluoromethyl)pyridin-3-yl)methanol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.